molecular formula C10H10N2O2 B3046362 2,3-Dimethyl-2H-indazole-5-carboxylic acid CAS No. 1234615-82-7

2,3-Dimethyl-2H-indazole-5-carboxylic acid

Cat. No.: B3046362
CAS No.: 1234615-82-7
M. Wt: 190.20
InChI Key: SCRFWXTZHPULSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS 1234615-82-7) is a high-value chemical building block within the class of heterocyclic aromatic compounds . Its core structure, the indazole ring system, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals . This specific derivative is of significant interest to researchers, particularly as a key synthetic intermediate for the construction of more complex molecules . The primary research application of this compound stems from its structural relation to the core of known therapeutic agents. Specifically, the 2,3-dimethyl-2H-indazole motif is a key structural feature of Pazopanib, a potent vascular endothelial growth factor receptor (VEGFR) inhibitor . The carboxylic acid functional group at the 5-position provides a versatile chemical handle for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for extensive structure-activity relationship (SAR) studies in drug discovery programs . Furthermore, structurally similar indazole derivatives have demonstrated promising broad-spectrum anticandidal activity in recent research, highlighting the scaffold's potential in developing new antifungal agents . As a synthetic intermediate, this compound allows chemists to explore new chemical space around a pharmaceutically relevant core. By modifying the carboxylic acid group, researchers can systematically investigate how changes in this region affect biological activity, selectivity, and pharmacokinetic properties, potentially leading to the discovery of novel therapeutic candidates targeting kinases, fungal infections, and other areas . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylindazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14)3-4-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRFWXTZHPULSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269050
Record name 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-82-7
Record name 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-2H-indazole-5-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a core component in various pharmacologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, delving into the mechanistic details, experimental protocols, and the rationale behind procedural choices. The indazole ring system, a fusion of benzene and pyrazole rings, is a prevalent feature in pharmaceuticals due to its ability to impart favorable properties such as metabolic stability and opportunities for diverse functionalization.[1] The synthesis of specific isomers, like the this compound, presents unique challenges, particularly concerning regioselectivity during alkylation steps.[2][3]

Core Synthetic Strategies: A bifurcated approach

The synthesis of this compound can be logically approached through two primary strategic disconnections:

  • Strategy A: Indazole Core Formation Followed by Functionalization. This approach prioritizes the construction of the indazole ring system first, followed by the introduction of the methyl groups and the carboxylic acid moiety.

  • Strategy B: Pre-functionalized Aryl Precursor Cyclization. In this strategy, a suitably substituted aryl precursor, already bearing some of the required functionalities, undergoes a cyclization reaction to form the indazole ring.

This guide will focus on the most prevalent and practical pathways, which generally fall under Strategy A. The key challenge in this approach is the regioselective methylation of the indazole nitrogen atoms.

Pathway I: Synthesis via 5-Bromo-1H-indazole

A common and versatile route to this compound begins with a commercially available or readily synthesized substituted indazole, such as 5-bromo-1H-indazole. This pathway involves a sequence of protection, methylation, and functional group interconversion steps.

Step 1: N-Protection of 5-Bromo-1H-indazole

To control the regioselectivity of the subsequent methylation steps, the indazole nitrogen is often protected. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used later in the synthesis.

Step 2: Regioselective N-Methylation

The alkylation of indazoles is a well-studied but often challenging transformation, as it can lead to a mixture of N1 and N2 alkylated products.[4] The regioselectivity is influenced by several factors, including the choice of base, solvent, and alkylating agent.[2][3][5]

  • N1-Alkylation: Conditions such as sodium hydride (NaH) in tetrahydrofuran (THF) tend to favor the formation of the N1-alkylated product.[2][3][6]

  • N2-Alkylation: Other conditions, for instance, using Mitsunobu conditions or specific acid catalysis, can favor the N2 position.[1][2][7] A novel method utilizing trifluoromethanesulfonic acid (TfOH) with diazo compounds has shown high selectivity for N2-alkylation.[7]

For the synthesis of this compound, a sequential methylation strategy is often employed.

Step 3: Introduction of the C3-Methyl Group

Following N-methylation, the methyl group at the C3 position can be introduced. This may involve metal-catalyzed cross-coupling reactions or other C-H activation strategies.

Step 4: Carboxylation at C5

The final key step is the introduction of the carboxylic acid group at the C5 position. This is typically achieved by converting the bromo-substituent into a carboxylic acid via a Grignard reaction followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

Pathway II: Synthesis from Indazole-5-carboxylic acid

An alternative and often more direct approach starts with indazole-5-carboxylic acid or its corresponding ester. This strategy hinges on the direct and regioselective dimethylation of the indazole core.

Step 1: Esterification of Indazole-5-carboxylic acid (Optional)

To avoid potential side reactions with the carboxylic acid group during methylation, it is often protected as an ester, typically a methyl or ethyl ester. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol under acidic conditions.[8]

Step 2: Regioselective N,N-Dimethylation

This is the most critical and challenging step in this pathway. Achieving selective dimethylation at the N2 and C3 positions requires careful control of reaction conditions. The direct N-alkylation of indazole-3-carboxylic acid has been explored for the synthesis of synthetic cannabinoids, where sodium hydride in DMF was found to be effective for N1-alkylation.[9] For the desired 2,3-dimethyl isomer, a multi-step approach is generally more reliable.

A plausible sequence involves:

  • N2-Methylation: Utilizing conditions known to favor N2-alkylation on the indazole ring. As mentioned, methods involving TfOH and diazo compounds or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates have shown high N2 selectivity.[1][7]

  • C3-Methylation: Introduction of the methyl group at the C3 position. This can be a challenging transformation and may require advanced synthetic methodologies.

Step 3: Hydrolysis of the Ester

If the carboxylic acid was initially protected as an ester, the final step is its hydrolysis back to the carboxylic acid. This is typically achieved by treatment with a base such as sodium hydroxide, followed by acidification.[10][11]

Experimental Protocols

Representative Protocol for Pathway II: N-methylation of Methyl Indazole-5-carboxylate

This protocol outlines a general procedure for the N-methylation of methyl indazole-5-carboxylate, a key intermediate. The regioselectivity of this step is highly dependent on the reaction conditions.

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of methyl 1H-indazole-5-carboxylate in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a specified time to allow for deprotonation.

  • Add the methylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed at a specific temperature for a set duration, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with the quenching solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 methylated isomers.

Note: The ratio of N1 to N2 isomers will vary significantly based on the chosen base and solvent system. For instance, using NaH in THF generally favors N1-alkylation, while Cs2CO3 in DMF can also be employed.[5]

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Indazoles
Alkylating AgentBaseSolventPredominant IsomerN1:N2 RatioReference
Alkyl BromideNaHTHFN1>99:1 (for some substrates)[2][3][6]
Diazo compoundsTfOH-N2Up to 0:100[7]
Alkyl 2,2,2-trichloroacetimidatesCu(OTf)2 or TfOH-N2Highly Selective[1]
Alkyl HalideCs2CO3DMFMixture (often N1 favored)Varies[5]

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Pathway via 5-Bromo-1H-indazole

Synthesis_Pathway_1 Start 5-Bromo-1H-indazole Protected N-Protected-5-bromo-1H-indazole Start->Protected Protection N_Methylated N-Methyl-5-bromo-indazole Protected->N_Methylated N-Methylation C3_Methylated N,C3-Dimethyl-5-bromo-indazole N_Methylated->C3_Methylated C3-Methylation Final_Product This compound C3_Methylated->Final_Product Carboxylation

Caption: Synthetic route starting from 5-bromo-1H-indazole.

Diagram 2: General Synthetic Pathway from Indazole-5-carboxylic acid

Synthesis_Pathway_2 Start Indazole-5-carboxylic acid Ester Methyl indazole-5-carboxylate Start->Ester Esterification N2_Methylated Methyl 2-methyl-2H-indazole-5-carboxylate Ester->N2_Methylated N2-Methylation Final_Ester Methyl 2,3-dimethyl-2H-indazole-5-carboxylate N2_Methylated->Final_Ester C3-Methylation Final_Product This compound Final_Ester->Final_Product Hydrolysis

Caption: Synthetic route starting from indazole-5-carboxylic acid.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of regioselectivity, particularly during the N-alkylation of the indazole core. The choice of starting material and the specific reaction conditions for each step are crucial for achieving a high yield and purity of the desired product. The pathways outlined in this guide, starting from either a pre-functionalized indazole like 5-bromo-1H-indazole or from indazole-5-carboxylic acid, represent the most common and logical approaches. Further research into more direct and highly regioselective C-H functionalization and methylation techniques could lead to more efficient and atom-economical syntheses of this important molecule in the future.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synfacts.
  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid C
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal.
  • A Comparative Guide to Indazole Alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025).
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). DiVA portal.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

Sources

physicochemical properties of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the (CAS RN: 1234615-82-7). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved drug Pazopanib.[1] Understanding the fundamental physicochemical characteristics of novel indazole derivatives like this one is a prerequisite for any successful drug discovery and development program. This document synthesizes available data with expert-driven insights into the experimental determination of critical, yet currently unreported, molecular properties. It is designed to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and formulation science, providing not only a summary of known information but also robust, validated protocols for characterizing the compound in the laboratory.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.[3] However, derivatives of the 2H-indazole tautomer are prevalent in a wide array of pharmacologically active agents, demonstrating potent anti-inflammatory, anticancer, and antimicrobial activities.[2][3]

This compound is a member of this important class of molecules. Its structure, featuring a carboxylic acid group, suggests potential for key interactions with biological targets through hydrogen bonding and salt bridges, while the dimethylated indazole core provides a rigid scaffold for further chemical modification.[4] As a functionalized building block, this compound holds significant promise for the synthesis of novel therapeutic agents. A thorough characterization of its physicochemical properties is the critical first step in unlocking this potential, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

A molecule's journey from a laboratory curiosity to a viable drug candidate is dictated by its physical and chemical properties. These characteristics determine its solubility, membrane permeability, formulation feasibility, and ultimately, its bioavailability. This section details the known and predicted properties of this compound and explains the scientific rationale for their importance.

Molecular Structure and Identity
  • IUPAC Name: this compound

  • CAS Number: 1234615-82-7[5]

  • Molecular Formula: C₁₀H₁₀N₂O₂[5]

  • Molecular Weight: 190.20 g/mol [5][6]

  • SMILES: CC1=C2C=C(C=CC2=NN1C)C(=O)O[5]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters. It is important to note that specific experimental data for this compound is scarce in peer-reviewed literature, highlighting the necessity of the experimental protocols outlined in Section 4.

PropertyValueSignificance in Drug Development
pKa Not Experimentally Determined. Predicted to be acidic due to the carboxylic acid group (typically pKa 4-5).Governs the ionization state at physiological pH, which profoundly impacts solubility, receptor binding, and cell membrane permeability. The parent indazole has pKa values of 1.04 and 13.86.[7]
LogP Not Experimentally Determined. A related isomer, 2,7-Dimethyl-2H-indazole-5-carboxylic acid, has a calculated TPSA of 55.12 and a LogP of 1.58.[8]Measures lipophilicity, a key predictor of a molecule's ability to cross lipid bilayers (e.g., the gut wall and blood-brain barrier). A LogP between 1 and 3 is often targeted for oral drugs.
Aqueous Solubility Not Experimentally Determined.A critical factor for drug absorption and formulation. Poor solubility is a major hurdle in drug development. The carboxylic acid group suggests pH-dependent solubility (higher in basic media).
Melting Point (°C) Not Experimentally Determined.An indicator of crystal lattice energy and purity. Important for manufacturing and stability assessments. A related compound, 2-phenyl-2H-indazole, has a melting point of 81-82 °C.[4]

Spectroscopic and Structural Characterization

Structural confirmation and purity assessment are non-negotiable in chemical research. Spectroscopic methods provide the necessary fingerprint of a molecule. While specific spectra for this compound must be generated from a physical sample, the expected features can be reliably predicted based on its structure. Commercial suppliers confirm the availability of spectral data for this compound.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two methyl groups (singlets), the aromatic protons on the bicyclic ring system (doublets and a singlet), and a broad singlet for the carboxylic acid proton which may be exchangeable with D₂O. A ¹H NMR spectrum is reportedly available for this compound.[9]

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure by showing signals for the methyl carbons, the aromatic and heterocyclic carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorbances include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch (around 1700 cm⁻¹), C-H stretches from the aromatic and methyl groups, and C=C/C=N stretches from the indazole ring.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. In an ESI-negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻.[12] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₀N₂O₂.

Standardized Protocols for Physicochemical Characterization

Given the absence of published experimental data for key properties, this section provides detailed, self-validating methodologies for their determination. These protocols are based on industry-standard and OECD guidelines, ensuring data integrity and reproducibility.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in pH as a function of added titrant, allowing for the precise calculation of the equilibrium constant. This method is chosen over spectroscopic methods for its accuracy and independence from chromophores.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~5-10 mg of compound B Dissolve in a known volume of co-solvent (e.g., Methanol) A->B C Add known volume of 0.15 M KCl solution (maintains ionic strength) B->C D Calibrate pH meter with standard buffers C->D E Titrate with standardized 0.1 M KOH solution D->E Iterate F Record pH after each titrant addition E->F Iterate G Plot pH vs. Volume of KOH added F->G H Calculate the first derivative (dpH/dV) G->H I Determine pKa at the half-equivalence point H->I

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) if necessary, before diluting with a known volume of deionized water containing 0.15 M KCl to maintain constant ionic strength.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Place the solution in a thermostatted vessel at 25 °C and begin titrating with a standardized solution of 0.1 M KOH, adding small, precise increments of the titrant.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of KOH added. The pKa is the pH at the point where 50% of the acid has been neutralized (the half-equivalence point). This can be precisely determined from the first derivative of the titration curve.

Determination of Partition Coefficient (Log P) by Shake-Flask Method (OECD 107)

Causality: The shake-flask method is a foundational technique for measuring lipophilicity. It directly measures the partitioning of a compound between an aqueous phase (n-octanol-saturated water) and a lipid phase (water-saturated n-octanol), providing a direct, empirical value for the partition coefficient that is highly trusted in regulatory submissions.

LogP_Workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water D Combine phases in a separatory funnel A->D B Pre-saturate water (pH 7.4 buffer) with n-octanol B->D C Dissolve compound in one phase (e.g., aqueous) C->D E Shake vigorously to reach equilibrium (e.g., 24h) D->E F Separate the two phases by centrifugation E->F G Measure compound concentration in each phase (e.g., by HPLC-UV) F->G H Calculate LogP = log([Octanol]/[Aqueous]) G->H

Caption: Workflow for LogP determination via the shake-flask method.

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).

  • Dissolution: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its solubility limit.

  • Partitioning: Combine known volumes of the aqueous solution and the saturated n-octanol in a glass vessel.

  • Equilibration: Agitate the vessel at a constant temperature (25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion and Future Outlook

This compound is a promising chemical entity rooted in the pharmacologically significant indazole family. This guide has established its fundamental molecular identity and highlighted the critical gaps in its publicly available physicochemical data. While its structure strongly suggests acidic properties and moderate lipophilicity, these must be confirmed through rigorous experimentation.

The protocols provided herein offer a clear and validated path for researchers to generate the essential pKa, LogP, and solubility data required for any substantive drug discovery effort. The acquisition of this data will enable the development of structure-activity relationships (SAR), facilitate computational modeling of its ADME properties, and guide its potential development as a scaffold for novel therapeutics. The next logical steps for any research program involving this molecule are to execute these foundational experiments to build a robust data package, which is the bedrock of modern, data-driven drug design.

References

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Cenmed. (n.d.). methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2h-indazole-5-carboxylic acid (C9H8N2O2). Retrieved from [Link]

  • PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-5-nitro-2H-indazole. WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-ethyl-3-oxo-2H-indazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid isolated in nitrogen matrices. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1234615-82-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known to impart a wide range of biological activities to its derivatives, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This document delineates the core chemical properties, a probable synthetic route, potential therapeutic applications, and analytical methodologies pertinent to this specific molecule. The content herein is structured to provide not just procedural steps but also the scientific rationale behind these methods, fostering a deeper understanding for researchers in the field.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a key feature in numerous biologically active compounds.[2] The unique spatial arrangement of substituents on the 2H-indazole core allows for specific interactions with biological targets, making it a valuable motif in the design of novel therapeutics.

Derivatives of 2H-indazole have shown promise in a variety of therapeutic areas. Notably, substituted indazoles are recognized for their potential as kinase inhibitors, which are crucial in cancer therapy.[1] The structural diversity achievable through substitution on the indazole ring system allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for lead optimization in drug development programs.

This guide focuses specifically on this compound, a molecule that combines the established biological relevance of the 2H-indazole core with a carboxylic acid functionality, a common feature in many drugs that can enhance solubility and provide a key interaction point with biological receptors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1234615-82-7Internal Database
Molecular Formula C₁₀H₁₀N₂O₂Internal Database
Molecular Weight 190.20 g/mol Internal Database
Appearance Expected to be a solidGeneral knowledge
Purity Typically >95%Supplier Information

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves the copper-catalyzed reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][4] This approach is favored for its operational simplicity and broad substrate scope.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Formation & Workup 2_bromo_4_methyl_5_formylbenzoic_acid 2-Bromo-4-methyl-5-formylbenzoic acid reaction_vessel Reaction Vessel (Solvent, Catalyst) 2_bromo_4_methyl_5_formylbenzoic_acid->reaction_vessel methylamine Methylamine methylamine->reaction_vessel sodium_azide Sodium Azide sodium_azide->reaction_vessel intermediate In situ intermediate formation reaction_vessel->intermediate Condensation cyclization Intramolecular N-N bond formation intermediate->cyclization Copper-catalyzed product This compound cyclization->product purification Purification (e.g., Crystallization) product->purification

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar documented procedures. Researchers should optimize conditions for their specific setup.

Materials:

  • 2-Bromo-4-methyl-5-formylbenzoic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methyl-5-formylbenzoic acid (1 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent and Reagents: Add dimethyl sulfoxide (DMSO) to the flask to create a stirrable suspension.

  • Addition of Amine: Add methylamine (1.2 equivalents) to the reaction mixture.

  • Addition of Azide: Carefully add sodium azide (1.5 equivalents) to the mixture. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Copper(I) Iodide as Catalyst: Copper catalysts are known to be effective in promoting the formation of C-N and N-N bonds, which is crucial for the cyclization step in indazole synthesis.[3][4]

  • L-proline as Ligand: The use of a ligand like L-proline can enhance the catalytic activity of the copper and improve the reaction yield.

  • Potassium Carbonate as Base: A base is required to facilitate the deprotonation steps in the reaction mechanism.

  • DMSO as Solvent: DMSO is a polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the reactants and facilitate the desired transformations at elevated temperatures.

Potential Therapeutic Applications and Biological Activity

While specific biological data for this compound is not extensively published, the broader class of 2H-indazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could be a valuable candidate for screening in various disease models.

Anti-Cancer Potential

The indazole scaffold is a cornerstone of several approved anti-cancer drugs, such as Pazopanib and Axitinib.[1] These drugs primarily function as tyrosine kinase inhibitors. The 2,3-disubstituted-2H-indazole core can mimic the hinge-binding motif of ATP, enabling it to effectively compete with ATP for binding to the kinase domain of various growth factor receptors. The carboxylic acid moiety at the 5-position could potentially be explored for its ability to form additional hydrogen bonds or salt bridges within the active site of a target kinase, thereby enhancing binding affinity and selectivity.

Anti-Inflammatory Activity

Certain indazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX). The structural features of this compound could be conducive to binding to the active site of COX enzymes, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The indazole nucleus has been incorporated into compounds exhibiting antimicrobial activity against a range of pathogens, including bacteria, fungi, and protozoa.[5][6][7] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism. This compound could be a valuable addition to antimicrobial screening libraries.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound. The following techniques are recommended for the analysis of this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule, including the aromatic protons, the two methyl groups, and the carboxylic acid proton. The splitting patterns and chemical shifts are crucial for confirming the substitution pattern on the indazole ring.

    • ¹³C NMR: Will show the signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid and the aromatic C-H and C=C stretching vibrations.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and for quantitative analysis. A reversed-phase column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) would be a suitable starting point for method development.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. While specific data on this compound is limited, its structural features, based on the privileged 2H-indazole scaffold, suggest a high potential for biological activity. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this compound, contributing to the ongoing exploration of the therapeutic potential of the indazole class of compounds.

References

  • Selected examples of biological active 2‐substituted indazolones. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Biologically active 2H‐indazole‐containing compounds. ResearchGate. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available at: [Link]

  • Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. ResearchGate. Available at: [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN103739550A - 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof. Google Patents.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Institutes of Health. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • US3414581A - Production of indazole-(3)-carboxylic acids. Google Patents.
  • WO 2009/144554 A1. Google Patents.
  • CN101024643A - Imidazo-5-carboxylic-acid derivatives, its preparing method and use. Google Patents.
  • EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof. Google Patents.

Sources

A Technical Guide to the Structural Elucidation of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] The precise isomeric and substitution pattern of these heterocycles is critical to their pharmacological function, making unambiguous structural determination a cornerstone of drug discovery and development. This guide provides an in-depth, multi-technique workflow for the structural elucidation of 2,3-Dimethyl-2H-indazole-5-carboxylic acid (Molecular Formula: C₁₀H₁₀N₂O₂), a representative N-substituted indazole. We will detail the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The causality behind each analytical choice is explained, providing a logical framework that moves from elemental composition to definitive atomic connectivity, ensuring high confidence in the final structural assignment.

The Strategic Approach: A Multi-Modal Analytical Workflow

Elucidation_Workflow cluster_start Initial Analysis cluster_mass_spec Compositional Analysis cluster_ir Functional Group Identification cluster_nmr Structural Connectivity & Isomer Determination cluster_final Final Confirmation Start Putative Sample: This compound HRMS High-Resolution Mass Spectrometry (HRMS) Start->HRMS Step 1 Result_HRMS Result: Elemental Formula Confirmed (C₁₀H₁₀N₂O₂) HRMS->Result_HRMS IR Infrared (IR) Spectroscopy Result_HRMS->IR Result_IR Result: Key Functional Groups Identified (-COOH, Aromatic C=C) IR->Result_IR NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Result_IR->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Result_NMR Result: Definitive Atom Connectivity and Isomeric Structure Established NMR_2D->Result_NMR Conclusion Confirmed Structure Result_NMR->Conclusion

Caption: Logical workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Formula

The first step in any structural elucidation is to determine the molecular weight and, more importantly, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Perform analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Compare the measured exact mass of the molecular ion peak to the theoretical masses of potential elemental formulas.

Data Interpretation and Expected Results

The molecular formula C₁₀H₁₀N₂O₂ has a monoisotopic mass of 190.0742 Da. The HRMS data should confirm this with high accuracy.

IonTheoretical m/zObserved m/z (Example)Mass Error (ppm)Inferred Formula
[M+H]⁺ 191.0815191.0813-1.0C₁₀H₁₁N₂O₂⁺
[M-H]⁻ 189.0670189.0672+1.1C₁₀H₉N₂O₂⁻

This confirmation of the elemental formula provides the foundational constraint for all subsequent spectroscopic analysis. Fragmentation patterns observed in the mass spectrum can also offer preliminary structural clues, such as the loss of a carboxyl group (-45 Da).[6][7][8]

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[1] For this compound, we expect to see characteristic absorptions for the carboxylic acid and the aromatic indazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid dimer
~1700StrongC=O stretch of the carboxylic acid
~1600, ~1470MediumC=C stretching of the aromatic indazole ring
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (methyl groups)

The presence of a strong carbonyl absorption around 1700 cm⁻¹ and a very broad O-H stretch confirms the carboxylic acid functional group, validating a key feature of the proposed structure.[9][10]

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to unambiguously establish the atomic connectivity and confirm the specific 2,3,5-substitution pattern.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[13][14][15][16]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Standard: An internal standard like tetramethylsilane (TMS) can be used for chemical shift referencing.[14]

¹H and ¹³C NMR: The Atom Count and Chemical Environment
  • ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR reveals the number of unique carbon atoms in the molecule.

Predicted NMR Data (in DMSO-d₆)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
¹H~13.0broad s1H-COOH
¹H~8.2d (J ≈ 1 Hz)1HH-4
¹H~7.9dd (J≈9, 1 Hz)1HH-6
¹H~7.7d (J ≈ 9 Hz)1HH-7
¹H~4.1s3HN-CH₃
¹H~2.6s3HC-CH₃
¹³C NMR δ (ppm)Assignment
¹³C~167-COOH
¹³C~148C-7a
¹³C~142C-3
¹³C~127C-5
¹³C~124C-3a
¹³C~122C-6
¹³C~120C-4
¹³C~110C-7
¹³C~35N-CH₃
¹³C~12C-CH₃

Note: Chemical shifts are predictive and based on data for similar indazole structures. Actual values may vary.[1][17][18]

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR builds the final structure. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to definitively place the substituents.

Key Expected HMBC Correlations:

  • N-CH₃ Protons (~4.1 ppm) to C-3 (~142 ppm) and C-3a (~124 ppm): This is the crucial correlation that confirms the methyl group is on N-2, as it can "see" the carbon at position 3.

  • C-CH₃ Protons (~2.6 ppm) to C-3 (~142 ppm) and C-3a (~124 ppm): This proves the second methyl group is attached to C-3.

  • H-4 Proton (~8.2 ppm) to C-3 (~142 ppm), C-5 (~127 ppm), and C-7a (~148 ppm): This locks the position of H-4 next to the carboxylic acid group.

  • H-6 Proton (~7.9 ppm) to C-4 (~120 ppm), C-5 (~127 ppm), and C-7a (~148 ppm): This confirms the connectivity of the benzene portion of the ring.

Caption: Key HMBC correlations confirming the structure.

Conclusion: A Unified Structural Hypothesis

By integrating the data from multiple orthogonal techniques, we arrive at an unambiguous structural assignment for this compound.

  • HRMS confirms the elemental formula is C₁₀H₁₀N₂O₂.

  • IR Spectroscopy identifies the essential carboxylic acid and aromatic functional groups.

  • 1D NMR provides a complete census of all proton and carbon atoms and their immediate chemical environments.

  • 2D NMR (HMBC) serves as the definitive tool, mapping the long-range connectivity and irrefutably establishing the 2,3-dimethyl and 5-carboxylic acid substitution pattern.

This systematic approach ensures the highest level of scientific rigor and confidence, a non-negotiable requirement in research and drug development where molecular structure dictates function, safety, and efficacy.

References

2,3-Dimethyl-2H-indazole-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-5-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with various biological targets.[2][3] Indazole derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, with several compounds progressing into clinical use.[1][4]

This guide provides a comprehensive technical overview of a specific and valuable derivative: This compound . As a bifunctional molecule, it combines the established biological relevance of the 2H-indazole core with a carboxylic acid handle, making it an ideal starting point for library synthesis and fragment-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed insights into its properties, a robust synthetic protocol, and its strategic application in the development of novel therapeutics.

Part 1: Physicochemical Properties & Spectroscopic Characterization

Understanding the fundamental molecular and physical properties of this compound is critical for its effective use in synthesis and screening. The key properties are summarized below.

Molecular Attributes

The core data for this compound has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O₂[5][6]
Molecular Weight 190.2 g/mol [5][6]
CAS Number 1234615-82-7[5]
Typical Purity ≥97%[5]
Appearance Solid (form may vary)N/A
Spectroscopic Profile

Full characterization is essential to confirm the identity and purity of the material. Based on the structure and data from analogous compounds, the following spectral features are expected.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for confirming the 2,3-dimethyl substitution pattern and the overall structure. Expected signals would include:

    • Singlets for the two methyl groups (N-CH₃ and C-CH₃).

    • Resonances in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The proton adjacent to the carboxylic acid group is expected to be the most downfield-shifted.

    • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. Spectroscopic data, including ¹H NMR spectra, are available for verification from specialized chemical databases.[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals corresponding to each carbon atom in the molecule, including the two methyl carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the bicyclic ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that corresponds to C₁₀H₁₀N₂O₂.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹).

Part 2: Synthesis and Purification

The synthesis of N-substituted indazoles presents a significant regioselectivity challenge, as alkylation of the parent indazole can occur at either the N-1 or N-2 position.[4] The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-indazole, making direct and selective synthesis of 2H-isomers a key consideration.[2]

Modern synthetic methods often employ transition metal catalysis to achieve high regioselectivity and yield.[1] A robust and scalable approach for synthesizing 2H-indazoles involves a one-pot, three-component reaction catalyzed by copper.[8] The following protocol is a proposed adaptation of this methodology for the specific synthesis of this compound.

Proposed Synthetic Workflow

This workflow leverages a copper-catalyzed cyclization to construct the 2H-indazole core with the desired substitution pattern.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: One-Pot Reaction cluster_2 Step 3: Oxidation & Workup cluster_3 Step 4: Purification & Analysis start Starting Materials: - 4-Bromo-3-methylacetophenone - Methylamine - Sodium Azide setup Combine reactants, catalyst, and solvent in a sealed vessel start->setup reagents Reagents & Catalyst: - Copper(I) Oxide (Cu₂O) - Solvent (e.g., PEG-300) reagents->setup reaction Heat mixture (e.g., 110-120°C) to facilitate C-N and N-N bond formation setup->reaction Heat intermediate In-situ formation of 2,3-dimethyl-5-acetyl-2H-indazole reaction->intermediate [Intermediate] oxidant Add Oxidizing Agent (e.g., KMnO₄ or NaOCl) intermediate->oxidant oxidation Oxidize acetyl group to carboxylic acid oxidant->oxidation workup Acidify, extract with organic solvent, and concentrate oxidation->workup purify Purify crude product via column chromatography or recrystallization workup->purify product Final Product: This compound purify->product analysis Characterize via NMR, MS, IR to confirm structure and purity product->analysis

Caption: Proposed one-pot, multi-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a theoretical adaptation and must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

  • Reaction Assembly:

    • To a pressure-tolerant reaction vessel, add 4-bromo-3-methylacetophenone (1.0 eq), copper(I) oxide (Cu₂O, 5 mol%), and sodium azide (NaN₃, 1.5 eq).

    • Add polyethylene glycol (PEG-300) or a similar high-boiling solvent.

    • Add methylamine (as a solution in a suitable solvent, e.g., THF, 1.2 eq).

    • Seal the vessel securely.

    • Causality: The copper catalyst is crucial for facilitating the sequential C-N and N-N bond formations that lead to the indazole ring.[8] PEG-300 is an effective and environmentally benign solvent for this type of transformation.

  • Cyclization Reaction:

    • Heat the reaction mixture to 110-120°C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Oxidation:

    • Dilute the cooled reaction mixture with water and an appropriate aqueous base (e.g., NaOH solution).

    • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while maintaining the temperature below 30°C.

    • Stir until the acetyl group is fully oxidized to the carboxylate. The reaction can be monitored by LC-MS.

    • Quench any excess oxidant with a suitable reducing agent (e.g., sodium bisulfite).

  • Workup and Isolation:

    • Filter the mixture to remove inorganic solids.

    • Carefully acidify the filtrate with a strong acid (e.g., 2M HCl) to a pH of ~3-4. The product should precipitate.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (often with 1% acetic acid added to the mobile phase to ensure the product remains protonated).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

    • Self-Validation: The purity of the final product must be confirmed to be >97% by HPLC, and its identity must be unequivocally verified by ¹H NMR, ¹³C NMR, and HRMS.

Part 3: Applications in Medicinal Chemistry and Drug Development

The value of this compound lies in its utility as a versatile building block for creating libraries of more complex molecules. The carboxylic acid functional group serves as a critical anchor point for derivatization.

Role as a Chemical Scaffold

The primary application is in the synthesis of amides, which are among the most common linkages in pharmaceutical compounds. The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to generate a library of novel chemical entities. This strategy is fundamental to structure-activity relationship (SAR) studies.[9]

G cluster_0 Activation scaffold 2,3-Dimethyl-2H-indazole- 5-carboxylic acid activation Amide Coupling Reagents (e.g., HATU, EDCI/HOBt) scaffold->activation active_ester Activated Intermediate (e.g., Active Ester) activation->active_ester product1 Indazole Amide 1 active_ester->product1 product2 Indazole Amide 2 active_ester->product2 product3 Indazole Amide 3 active_ester->product3 amine1 Amine R¹-NH₂ amine1->product1 amine2 Amine R²-NH₂ amine2->product2 amine3 Amine R³-NH₂ amine3->product3 amine_etc ... product_etc ...

Caption: Use as a scaffold for parallel synthesis of an amide library for SAR studies.

Therapeutic Potential

While this specific molecule is a building block, the resulting derivatives are candidates for a range of therapeutic areas. The indazole core is present in compounds investigated for:

  • Oncology: As seen in benzimidazole derivatives, which share structural similarities, these scaffolds can lead to potent anti-proliferative agents.[10]

  • Neuroscience: Indazole amides have been developed as potent antagonists for receptors like the 5-HT₃ receptor, relevant for treating nausea and other conditions.[11]

  • Inflammation and Pain: The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a well-known indazole derivative, highlighting the scaffold's potential in this area.[3]

Part 4: Safety and Handling

This compound is a chemical compound intended for research use only. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[6]

  • Hazard Statements: While specific data is limited, similar aromatic carboxylic acids may cause skin and eye irritation. Refer to the supplier's Safety Data Sheet (SDS) for detailed hazard information. The signal word "Warning" has been associated with this compound.[6]

Conclusion

This compound represents a strategically important molecule for drug discovery and medicinal chemistry. Its well-defined structure, characterized by the biologically relevant 2H-indazole core and a synthetically versatile carboxylic acid handle, makes it an ideal starting point for the exploration of new chemical space. The synthetic pathways, while requiring careful control of regioselectivity, are accessible through modern catalytic methods. As researchers continue to leverage privileged scaffolds in the quest for novel therapeutics, the utility of well-designed building blocks like this one will only continue to grow.

References

  • This compound - LabSolutions. (n.d.). LabSolutions.
  • This compound. (n.d.). Autech.
  • methyl 2,3-dimethyl-2H-indazole-5-carboxylate. (n.d.). Cenmed.
  • 2H-Indazole-5-carboxylic acid, 2-methyl-. (n.d.). CymitQuimica.
  • This compound(1234615-82-7) 1 h nmr. (n.d.). ChemicalBook.
  • Teixeira, F. C., Ramos, H., Antunes, I. F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 865–887. Retrieved from [Link]

  • methyl 2,3-dimethyl-2H-indazole-6-carboxylate. (n.d.). Synblock.
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate.
  • 2,3-Dimethyl-1H-indole-5-carboxylic acid. (n.d.). TargetMol.
  • Kumar, A., Singh, S., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1225-1257. Retrieved from [Link]

  • 2-Methyl-2H-indazole-5-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.
  • 2-methyl-2h-indazole-5-carboxylic acid. (n.d.). PubChemLite.
  • Levin, G., Gréen, H., & Kronstrand, R. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 39(2), 436-446. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2012). Indian Journal of Chemistry, 51B, 460-468. Retrieved from [Link]

  • Synthesis of 2H-indazoles. (n.d.). Organic Chemistry Portal.
  • Indazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. (2019). Organic & Biomolecular Chemistry, 17(30), 7173-7181. Retrieved from [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). Journal of the American Chemical Society, 145(4), 2534–2542. Retrieved from [Link]

  • Turconi, M., et al. (1992). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 35(11), 2109-2115. Retrieved from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(6), 32-38. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS No: 1234615-82-7), a substituted indazole of interest to researchers in medicinal chemistry and drug development.[1] While direct experimental spectra for this specific compound are not widely available in public databases at the time of this writing, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization.[2][3] We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a valuable resource for researchers, offering insights into the structural elucidation and analytical validation of this and similar indazole derivatives.

Introduction: The Indazole Scaffold and the Importance of Spectroscopic Characterization

Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.[3] The specific substitution pattern, such as in this compound, significantly influences the molecule's chemical properties and biological interactions. Therefore, unambiguous structural confirmation is a critical step in any research and development workflow.

The combination of NMR, IR, and MS provides a complete picture of the molecule's structure. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and elemental composition.[4][5] This guide will explain the causality behind the expected spectral features, grounding the predictions in established chemical principles.

Molecular Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₀N₂O₂[1]

  • Molecular Weight: 190.20 g/mol [1]

  • CAS Number: 1234615-82-7[1]

Below is a diagram illustrating the molecular structure with atom numbering used for spectral assignments throughout this guide.

G parent [M+H]⁺ m/z = 191.08 frag1 Loss of H₂O m/z = 173.07 parent->frag1 - H₂O frag3 Loss of COOH radical m/z = 146.08 parent->frag3 - •COOH frag2 Loss of CO m/z = 145.08 frag1->frag2 - CO

Caption: Proposed ESI(+) fragmentation pathway for this compound.

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to an ion at m/z 173.07.

  • Decarboxylation: Loss of the carboxyl group can occur in steps. For instance, subsequent loss of carbon monoxide (CO) from the [M+H-H₂O]⁺ ion would yield a fragment at m/z 145.08.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the efficient and accurate characterization of a novel or synthesized compound.

G cluster_0 Initial Analysis cluster_1 Functional Group & Framework ID cluster_2 Structural Verification a Synthesized Compound (this compound) b High-Resolution Mass Spectrometry (HRMS) a->b c Molecular Formula Confirmation (C₁₀H₁₀N₂O₂) b->c d FT-IR Spectroscopy c->d f NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) c->f e Identify -COOH, Aromatic Rings, -CH₃ groups d->e h Integrate All Spectroscopic Data e->h g Elucidate C-H Framework & Atom Connectivity f->g g->h i Propose Final Structure h->i j Compare with Predicted Data & Known Analogs i->j k Unambiguous Structure Confirmed j->k

Caption: Logical workflow for the complete spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous structures, we have constructed a reliable spectral profile that can guide researchers in the identification and characterization of this compound. The provided protocols and workflows offer a systematic approach to analytical validation, ensuring the scientific integrity of research involving this and related indazole derivatives.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

  • PubChem. Indazole-3-carboxylic acid. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]

  • Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • PubChemLite. 2-methyl-2h-indazole-5-carboxylic acid (C9H8N2O2). [Link]

  • LabSolutions. This compound. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Cenmed. methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). [Link]

  • ResearchGate. (PDF) 13 C NMR of indazoles. [Link]

  • Perez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. [Link]

  • ResearchGate. (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

  • SpectraBase. INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. Infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid isolated in nitrogen matrices | Request PDF. [Link]

Sources

The Emerging Therapeutic Potential of Dimethyl-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, owing to its presence in numerous biologically active compounds. Among its myriad derivatives, dimethyl-indazoles have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of dimethyl-indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the dimethyl-indazole core.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. This versatile core has been successfully incorporated into a range of approved drugs, highlighting its favorable physicochemical and pharmacokinetic properties. The addition of dimethyl groups to the indazole nucleus can significantly influence its biological activity by altering its lipophilicity, metabolic stability, and binding interactions with therapeutic targets. This guide will specifically focus on the biological activities attributed to various dimethyl-indazole derivatives.

Anticancer Activity of Dimethyl-Indazole Derivatives

Dimethyl-indazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of dimethyl-indazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.

  • Kinase Inhibition: A significant number of indazole derivatives, including those with dimethyl substitutions, function as kinase inhibitors.[1][2] These compounds can target a range of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and FGFR, as well as intracellular kinases such as those in the MAPK/ERK pathway.[2][3] By blocking the activity of these enzymes, dimethyl-indazole derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Certain 1,3-dimethyl-6-amino-1H-indazole derivatives have been identified as potent inhibitors of IDO1.[4] IDO1 is an enzyme that plays a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses the activity of immune cells.[4] By inhibiting IDO1, these compounds can enhance the anti-tumor immune response.

  • Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Dimethyl-indazole derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6]

  • Cell Cycle Arrest: Some dimethyl-indazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This can occur at different phases of the cell cycle, depending on the specific compound and its molecular target.

A Case Study: N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine

One notable example is N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which has demonstrated significant anticancer activity against hypopharyngeal carcinoma cells.[4] This compound acts as an IDO1 inhibitor and also selectively activates the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis.[4] Furthermore, it has been shown to suppress cell mobility in wound healing assays, suggesting its potential to inhibit metastasis.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of selected dimethyl-indazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Human Colorectal Carcinoma)0.4 ± 0.3[7]
Compound 6o (an 1H-indazole-3-amine derivative)K562 (Human Chronic Myeloid Leukemia)5.15[5][8]
Compound 2f (an indazole derivative)4T1 (Mouse Breast Cancer)0.23[1][6]
Compound 2f (an indazole derivative)HepG2 (Human Hepatocellular Carcinoma)1.15[1][6]
Compound 2a (an indazole derivative)MCF-7 (Human Breast Adenocarcinoma)1.15[1]
Compound 2a (an indazole derivative)HCT116 (Human Colorectal Carcinoma)4.89[1]
1H-indazol-3-amine derivative 89K562 (leukemia cancer cells)6.50[2]
3-(pyrrolopyridin-2-yl)indazole derivative 93HL60 (Human Promyelocytic Leukemia)0.0083[2]
3-(pyrrolopyridin-2-yl)indazole derivative 93HCT116 (Human Colorectal Carcinoma)0.0013[2]
Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways targeted by anticancer dimethyl-indazole derivatives.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Indazole Dimethyl-Indazole Derivative Indazole->RAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

MAPK/ERK Signaling Pathway Inhibition.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase8 Caspase-8 Death Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cellular Stress Cellular Stress Bax Bax (Pro-apoptotic) Cellular Stress->Bax Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf1 Apaf-1 Cytochrome c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bax->Mitochondrion Indazole Dimethyl-Indazole Derivative Indazole->Bcl2 Inhibits Indazole->Bax Promotes Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis Pathways.

Anti-inflammatory Activity of Dimethyl-Indazole Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Dimethyl-indazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Several indazole derivatives have been shown to be potent and selective inhibitors of COX-2.[9][10][11] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[12] The inhibition of COX-2 by dimethyl-indazole derivatives leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of selected indazole derivatives against COX-2.

CompoundIC50 (µM) for COX-2Reference
Indazole23.42[9]
5-aminoindazole12.32[9]
6-nitroindazole19.22[9]
Compound 16 (an aza-indazole derivative)0.409[10][11]

Antimicrobial Activity of Dimethyl-Indazole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Dimethyl-indazole derivatives have shown promise as a new class of antimicrobial compounds, with activity against a range of bacteria and fungi.[13][14]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial activity of indazole derivatives is thought to involve multiple mechanisms, including:

  • Inhibition of Bacterial DNA Gyrase: Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB), an essential enzyme involved in DNA replication, repair, and transcription.[15] By targeting this enzyme, these compounds can effectively kill bacteria.

  • Disruption of Microbial Cell Membranes: Imidazole and its derivatives can insert into microbial cell membranes, leading to a loss of integrity and leakage of cellular contents.[16] This mechanism contributes to their broad-spectrum antimicrobial activity.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some imidazole derivatives inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[16]

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected indazole derivatives, presented as the minimum inhibitory concentration (MIC) or zone of inhibition.

CompoundMicroorganismMIC (µg/mL) or Zone of Inhibition (mm)Reference
Indazole derivative 5S. aureus64 - 128 (MIC)[17]
Indazole derivative 5S. epidermidis64 - 128 (MIC)[17]
3-methyl-1H-indazole derivative 66Bacillus subtilis22 (Zone of Inhibition)
3-methyl-1H-indazole derivative 66E. coli46 (Zone of Inhibition)
Imidazole derivative HL1Staphylococcus aureus625 (MIC)[18]
Imidazole derivative HL2Staphylococcus aureus625 (MIC)[18]
Imidazole derivative HL1MRSA1250 (MIC)[18]
Imidazole derivative HL2MRSA625 (MIC)[18]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of dimethyl-indazole derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the dimethyl-indazole derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Migration: Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration.

Protocol:

  • Cell Monolayer Formation: Grow cells to confluence in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS and then add fresh medium containing the dimethyl-indazole derivative or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the dimethyl-indazole derivative in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[19][20][21]

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with the dimethyl-indazole derivative or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time.

  • Prostaglandin Measurement: Measure the amount of prostaglandin produced using a specific detection method (e.g., ELISA or a fluorometric probe).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.[22][23][24][25]

Conclusion and Future Directions

Dimethyl-indazole derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in the realms of oncology, inflammation, and infectious diseases, coupled with their diverse mechanisms of action, underscores their significant potential. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific molecular targets. Furthermore, in vivo studies are warranted to evaluate the pharmacokinetic properties and therapeutic efficacy of lead dimethyl-indazole derivatives in relevant disease models. The continued exploration of this chemical space is poised to yield a new generation of innovative medicines to address unmet medical needs.

References

  • Nguyen, T. P., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Molecules, 26(15), 4477.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-13.
  • Lastochkin, E., et al. (2016). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 7(3), 269–274.
  • Al-Amiery, A. A., et al. (2022). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 18(1), 1-10.
  • Nguyen, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8683.
  • Zhang, Y., et al. (2021). Recent Advances in the Development of Indazole-based Anticancer Agents. Current Medicinal Chemistry, 28(20), 3986-4011.
  • Chimenti, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568.
  • Liu, Y., et al. (2023).
  • Zhang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15947-15959.
  • Request PDF. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Kumar, S., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(10), FC01–FC05.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8683.
  • Zhang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15947-15959.
  • Reddy, T. S., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 434-441.
  • Mini-Reviews in Medicinal Chemistry. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • Rousseau, E., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. European Journal of Medicinal Chemistry, 157, 103-114.
  • Rousseau, E., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Labelled Compounds and Radiopharmaceuticals, 61(12), 899-910.
  • Zhang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Retrieved from [Link]

  • Zhang, F. Q., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Rousseau, E., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [F] PET tracer. ResearchGate. Retrieved from [Link]

  • Rivera-Chávez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.
  • Gomaa, M. S., et al. (2022). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 27(21), 7268.
  • OUCI. (2020). Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). Retrieved from [Link]

  • Zhang, F. Q., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Schmidt, A., et al. (2011). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Organic Chemistry, 15(14), 2496-2513.
  • ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) of imidazole derivatives.... Retrieved from [Link]

  • Kerr, M. A. (2010). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 225-288.
  • ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives.... Retrieved from [Link]

  • Chen, J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(17), 7477–7484.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Vasile, C. M., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(19), 11794.
  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-5-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in mainstream scientific literature, its structural motifs are present in pharmacologically significant molecules, suggesting its role as a valuable building block. This document details the plausible synthetic pathways, physicochemical characteristics, and spectroscopic data of the title compound, grounded in established principles of indazole chemistry and supported by available data.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The structural versatility of the indazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug design and development. Notably, the 2,3-dimethyl-2H-indazole core is a key structural feature in pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy, highlighting the therapeutic potential of this substitution pattern.[2]

This guide focuses specifically on this compound, providing a detailed examination of its synthesis, properties, and the scientific rationale behind the experimental approaches.

Plausible Synthetic Routes and Methodologies

Synthesis of the Precursor: Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

The synthesis of the methyl ester precursor is a critical step. Based on general methods for the preparation of substituted 2H-indazoles, a plausible pathway is outlined below.

Experimental Protocol: Proposed Synthesis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

Step 1: Reductive Cyclization and N-Methylation

A one-pot reaction involving a substituted o-nitrobenzaldehyde derivative can be envisioned.

  • Reaction Setup: To a solution of methyl 4-formyl-3-nitrobenzoate in a suitable solvent such as ethanol, add methylhydrazine.

  • Condensation: The initial reaction forms the corresponding hydrazone intermediate.

  • Reductive Cyclization: Subsequent treatment with a reducing agent, such as sodium dithionite, would facilitate the reduction of the nitro group and concomitant cyclization to form the 2-methyl-2H-indazole ring system.

  • C-3 Methylation: Introduction of the C-3 methyl group could be achieved through various methods, including a reaction with a methylating agent in the presence of a suitable catalyst.

Step 2: Alternative Copper-Catalyzed Three-Component Synthesis

An alternative and efficient approach involves a copper-catalyzed one-pot, three-component reaction.[3]

  • Reactants: 2-bromobenzaldehydes, primary amines (in this case, methylamine), and sodium azide are the key starting materials.

  • Catalyst: A copper catalyst facilitates the crucial C-N and N-N bond formations.[3] This method is known for its broad substrate scope and tolerance of various functional groups.[3]

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is a standard ester hydrolysis.

Experimental Protocol: Hydrolysis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

  • Reaction Conditions: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Base Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.[4]

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_ester Synthesis of Methyl Ester Precursor cluster_acid Final Product Formation Starting_Materials Substituted o-nitrobenzaldehyde or 2-bromobenzaldehyde Intermediate Methyl 2,3-dimethyl-2H- indazole-5-carboxylate Starting_Materials->Intermediate Reductive Cyclization & N-Methylation or Cu-catalyzed 3-component rxn Final_Product 2,3-Dimethyl-2H- indazole-5-carboxylic acid Intermediate->Final_Product Base Hydrolysis

Caption: Proposed synthetic pathway to this compound.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1234615-82-7[5]
Molecular Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.20 g/mol [5]
Appearance Solid (predicted)-
Purity Typically ≥97% (commercial)[5]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy:

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. Based on available data for the compound, the following characteristic signals are expected:

  • Aromatic Protons: Signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core.

  • Methyl Protons: Two distinct singlets for the N-methyl and C-3 methyl groups.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group, which may be exchangeable with D₂O.

Diagram of the Logical Relationship for Spectroscopic Analysis:

Spectroscopic_Analysis cluster_structure Molecular Structure cluster_techniques Analytical Techniques cluster_data Resulting Data Structure 2,3-Dimethyl-2H- indazole-5-carboxylic acid H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR MS Mass Spectrometry Structure->MS IR Infrared Spectroscopy Structure->IR H_NMR_Data Chemical Shifts Integration Coupling Constants H_NMR->H_NMR_Data C_NMR_Data Chemical Shifts C_NMR->C_NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Applications and Future Directions

The structural similarity of the 2,3-dimethyl-2H-indazole core to the active pharmacophore in pazopanib suggests that this compound could serve as a valuable starting material or fragment in the design of novel kinase inhibitors.[2] The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and develop new therapeutic agents.

Furthermore, the broader class of indazole carboxylic acids has been investigated for a range of biological activities, including as anti-inflammatory agents and for their role in targeting various enzymes.[6][7] This suggests that this compound itself, or its derivatives, may possess intrinsic biological properties worthy of investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed, peer-reviewed synthetic protocol and comprehensive characterization data.

  • Biological Screening: Evaluation of the compound and its derivatives in a variety of biological assays to identify potential therapeutic applications.

  • Medicinal Chemistry Campaigns: Utilization of the compound as a scaffold for the development of new drug candidates.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. While its own discovery and history are not prominently documented, the importance of its core structure in established pharmaceuticals underscores its potential as a valuable synthetic intermediate and a platform for future drug discovery efforts. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related indazole derivatives.

References

  • Cenmed. methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). [Link]

  • LabSolutions. This compound. [Link]

  • N. Upmanyu, et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin J Anal Pharm Chem. 2016;3(4):1076.
  • Zhang, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2946. [Link]

  • MySkinRecipes. Methyl 2-methyl-2H-indazole-5-carboxylate. [Link]

  • Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024. [Link]

  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • LabSolutions. methyl 2,3-dimethyl-2H-indazole-5-carboxylate. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]

  • PubMed. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. [Link]

  • ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • ResearchGate. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate and Methyl 2-acetyl-5′-(2-thienyl)-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2,3-Dimethyl-2H-indazole-5-carboxylic acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safety and handling precautions for 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS RN: 1234615-82-7), a vital compound in contemporary drug discovery and development.[1][2][3][4][5] Given its emerging role, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount for all laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, this guide synthesizes information from structurally related indazole derivatives and carboxylic acids to establish a precautionary framework.[6][7] It is imperative to always consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.[7]

Hazard Identification and Risk Assessment: A Proactive Stance

The toxicological properties of many novel compounds, including this compound, have not been fully investigated.[8] Therefore, a precautionary principle must be adopted, treating the compound as potentially hazardous. Based on data from analogous indazole and carboxylic acid compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause skin irritation.[9]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[9]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[10][11]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[9][10]

It is crucial to understand that these are potential hazards based on chemical class trends. The absence of specific data does not equate to the absence of risk.

PropertyValueSource
Molecular Formula C10H10N2O2[1]
Molecular Weight 190.2 g/mol [1]
CAS Number 1234615-82-7[1]
Appearance Solid (Assumed)[12]
Storage Inert atmosphere, Room Temperature[13]
The Hierarchy of Controls: A Multi-Layered Safety Approach

To mitigate the identified risks, a multi-layered approach, known as the hierarchy of controls, must be implemented. This prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Applicable) Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination and Substitution: For a specific research compound, these are generally not feasible.

  • Engineering Controls: This is the primary line of defense. All handling of solid this compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[11][14] The fume hood also provides a contained space in the event of a spill.

  • Administrative Controls: Standard Operating Procedures (SOPs) for handling this compound must be developed and strictly followed. All personnel must receive documented training on these SOPs. Designate a specific area within the laboratory for handling this compound to minimize the risk of cross-contamination.[11]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Final Barrier

The appropriate selection and use of PPE are critical for minimizing exposure.

PPE CategoryRecommended Equipment and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[11]
Skin Protection A chemical-resistant lab coat must be worn and kept fully fastened.[11] Chemical-resistant gloves (e.g., nitrile) are required and should be inspected before each use.[15] Contaminated gloves must be removed and disposed of properly.[15]
Respiratory Protection While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if engineering controls are inadequate or during a large spill cleanup.[10][11]
Safe Handling and Storage Protocols: Maintaining Compound Integrity and Safety

Adherence to strict handling and storage protocols is essential.

Weighing_and_Dissolving_Workflow cluster_1 Workflow for Handling this compound Start Start: Don PPE Fume_Hood Work in Chemical Fume Hood Start->Fume_Hood Weigh Weigh Compound (Use anti-static weigh paper) Fume_Hood->Weigh Transfer Carefully Transfer to Solvent Weigh->Transfer Dissolve Dissolve (Gentle agitation) Transfer->Dissolve Cap Securely Cap and Label Dissolve->Cap Clean Decontaminate Work Area Cap->Clean End End: Doff PPE Clean->End

Caption: A step-by-step workflow for the safe handling of the solid compound.

  • Handling:

    • Always wash hands thoroughly after handling, even if gloves were worn.

    • Avoid actions that generate dust, such as vigorous scraping or pouring from a height.[11]

    • When dissolving, add the solid to the solvent slowly to prevent splashing.[11]

    • Do not eat, drink, or smoke in the laboratory.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

    • Keep away from incompatible materials such as strong oxidizing agents and bases.[16][17] Carboxylic acids can react with bases.[16]

    • Store away from heat and sources of ignition.[10]

Emergency Procedures: Preparedness is Key

Prompt and correct action during an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][18] Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[19] Wash skin with plenty of soap and water for at least 15 minutes.[10][18] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air.[10] If breathing is difficult, provide oxygen.[18] Seek medical attention if symptoms persist.[9]

  • Ingestion: Do NOT induce vomiting.[20] Rinse mouth with water.[9] Seek immediate medical attention.[20]

The response to a chemical spill depends on its size and the associated hazards.[21][22]

Spill_Response_Flowchart cluster_2 Chemical Spill Response Plan rect_node rect_node Assess_Spill Assess Spill (Size & Hazard) Small_Spill Small Spill? Assess_Spill->Small_Spill Evacuate Evacuate Area Alert Others Small_Spill->Evacuate No Cleanup_Trained Trained Personnel Cleanup Small_Spill->Cleanup_Trained Yes Call_EHS Call Emergency Services/ EHS Evacuate->Call_EHS Decontaminate Decontaminate Area & Dispose of Waste Cleanup_Trained->Decontaminate

Caption: A flowchart for responding to a chemical spill.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[23]

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.[22]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[7]

  • Major Spill (Outside of a fume hood):

    • Evacuate the area immediately.[24]

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.[22]

    • Prevent entry into the contaminated area.

    • Only trained personnel should attempt to clean up a major spill.[25]

Waste Disposal: Responsible Stewardship

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[6][8]

  • Segregation: Collect solid waste and contaminated materials in a dedicated, clearly labeled hazardous waste container.[11]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.[8]

  • Disposal: Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[6][19] Do not dispose of this chemical down the drain.[7]

Conclusion: A Commitment to Safety

The responsible use of this compound in research is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can protect themselves, their colleagues, and the environment while advancing the frontiers of science.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • Alpha-Omega Training and Compliance Inc. Chemical Spill Response Procedure: What To Do. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • Ion Science UK. HAZMAT Spill Response Procedures. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

  • University of Washington Environmental Health & Safety. Standard Operating Procedure: Imidazole. [Link]

  • LabSolutions. This compound. [Link]

  • PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

  • National Center for Biotechnology Information. Indazole-3-carboxylic acid. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Cenmed. methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • PubMed. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. [Link]

  • precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

Sources

Methodological & Application

Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a key building block in medicinal chemistry and drug development, notably as an intermediate for various pharmacologically active compounds. The protocol details a robust four-step synthetic route commencing from commercially available 4-amino-3-methylbenzoic acid. Each step is accompanied by in-depth scientific explanations, causality behind experimental choices, and procedural details to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug development.

Introduction and Scientific Background

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable intermediate. The synthesis of N-substituted indazoles, however, presents a significant regioselectivity challenge. Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, complicating purification and reducing the overall yield of the desired product[1].

The N1-substituted indazole is typically the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one[1]. The synthetic strategy outlined herein is designed to overcome this challenge by first constructing the indazole ring, protecting the carboxylic acid moiety, performing a kinetically controlled, regioselective N2-methylation, and finally deprotecting to yield the target compound. This approach provides a logical and efficient pathway to the desired N2-alkylated product.

Overall Synthetic Scheme

The synthesis proceeds in four distinct steps, starting from 4-amino-3-methylbenzoic acid. The workflow is designed to first establish the core indazole structure, followed by strategic functionalization to achieve the desired regiochemistry.

Synthesis_Workflow A Step 1: Diazotization & Cyclization (4-Amino-3-methylbenzoic acid) B Step 2: Fischer Esterification (3-Methyl-1H-indazole-5-carboxylic acid) A->B NaNO₂, HCl (aq) 0-5 °C C Step 3: Regioselective N2-Methylation (Methyl 3-methyl-1H-indazole-5-carboxylate) B->C CH₃OH, H₂SO₄ (cat.) Reflux D Step 4: Saponification (Methyl 2,3-dimethyl-2H-indazole-5-carboxylate) C->D Dimethyl Carbonate, DABCO DMF, RT E Final Product (this compound) D->E 1. NaOH (aq), CH₃OH 2. HCl (aq)

Figure 1: Overall synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Amino-3-methylbenzoic acid≥98%Sigma-AldrichStarting Material
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher ScientificDiazotizing agent
Hydrochloric Acid (HCl)37% w/w, ACS ReagentVWRConcentrated, used for diazotization
Methanol (CH₃OH)Anhydrous, 99.8%Sigma-AldrichSolvent and reagent for Step 2
Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentJ.T. BakerCatalyst for esterification
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsSolvent for methylation
1,4-Diazabicyclo[2.2.2]octane (DABCO)≥99%Sigma-AldrichBase for methylation
Dimethyl Carbonate (DMC)≥99%Alfa AesarMethylating agent
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD MilliporeReagent for hydrolysis
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent
HexanesACS GradeVWRFor recrystallization
Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-AldrichFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRDrying agent

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts are potentially explosive and should be handled with extreme care, kept cold, and not isolated.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-1H-indazole-5-carboxylic acid

This step involves the conversion of a primary aromatic amine into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.

Mechanism Insight: 4-Amino-3-methylbenzoic acid is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt[2][3]. The diazonium group is an excellent leaving group (N₂). The ortho-methyl group facilitates an intramolecular electrophilic attack on the aromatic ring, leading to cyclization and formation of the stable indazole heterocycle. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate[2].

Protocol:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-amino-3-methylbenzoic acid (15.1 g, 100 mmol) and 150 mL of 2 M hydrochloric acid.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

  • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (7.6 g, 110 mmol) in 25 mL of deionized water dropwise over 30-45 minutes. Ensure the tip of the addition funnel is below the surface of the reaction mixture.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional hour. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2 hours to ensure complete cyclization. Vigorous nitrogen evolution will be observed.

  • Cool the mixture to room temperature. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to afford 3-Methyl-1H-indazole-5-carboxylic acid as a tan solid.

Expected Yield: 85-92%. The product is typically used in the next step without further purification.

Step 2: Synthesis of Methyl 3-methyl-1H-indazole-5-carboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification to protect it from reacting with the base in the subsequent methylation step.

Mechanism Insight: The Fischer esterification is an acid-catalyzed equilibrium reaction. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic[4]. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of a water molecule yield the ester[4][5]. Using a large excess of methanol as the solvent drives the equilibrium towards the product side.

Protocol:

  • Suspend 3-Methyl-1H-indazole-5-carboxylic acid (17.6 g, 100 mmol) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) dropwise while stirring.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc).

  • After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Pour the residue into 300 mL of ice-cold water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from a mixture of ethyl acetate and hexanes to yield pure Methyl 3-methyl-1H-indazole-5-carboxylate .

Expected Yield: 90-95%.

Step 3: Regioselective Synthesis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

This is the key step for establishing the desired N2-methylation. The conditions are chosen to favor the kinetically controlled product.

Mechanism Insight: The methylation of the indazole ring can occur at either N1 or N2. The use of a mild, non-nucleophilic base like DABCO and a less reactive methylating agent like dimethyl carbonate (DMC) in a polar aprotic solvent (DMF) favors the kinetically controlled N2-alkylation[1]. Strong bases like sodium hydride tend to form the indazole anion, which allows for equilibration to the thermodynamically favored N1-alkylated product[1][6]. The DMC/DABCO system provides a milder pathway that traps the kinetically preferred N2-isomer.

Protocol:

  • In a 500 mL flask, dissolve Methyl 3-methyl-1H-indazole-5-carboxylate (19.0 g, 100 mmol) and DABCO (12.3 g, 110 mmol) in 200 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add dimethyl carbonate (12.6 mL, 150 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and formation of the desired product.

  • Once complete, pour the reaction mixture into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to isolate Methyl 2,3-dimethyl-2H-indazole-5-carboxylate .

Expected Yield: 65-75% (N2-isomer). The N1-isomer may be isolated as a minor byproduct.

Step 4: Synthesis of this compound

The final step is the deprotection of the methyl ester via saponification to yield the target carboxylic acid.

Mechanism Insight: Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester[7]. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the final product[8].

Protocol:

  • Dissolve Methyl 2,3-dimethyl-2H-indazole-5-carboxylate (20.4 g, 100 mmol) in 150 mL of methanol in a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the slow, dropwise addition of 2 M hydrochloric acid. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum at 50 °C to yield pure This compound .

Expected Yield: 95-99%.

Product Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
3-Methyl-1H-indazole-5-carboxylic acid ¹H NMR (DMSO-d₆)Aromatic protons (~7.5-8.2 ppm), a methyl singlet (~2.5 ppm), and broad singlets for the COOH and NH protons.
LC-MS[M+H]⁺ = 177.06
Methyl 3-methyl-1H-indazole-5-carboxylate ¹H NMR (CDCl₃)Aromatic protons, two methyl singlets (one for C3-CH₃, one for OCH₃ at ~3.9 ppm), and a broad NH proton signal.
LC-MS[M+H]⁺ = 191.08
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate ¹H NMR (CDCl₃)Distinct aromatic proton signals, and three methyl singlets (C3-CH₃, N2-CH₃ at ~4.1 ppm, and OCH₃ at ~3.9 ppm). The absence of the broad NH peak is a key indicator.
LC-MS[M+H]⁺ = 205.09
This compound ¹H NMR (DMSO-d₆)Aromatic protons, two sharp methyl singlets (C3-CH₃ and N2-CH₃), and a broad COOH proton signal.
¹³C NMR (DMSO-d₆)Signals for two methyl carbons, aromatic carbons, the indazole ring carbons, and a carboxylic acid carbonyl carbon (~168 ppm).
HRMS (ESI)Calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.0815; Found: 191.081x.
Melting PointA sharp melting point should be observed, indicating high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Diazotization) Temperature too high, leading to diazonium salt decomposition.Strictly maintain the reaction temperature between 0-5 °C during NaNO₂ addition. Ensure efficient cooling and slow, dropwise addition.
Incomplete reaction in Step 2 (Esterification) Insufficient catalyst or reaction time; presence of water.Use anhydrous methanol. Ensure the correct amount of H₂SO₄ is added. Increase reflux time and monitor by TLC.
Poor regioselectivity in Step 3 (Methylation) Reaction conditions favoring the N1 isomer; reactive methylating agent.Ensure the use of anhydrous DMF. Use DABCO as the base and dimethyl carbonate as the methylating agent. Avoid strong bases like NaH or highly reactive agents like methyl iodide.
Oily product after Step 4 (Hydrolysis) Incomplete hydrolysis or presence of impurities.Ensure the reaction has gone to completion by TLC. If the product oils out upon acidification, try extracting with ethyl acetate, then washing, drying, and concentrating to induce crystallization.

Conclusion

The four-step synthesis protocol detailed in this application note provides a reliable and reproducible method for obtaining this compound with good overall yield and high purity. The key to this synthesis is the strategic protection of the carboxylic acid and the carefully controlled, kinetically favored regioselective N2-methylation. By following the detailed procedures and understanding the underlying chemical principles, researchers can successfully synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

  • Gheath, A. H., et al. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Inc. Available at: [Link]

  • Prashantha, A.G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry, 14(3), 1635-1642. Available at: [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]

  • Sjöberg, P. J. R., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Available at: [Link]

  • Bhat, K. I., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]

  • Reisman, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Keating, M., & Alam, M. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1945–1955. Available at: [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Available at: [Link]

Sources

analytical methods for 2,3-Dimethyl-2H-indazole-5-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Abstract This document provides detailed analytical methods for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. Two robust methods are presented: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection suitable for routine quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are designed to meet the stringent requirements of the pharmaceutical industry, aligning with International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3]

Introduction

This compound (Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.2 g/mol ) is a heterocyclic aromatic compound.[4] Its accurate quantification is critical during drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The development of validated analytical methods is a fundamental requirement of Good Manufacturing Practices (GMP).[3][5] This application note outlines two distinct, validated methodologies to address different analytical needs.

The indazole core is found in various biologically active compounds.[6] The carboxylic acid functional group provides a handle for further chemical modification, but also presents analytical challenges due to its polarity.[7][8] The methods described are designed to provide high selectivity and accuracy for this analyte.

Physicochemical Properties of the Analyte

  • Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1234615-82-7[4]

  • Molecular Formula: C₁₀H₁₀N₂O₂[4]

  • Molecular Weight: 190.20 g/mol [4][9]

  • Appearance: Expected to be a solid.[10]

Method 1: RP-HPLC with UV Detection

This method is designed for the quantification of this compound in bulk drug substance or as a process intermediate where concentrations are relatively high. The principle relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using its UV absorbance.

Rationale for Method Design
  • Reversed-Phase Chromatography: C18 columns are widely used and effective for separating moderately polar aromatic compounds like the target analyte.

  • Mobile Phase: An acidified aqueous mobile phase (e.g., with formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.

  • UV Detection: The conjugated indazole ring system is expected to have a strong chromophore, allowing for sensitive detection at its UV maxima.

Experimental Protocol

3.2.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Reference standard of this compound (purity ≥ 98%).

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Set to UV maximum (e.g., 254 nm or determined by PDA scan)

3.2.4. Method Validation Protocol

The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][5]

  • Specificity/Selectivity: Analyze a blank (diluent), a standard solution, and a sample spiked with expected impurities. The analyte peak should be well-resolved from any other peaks.[1][5]

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Calibration Curve (1-100 µg/mL) B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separate on C18 Column E->F G Detect with UV Detector F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for HPLC-UV Quantification.

Method 2: LC-MS/MS

This method is intended for applications requiring higher sensitivity and selectivity, such as determining trace levels of this compound in biological matrices (e.g., plasma, urine) or for impurity profiling at very low concentrations.

Rationale for Method Design
  • LC-MS/MS: Provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). This is crucial for analysis in complex matrices where co-eluting interferences are common.[11][12]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. Both positive and negative ion modes are viable. Positive mode will target the protonated molecule [M+H]⁺, while negative mode will target the deprotonated molecule [M-H]⁻. Negative mode is often more sensitive for carboxylic acids.[12][13]

  • Derivatization (Optional): For certain challenging matrices or to enhance ionization efficiency, derivatization of the carboxylic acid group can be employed.[7][14][15] However, for simplicity and to avoid extra sample preparation steps, a direct analysis approach is presented here first.

Experimental Protocol

4.2.1. Equipment and Materials

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

  • All materials listed in section 3.2.1.

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., this compound-¹³C₆, d₃). If not available, a structurally similar compound can be used.

4.2.2. Preparation of Solutions

  • Mobile Phases and Diluent: As described in section 3.2.2.

  • Standard Stock Solution: As described in section 3.2.2.

  • Calibration Standards: Prepare standards ranging from 0.1 ng/mL to 100 ng/mL, each containing a fixed concentration of the internal standard.

4.2.3. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative (-)
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Analyte: 189.1 > 145.1 (Quantifier), 189.1 > 117.1 (Qualifier)
Internal Standard: (To be determined based on SIL-IS)
Collision Energy Optimized for each transition (e.g., 15-25 eV)

Note: The exact MRM transitions and collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

4.2.4. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (protein precipitation).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject into LC-MS/MS D->E F MRM Detection E->F G Calculate Peak Area Ratios (Analyte/IS) F->G H Quantify using Calibration Curve G->H

Caption: LC-MS/MS workflow for plasma samples.

Conclusion

The analytical methods detailed in this application note provide robust and reliable options for the quantification of this compound. The RP-HPLC-UV method is suitable for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace analysis in complex biological matrices. Both methods should be fully validated according to the appropriate regulatory guidelines before implementation to ensure data integrity.[16]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • This compound. LabSolutions.
  • 2H-Indazole-5-carboxylic acid, 2-methyl-. CymitQuimica.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • methyl 2,3-dimethyl-2H-indazole-5-carboxyl
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
  • 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR. Sigma-Aldrich.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Determination of ketoacids in drinking water by DNPH derivatiz
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ScienceDirect.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • Indazole. Wikipedia.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar.
  • This compound(1234615-82-7) 1 h nmr. ChemicalBook.
  • Updated2H-indazole N-Oxide Supporting Info_v11March20. DOI.

Sources

Application Note: Experimental Protocols for the Derivatization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide range of biological activities, including potent anti-cancer properties, as exemplified by the PARP inhibitor Niraparib.[1][2] This application note provides detailed, field-proven experimental protocols for the chemical derivatization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a key building block for creating libraries of novel chemical entities. We present robust methodologies for both amide bond formation (amidation) and esterification, explaining the chemical principles behind reagent selection and procedural steps. These protocols are designed for researchers in medicinal chemistry and drug development to facilitate the synthesis and exploration of new indazole-based compounds.

Introduction and Scientific Context

The functionalization of a carboxylic acid group is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability. For heterocyclic compounds like this compound, the carboxylic acid at the C5 position serves as a versatile synthetic handle for diversification. The conversion of this acid into a wide array of amides and esters is a critical strategy for generating compound libraries aimed at discovering new therapeutic agents.[3]

Amide coupling reactions are among the most frequently utilized transformations in drug discovery, creating a stable bond that mimics the peptide linkage found in proteins.[3] Esterification, another fundamental reaction, can produce derivatives that may act as prodrugs or exhibit altered pharmacokinetic profiles. This guide details reliable and scalable protocols for these key transformations.

Core Derivatization Workflows

The primary site for derivatization on the parent molecule is the carboxylic acid. The two principal transformations covered are Amide Coupling and Esterification.

G parent 2,3-Dimethyl-2H-indazole- 5-carboxylic acid amide Amide Derivatives parent->amide Amidation (Protocol 1) ester Ester Derivatives parent->ester Esterification (Protocol 2)

Figure 1: Core derivatization strategies for the parent indazole carboxylic acid.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Principle of the Method This protocol utilizes a carbodiimide coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary or secondary amine. The role of HOBt is crucial; it traps the O-acylisourea to form an active ester, which minimizes the risk of side reactions and prevents racemization if chiral amines are used.[3][4] A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the proton released during the reaction.

Figure 2: General workflow for EDC/HOBt mediated amide coupling.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichThe starting material.
Primary or Secondary Amine (e.g., Benzylamine)Reagent GradeAcros OrganicsThe nucleophile (1.1 equivalents).
EDC (EDAC)Synthesis GradeChem-ImpexThe coupling agent (1.5 equivalents).
HOBtAnhydrousOakwood ChemicalCoupling additive (1.2 equivalents).
DIPEAAnhydrous, ≥99.5%Sigma-AldrichNon-nucleophilic base (3.0 equivalents).
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ChemicalReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
1 M Hydrochloric Acid (HCl)VolumetricLabChemFor aqueous wash.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor aqueous wash.
Brine (Saturated NaCl)ACS Grade-For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-Drying agent.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add DIPEA (3.0 eq) to the stirred solution.

  • Coupling Agent Addition: Add EDC (1.5 eq) to the mixture portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A typical eluent system is 50-70% Ethyl Acetate in Hexanes.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).

    • Extract the aqueous phase with Ethyl Acetate (3 x 15 mL per mmol of starting acid).

    • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure amide derivative.

Protocol 2: Ester Bond Formation

Two primary methods are presented for esterification, offering flexibility based on the stability of the substrate and the nature of the alcohol.

Method A: Fischer Esterification (Acid-Catalyzed)

Principle of the Method This classic method involves heating the carboxylic acid with an excess of a simple alcohol (like methanol or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). The catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6] This is a reversible equilibrium-driven reaction, and using the alcohol as the solvent drives the reaction toward the product.

Method B: Steglich Esterification (EDC/DMAP Coupling)

Principle of the Method This method is significantly milder than Fischer esterification and is suitable for more complex or acid-sensitive alcohols. It operates on a similar principle to amide coupling, but with 4-Dimethylaminopyridine (DMAP) acting as a highly effective acylation catalyst.[7] DMAP reacts with the EDC-activated acid to form a reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol nucleophile.

Figure 3: General workflows for esterification via acid catalysis or coupling agents.

Materials and Reagents
ReagentGradeNotes (Method A)Notes (Method B)
This compound≥97%Starting material (1.0 eq).Starting material (1.0 eq).
MethanolAnhydrousReagent and solvent (excess).-
Sulfuric Acid (H₂SO₄)Concentrated, 98%Catalyst (0.1 eq).-
Alcohol (e.g., Benzyl alcohol)Anhydrous-Nucleophile (1.2 eq).
EDCSynthesis Grade-Coupling agent (1.5 eq).
DMAP≥99%-Catalyst (0.1 eq).
Dichloromethane (DCM)Anhydrous-Reaction solvent.
Step-by-Step Experimental Protocol

Method A: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol as the solvent (approx. 0.2 M). Carefully add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Heating: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up:

    • Cool the mixture to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove most of the methanol under reduced pressure.

    • Extract the remaining aqueous residue with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography (Ethyl Acetate/Hexanes) to obtain the pure methyl ester.

Method B: Steglich Esterification

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Coupling Agent Addition: Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography to yield the pure ester derivative.

Purification and Characterization

Successful derivatization must be confirmed by rigorous analytical characterization.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying the synthesized derivatives. A typical mobile phase is a gradient of ethyl acetate in hexanes.

  • Thin Layer Chromatography (TLC): Use silica-coated plates and visualize with UV light (254 nm). The product amide or ester should have a higher Rf value than the starting carboxylic acid.

  • Spectroscopic Analysis:

    • ¹H NMR: The most telling change is the disappearance of the broad carboxylic acid proton singlet (typically >12 ppm). New signals corresponding to the protons of the incorporated amine or alcohol will appear. For amides, a new N-H proton signal will be present (typically 6-9 ppm).[8]

    • IR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear. A new, sharp C=O (carbonyl) stretch will appear around 1735 cm⁻¹ for esters or 1650 cm⁻¹ for amides. Amides will also show a characteristic N-H stretch around 3300 cm⁻¹.[4][8]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the new derivative by matching the observed mass to the calculated exact mass.

Expected Analytical Data for Example Derivatives

Derivative NameStructureMolecular FormulaMW ( g/mol )Key Expected ¹H NMR Signals (in CDCl₃, δ ppm)
Methyl 2,3-Dimethyl-2H-indazole-5-carboxylate Methyl Ester DerivativeC₁₁H₁₂N₂O₂204.23~8.5 (s, 1H): H4 proton. ~8.0 (d, 1H): H6 proton. ~7.4 (d, 1H): H7 proton. ~4.2 (s, 3H): N-CH₃. ~3.9 (s, 3H): O-CH₃. ~2.6 (s, 3H): C3-CH₃.
N-Benzyl-2,3-Dimethyl-2H-indazole-5-carboxamide Benzyl Amide DerivativeC₁₇H₁₇N₃O279.34~8.4 (s, 1H): H4 proton. ~7.8 (d, 1H): H6 proton. ~7.2-7.4 (m, 6H): Phenyl-H & H7 proton. ~6.5 (br t, 1H): N-H. ~4.6 (d, 2H): Benzyl CH₂. ~4.2 (s, 3H): N-CH₃. ~2.6 (s, 3H): C3-CH₃.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive coupling reagents (EDC is moisture-sensitive).2. Insufficient base.3. Sterically hindered amine/alcohol.1. Use fresh, high-purity EDC from a new bottle; store desiccated.2. Ensure adequate base (2-3 eq) is used to neutralize all acidic species.3. For hindered substrates, increase reaction time, temperature (to 40-50°C), or switch to a more potent coupling agent like HATU.
Starting Carboxylic Acid Remains 1. Insufficient amount of coupling agent or amine/alcohol.2. Reaction time too short.1. Re-check calculations and ensure at least 1.2-1.5 eq of EDC and 1.1 eq of the nucleophile are used.2. Extend reaction time to 24 hours and monitor by TLC.
Formation of N-acylurea Byproduct The O-acylisourea intermediate rearranged before reacting with the amine. This is more common in the absence of HOBt.1. Ensure HOBt (or an alternative like HOAt) is included in the reaction.2. Add the amine and HOBt to the acid before adding EDC.3. This byproduct can often be removed during the acidic wash step of the work-up or by chromatography.

References

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis | Accounts of Chemical Research - ACS Publications. [Link]

  • Photoredox-Catalyzed Decarboxylative C-Terminal Differentiation for Bulk- and Single-Molecule Proteomics - PMC - NIH. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. [Link]

  • Photoredox Synthesis of Aryl-Hydroxylamines from Carboxylic Acids and Nitrosoarenes - Research Explorer - The University of Manchester. [Link]

  • Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis - NIH. [Link]

  • Synthesis of Niraparib, a cancer drug candidate - MPLS Division - University of Oxford. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug . [Link]

  • Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google P
  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings - ChemRxiv. [Link]

  • Ugi reaction - Wikipedia. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants - Semantic Scholar. [Link]

  • Ugi Reaction - Organic Chemistry Portal. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation - ResearchGate. [Link]

  • 2,3-Dimethyl-6-nitro-2H-indazole - PMC - NIH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - Frontiers. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC - NIH. [Link]

  • The synthesis of esters from carboxylic acids and their derivatives - ResearchGate. [Link]

  • Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. [Link]

  • A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene - ResearchGate. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. [Link]

  • A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene - PubMed. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. [Link]

Sources

A Robust, Validated HPLC Method for Purity Analysis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2,3-Dimethyl-2H-indazole-5-carboxylic acid. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the purity of this molecule is paramount for safety and efficacy. The described method is designed for accuracy, precision, and specificity, adhering to the principles outlined in major pharmacopeias and regulatory guidelines. The causality behind the selection of chromatographic parameters is explained to provide researchers with a foundational understanding for potential method adaptation or troubleshooting.

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic compound.[1] The indazole core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The purity of such molecules is a critical quality attribute (CQA) that must be rigorously controlled throughout the manufacturing process. Regulatory bodies worldwide mandate the use of validated analytical procedures to ensure that the levels of impurities are below established safety thresholds.[2]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] We have selected a reversed-phase (RP-HPLC) approach, which is ideal for separating compounds of intermediate polarity like the target analyte. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3]

A critical aspect of analyzing acidic compounds like this compound is controlling the ionization of the carboxylic acid group.[3] By maintaining a low pH in the mobile phase, the carboxyl group remains protonated (non-ionized), which enhances its retention on the non-polar stationary phase and prevents poor peak shapes, such as tailing.[3][4] This method incorporates an acidic modifier to ensure sharp, symmetrical peaks, which are essential for accurate quantification.

Recommended HPLC Protocol

This protocol provides a starting point for the analysis. Adjustments may be permissible within the framework of established validation guidelines, such as those in USP General Chapter <621> Chromatography.[5][6]

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade or higher

    • Water, HPLC Grade (e.g., Milli-Q or equivalent)

    • Formic Acid (FA), ~99% purity

  • Reference Standard: Well-characterized this compound reference standard (Purity ≥ 99.5%).

  • Labware: Calibrated volumetric flasks, pipettes, and 1.5 mL HPLC vials with caps.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterRecommended ConditionCausality and Rationale
Stationary Phase (Column) C18, 4.6 x 150 mm, 3.5 µmThe C18 phase provides the necessary hydrophobicity for retaining the indazole structure. A high-purity, end-capped silica base is recommended to minimize silanol interactions and improve peak shape for the acidic analyte. Columns designed for polar compound retention are also suitable.[7][8]
Mobile Phase A 0.1% Formic Acid (v/v) in WaterThe aqueous component of the mobile phase. Formic acid is added to lower the pH to ~2.7, suppressing the ionization of the analyte's carboxylic acid group, thereby ensuring good retention and peak symmetry.[3]
Mobile Phase B 0.1% Formic Acid (v/v) in AcetonitrileThe organic modifier. Acetonitrile typically offers good elution strength and lower backpressure compared to methanol.
Elution Mode GradientA gradient elution is employed to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
Gradient Program 0-2 min, 15% B; 2-15 min, 15% to 85% B; 15-17 min, 85% B; 17-17.1 min, 85% to 15% B; 17.1-22 min, 15% BThis gradient profile provides a shallow ramp to resolve impurities eluting near the main component and a steeper ramp to quickly elute any strongly retained species, followed by re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection Wavelength 245 nm (or λmax)The indazole ring system provides strong UV absorbance. The λmax should be experimentally determined using a PDA detector for optimal sensitivity. 245 nm is a rational starting point based on the chromophore.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from solvent effects and avoids column overloading.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.
Preparation of Solutions
  • Standard Solution (for Purity Assay): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the Standard Solution, using the same target concentration (100 µg/mL).

  • Spiking Solution (for Impurity Identification): If known impurity standards are available, prepare a solution of the main analyte (e.g., 100 µg/mL) spiked with each impurity at the specification limit (e.g., 0.1 µg/mL for a 0.1% limit).

Analysis Workflow

The general workflow for performing the purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution (100 µg/mL) sys_suit System Suitability Check (Inject Standard 5x) prep_std->sys_suit prep_spl Prepare Sample Solution (100 µg/mL) inject_spl Inject Sample prep_spl->inject_spl prep_mp Prepare Mobile Phases (A and B) prep_mp->sys_suit inject_blank Inject Blank (Diluent) sys_suit->inject_blank If SST Passes inject_std Inject Standard inject_blank->inject_std inject_std->inject_spl integrate Integrate Chromatograms inject_spl->integrate calc_purity Calculate Purity (% Area) and Impurity Levels integrate->calc_purity report Generate Report calc_purity->report

Caption: High-level workflow for the HPLC purity analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10] Validation ensures the reliability of the results obtained.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making at least five replicate injections of the standard solution. The acceptance criteria should be met before proceeding.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Validation Parameters

The following parameters must be evaluated as part of a full method validation.

Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) Method Validated Method Specificity Specificity (Peak Purity, Resolution) Specificity->Method Linearity Linearity & Range (5 levels, r ≥ 0.999) Linearity->Method Accuracy Accuracy (Spike Recovery, 98-102%) Accuracy->Method Precision Precision (Repeatability & Intermediate, RSD ≤ 2%) Precision->Method LOQ Limit of Quantitation (S/N ≥ 10) LOQ->Method Robustness Robustness (Flow, Temp, pH) Robustness->Method

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally. This is demonstrated by showing no interference from the diluent (blank) at the retention time of the analyte. For impurity analysis, peak purity should be assessed using a PDA detector, and resolution between the main peak and the closest eluting impurity should be > 2.0.

  • Linearity: The method's ability to elicit results that are directly proportional to the analyte concentration. This is tested over a range, typically from the Limit of Quantitation (LOQ) to 150% of the assay concentration. A minimum of five concentration levels should be used. The correlation coefficient (r) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by performing spike recovery studies. A known amount of analyte is added to a sample matrix at three different levels (e.g., 80%, 100%, 120% of the assay concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. This is assessed by analyzing six individual sample preparations. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). The results are statistically compared to repeatability results to ensure consistency.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often determined as the concentration that gives a signal-to-noise (S/N) ratio of at least 10.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters (e.g., ±5% change in organic content, ±0.2 unit change in pH, ±5°C in column temperature). System suitability parameters should remain within acceptance criteria during these tests.

Conclusion

The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable approach for determining the purity of this compound. The justification for each parameter provides a clear understanding of the method's principles. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated quality control environment, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex.
  • USP General Chapter <621> Chrom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • <621> Chrom
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). European Pharmaceutical Review.
  • Understanding the Latest Revisions to USP <621>. (2022). Agilent.
  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. (2006). Taylor & Francis Online.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023).
  • Infographic: What's the Best Column for Polar Compound Retention? (2017).

Sources

Application Notes and Protocols for Coupling Reactions with 2,3-Dimethyl-2H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Modern Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] 2,3-Dimethyl-2H-indazole-5-carboxylic acid is a key building block for the synthesis of a diverse array of functionalized indazole derivatives. Its carboxylic acid moiety serves as a versatile handle for various coupling reactions, enabling the construction of complex molecules with tailored properties.

This technical guide provides detailed protocols and expert insights for two primary classes of coupling reactions involving this compound: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling Reactions . The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and chemical synthesis.

PART 1: Amide Bond Formation - Constructing the Amide Linkage

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.

Mechanism and Rationale

The core principle of amide coupling involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are employed to facilitate this transformation efficiently and minimize side reactions. The choice of solvent and base is crucial for ensuring high reaction yields and purity. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2,3-Dimethyl-2H-indazole- 5-carboxylic acid F Combine Reactants & Stir at RT A->F B Amine (Primary or Secondary) B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF) E->F G Aqueous Work-up F->G Monitor by TLC/LC-MS H Extraction G->H I Purification (e.g., Column Chromatography) H->I J Final Amide Product I->J

Caption: Workflow for Amide Bond Formation.

Detailed Protocol: Amide Coupling with HATU
  • Reagent Preparation : To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Activation : To the stirred solution, add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction : Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, EDC/HOBtHigh efficiency and suppression of racemization.
Base DIPEA, TriethylamineNon-nucleophilic base to neutralize acids.
Solvent DMF, Dichloromethane (DCM)Good solubility for reactants and inertness.
Temperature Room TemperatureMild conditions to prevent side reactions.
Equivalents (Amine) 1.1 - 1.5 eqTo drive the reaction to completion.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The indazole core can be functionalized at various positions, and while this compound itself is not a typical substrate for direct cross-coupling at the carboxylic acid position, its derivatives (e.g., corresponding halides) are excellent candidates for reactions like Suzuki and Sonogashira couplings. For the purpose of this guide, we will discuss the general protocols for these reactions on a halo-indazole derivative, which can be synthesized from the parent carboxylic acid.

Suzuki Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp2)-C(sp2) bonds, typically between an aryl or vinyl halide and an organoboron compound.[3][4] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is critical for the success of the reaction.[5] Phosphine ligands, such as those on Pd(PPh3)4 or used with Pd(dppf)Cl2, are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Halo-indazole Derivative F Degas and Heat (e.g., 80-120 °C) A->F B Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Aqueous Work-up F->G Monitor by TLC/LC-MS H Extraction G->H I Purification (e.g., Column Chromatography) H->I J Biaryl Product I->J Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Halo-indazole Derivative G Degas and Stir at RT to 70 °C A->G B Terminal Alkyne B->G C Palladium Catalyst (e.g., Pd(PPh3)2Cl2) C->G D Copper(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., DMF, THF) F->G H Filtration/Aqueous Work-up G->H Monitor by TLC/LC-MS I Extraction H->I J Purification (e.g., Column Chromatography) I->J K Alkynyl-Indazole Product J->K

References

Application Notes and Protocols for Cell-Based Assaying of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial characterization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid in cell-based assays. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors used in oncology.[1][2] Given that derivatives of 2,3-dimethyl-2H-indazole are key intermediates in the synthesis of multi-kinase inhibitors like Pazopanib[3][4][5], it is scientifically judicious to hypothesize that this compound itself may exhibit inhibitory activity against protein kinases. This guide details a two-stage protocol: an initial broad-spectrum cytotoxicity screening to determine the compound's general effect on cell viability, followed by a targeted mechanistic assay to investigate its impact on a representative signal transduction pathway.

Introduction and Scientific Rationale

The indazole heterocycle is of significant interest due to its prevalence in compounds with a wide range of pharmacological activities, including anti-cancer properties.[1][6] Many indazole derivatives function as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7]

For the purpose of this guide, we will hypothesize that This compound (referred to as "DMIC") targets a hypothetical but representative oncogenic signaling pathway, the Cancer-Associated Kinase 1 (CAK1) pathway. CAK1 is postulated to be a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a downstream cascade that results in the phosphorylation of the transcription factor STAT4 (Signal Transducer and Activator of Transcription 4) , promoting cell proliferation. This model provides a robust framework for demonstrating the compound's potential mechanism of action.

This protocol is designed for researchers in drug discovery and cell biology to establish a baseline understanding of DMIC's cellular activity.

Experimental Design Overview

The experimental workflow is structured to first assess broad cytotoxicity and then to probe a specific molecular mechanism. This approach efficiently filters compounds and provides deeper biological insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Study Compound DMIC Stock Preparation ViabilityAssay Cell Viability Assay (CellTiter-Glo®) Compound->ViabilityAssay CellCulture Cell Line Culture (e.g., A549) CellCulture->ViabilityAssay IC50 Determine IC50 Value ViabilityAssay->IC50 Treatment Treat Cells with DMIC (Sub-lethal Dose) IC50->Treatment Inform Dose Selection Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis (p-STAT4 & Total STAT4) Lysis->WB Analysis Quantify Pathway Inhibition WB->Analysis

Figure 1: A two-phase experimental workflow for the cellular characterization of DMIC.

Hypothetical Signaling Pathway

The protocols herein are designed to test the hypothesis that DMIC inhibits the CAK1 signaling pathway. Understanding this proposed mechanism is key to interpreting the experimental results.

G cluster_pathway Hypothetical CAK1 Signaling Pathway Ligand Growth Factor CAK1 CAK1 Receptor Ligand->CAK1 binds pCAK1 p-CAK1 (Active) CAK1->pCAK1 autophosphorylates DMIC DMIC DMIC->pCAK1 inhibits STAT4 STAT4 (Inactive) pCAK1->STAT4 phosphorylates pSTAT4 p-STAT4 (Active) STAT4->pSTAT4 Nucleus Nucleus pSTAT4->Nucleus translocates to Proliferation Gene Transcription & Cell Proliferation Nucleus->Proliferation

Figure 2: Proposed CAK1 signaling cascade leading to cell proliferation.

Materials and Reagents

ItemRecommended SupplierCatalog NumberNotes
This compoundLabSolutionsEN300-7415556Purity >97%[8]
A549 Human Lung Carcinoma Cell LineATCCCCL-185Or other relevant cancer cell line
F-12K MediumATCC30-2004Growth medium for A549 cells
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DMSO, AnhydrousSigma-AldrichD2650For compound stock solution
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570[9][10]
RIPA Lysis and Extraction BufferThermo Fisher89900Contains protease inhibitors
Phosphatase Inhibitor Cocktail 2 & 3Sigma-AldrichP5726 & P0044Essential for phospho-protein analysis[11]
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Rabbit anti-p-STAT4 (Tyr693)Cell Signaling Tech.5267Example antibody
Primary Antibody: Mouse anti-STAT4Cell Signaling Tech.2653Example antibody
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Tech.7074
Anti-mouse IgG, HRP-linked AntibodyCell Signaling Tech.7076
PVDF MembraneBio-Rad1620177For Western blotting
Clarity Western ECL SubstrateBio-Rad1705061
96-well solid white, flat-bottom platesCorning3917For luminescence assays

Detailed Experimental Protocols

Compound Preparation and Handling
  • Prepare 10 mM Stock Solution: Dissolve 19.02 mg of DMIC (MW: 190.2 g/mol ) in 10 mL of anhydrous DMSO to create a 10 mM stock solution.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Cell Culture and Maintenance

Strict aseptic technique is mandatory for all cell culture procedures to prevent contamination.[12][13]

  • Culture Conditions: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio into new flasks.

  • Cell Health: Regularly monitor cell morphology. Do not use cells that are over-passaged or show signs of stress.[14]

Protocol 1: Cell Viability Assay (Primary Screening)

This assay determines the concentration of DMIC that inhibits cell viability by 50% (IC50) using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[9][15]

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase A549 cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well into a 96-well solid white plate.

    • Include wells for "cells only" (vehicle control) and "medium only" (background control).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of DMIC in culture medium, starting from 200 µM down to ~0.1 µM. The final DMSO concentration should not exceed 0.5%.

    • Prepare a 2X vehicle control (0.5% DMSO in medium).

    • Remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions (or vehicle) to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[16]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all other readings.

    • Normalize the data by setting the average vehicle control reading as 100% viability.

    • Plot the normalized viability (%) against the log concentration of DMIC.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Hypothetical Data Presentation
DMIC Conc. (µM)Luminescence (RLU)Normalized Viability (%)
0 (Vehicle)1,500,000100.0
0.391,450,00096.7
0.781,350,00090.0
1.561,125,00075.0
3.13765,00051.0
6.25450,00030.0
12.5180,00012.0
2575,0005.0
5060,0004.0
10052,5003.5
Table 1: Example dose-response data for DMIC in A549 cells. Based on this data, the calculated IC50 would be approximately 3.0 µM.

Protocol 2: Western Blot for Pathway Inhibition (Mechanistic Study)

This protocol assesses if DMIC inhibits the hypothetical CAK1 pathway by measuring the phosphorylation status of its downstream target, STAT4. A decrease in the ratio of phosphorylated STAT4 (p-STAT4) to total STAT4 indicates target engagement.

  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with DMIC at concentrations informed by the IC50 value (e.g., 0.5 µM, 1 µM, 3 µM, 10 µM) and a vehicle control (0.5% DMSO) for 2 hours.

    • After treatment, stimulate the CAK1 pathway with its ligand (e.g., 100 ng/mL of a hypothetical growth factor) for 15 minutes.

    • Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer supplemented with fresh phosphatase and protease inhibitors to each well.[18]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and 4X Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can cause high background.[11][19]

    • Incubate the membrane with the primary antibody against p-STAT4 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash three times for 5 minutes each with TBST.

    • Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

    • Reprobing: To detect total STAT4 as a loading control, the membrane can be stripped and re-probed with the total STAT4 antibody, or a separate gel can be run in parallel.[20]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of the p-STAT4 signal to the total STAT4 signal.

    • Normalize these ratios to the vehicle-treated control to determine the percent inhibition of STAT4 phosphorylation.

Hypothetical Data Presentation
DMIC Conc. (µM)p-STAT4 IntensityTotal STAT4 Intensityp-STAT4 / Total STAT4 Ratio% Inhibition
0 (Vehicle)1.001.050.950
0.50.821.020.8015.8
10.651.080.6036.8
30.281.010.2870.5
100.091.060.0891.6
Table 2: Example densitometry results from a Western blot analysis showing dose-dependent inhibition of STAT4 phosphorylation by DMIC.

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, the following controls and validation steps are essential:

  • Positive and Negative Controls: In the Western blot, include a known inhibitor of the pathway as a positive control and an untreated sample as a negative control.

  • Reagent Qualification: Use high-quality, validated reagents and antibodies. Record lot numbers for all materials.[14]

  • Assay Window: In the viability assay, ensure a robust signal-to-background ratio.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the results are consistent and statistically significant.

By following these detailed protocols and incorporating rigorous controls, researchers can confidently assess the cellular effects of this compound and generate a solid foundation for further drug development efforts.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • PubMed. (2017). Best practices in cell culture: an overview. Retrieved from [Link]

  • PubMed Central. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • BEBPA. (n.d.). Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. Retrieved from [Link]

  • PubMed. (2023). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. Retrieved from [Link]

  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Best practices in cell culture: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. Retrieved from [Link]

  • Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Retrieved from [Link]

  • Preprints.org. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

  • Portland Press. (2024). A beginner's guide to design of experiments for life sciences using Spreadsheet DoE. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-Dimethyl-2H-indazole-5-carboxylic acid (DMICA). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining highly pure DMICA. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common purification hurdles.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its purification.

PropertyValue/InformationImplication for Purification
Molecular Formula C₁₀H₁₀N₂O₂[1]A relatively small molecule, suggesting potential solubility in a range of organic solvents.
Molecular Weight 190.2 g/mol [1]Moderate molecular weight, suitable for standard purification techniques like chromatography and recrystallization.
Structure 2,3-dimethylated indazole ring with a carboxylic acid group at the 5-position.The presence of both a basic indazole ring system and an acidic carboxylic acid group makes the molecule amphoteric, allowing for purification via acid-base extraction. The aromatic nature suggests that it will be a solid at room temperature.
Purity Typically available at ≥97%[1]Indicates that minor impurities are common and may require removal for high-purity applications.
Isomeric Forms The synthesis of substituted indazoles can often lead to mixtures of N-1 and N-2 isomers.[2][3]The primary purification challenge is often the separation of the desired this compound from its 1,3-dimethyl-1H-indazole-5-carboxylic acid isomer.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Q1: My final product is contaminated with a constitutional isomer. How can I separate the this compound from its 1,3-dimethyl isomer?

Root Cause: The synthesis of N-alkylated indazoles often yields a mixture of N-1 and N-2 isomers due to the similar reactivity of the two nitrogen atoms in the indazole ring.[2][3] The separation of these isomers can be challenging due to their similar polarities.

Solutions:

  • Fractional Recrystallization: This is often the most effective method for separating indazole isomers on a larger scale. The subtle differences in the crystal packing of the isomers can lead to differences in their solubility in a given solvent system.

    • Protocol 1: Fractional Recrystallization

      • Solvent Screening: Systematically test a range of solvents and solvent mixtures to identify one in which the desired 2,3-dimethyl isomer and the undesired 1,3-dimethyl isomer exhibit a significant solubility difference. Common solvent systems for indazole derivatives include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water mixtures.[3]

      • Dissolution: Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent system.

      • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath. The less soluble isomer should crystallize out first.

      • Isolation and Analysis: Isolate the crystals by filtration and analyze the purity of both the crystalline material and the mother liquor by HPLC or NMR.

      • Repeat if Necessary: The process may need to be repeated with the enriched fractions to achieve the desired purity.

  • Chromatography: While challenging for large-scale industrial production, column chromatography is a viable option for laboratory-scale purification.

    • Methodology:

      • Stationary Phase: Standard silica gel is often the first choice.

      • Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[4][5][6]

      • Optimization: If separation is poor, consider adding a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group, which can reduce tailing.

Q2: I am observing significant peak tailing during HPLC analysis and column chromatography. What is causing this and how can I improve the peak shape?

Root Cause: Peak tailing of acidic compounds like DMICA on silica gel is often due to strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification:

    • Acidic Modifier: Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica gel.

    • Basic Modifier: In some cases, for amphoteric molecules, a basic modifier like triethylamine (0.1-1%) can improve peak shape by deactivating the acidic sites on the silica.[7]

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography can be an effective alternative. The mobile phase would typically consist of a mixture of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid.

    • Alumina: For basic compounds, neutral or basic alumina can sometimes provide better separation and reduced tailing compared to silica gel.[7]

Q3: My purified product shows signs of degradation, particularly discoloration. What could be the cause and how can I prevent it?

Root Cause: Indazole derivatives can be susceptible to degradation under certain conditions. Potential causes include thermal stress, exposure to strong acids or bases, or oxidation. Decarboxylation of indazole carboxylic acids can occur at high temperatures.[8]

Solutions:

  • Temperature Control: Avoid excessive heat during purification. If recrystallizing, use the minimum temperature necessary to dissolve the compound. During solvent removal by rotary evaporation, use a water bath at a moderate temperature (e.g., 40-50 °C).

  • pH Control: Maintain a neutral or slightly acidic pH during workup and purification. Prolonged exposure to strong bases can lead to side reactions.

  • Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified product in a cool, dark place, and under an inert atmosphere if it is particularly sensitive.

Q4: The yield of my purified product is low after recrystallization. How can I improve the recovery?

Root Cause: Low recovery during recrystallization can be due to several factors, including the choice of a suboptimal solvent, using too much solvent, or premature crystallization.

Solutions:

  • Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents can often provide the desired solubility profile.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of the product in solution upon cooling, reducing the yield.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

  • Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC to determine if a significant amount of product remains in solution. If so, a second crop of crystals may be obtained by concentrating the mother liquor and repeating the cooling process.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for recrystallizing this compound?

A: There is no single "best" solvent, as the optimal choice depends on the impurities present. However, good starting points for screening are polar protic solvents like ethanol or isopropanol, often mixed with water to reduce solubility at room temperature. Acetone/water and ethyl acetate/hexane are also commonly used solvent systems for similar compounds.

Q: Can I use an acid-base extraction to purify DMICA?

A: Yes, an acid-base extraction can be a very effective initial purification step. The carboxylic acid group allows the compound to be extracted into an aqueous basic solution (e.g., dilute sodium bicarbonate or sodium carbonate), leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts containing the sodium salt of DMICA.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3).

  • Isolation: The purified DMICA should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Q: What analytical techniques are most suitable for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of organic compounds. A reverse-phase C18 column with a UV detector is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any isomeric or other impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in the identification of impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Visualizing Purification Workflows

Diagram 1: General Purification Workflow for DMICA

PurificationWorkflow Crude Crude DMICA AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Bulk Purification Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography Column Chromatography Pure Pure DMICA Chromatography->Pure Analysis->Chromatography If isomers persist Analysis->Pure If purity is high

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Isomer Separation

IsomerSeparation Start Isomeric Mixture Recrystallization Fractional Recrystallization Start->Recrystallization HPLC_Analysis HPLC Analysis Recrystallization->HPLC_Analysis Pure_Isomer Pure Isomer HPLC_Analysis->Pure_Isomer Purity > 99% Enriched_Fraction Enriched Fraction HPLC_Analysis->Enriched_Fraction Purity < 99% Enriched_Fraction->Recrystallization Re-process Column_Chromatography Column Chromatography Enriched_Fraction->Column_Chromatography Alternative Column_Chromatography->Pure_Isomer

Caption: Decision tree for separating constitutional isomers of DMICA.

References

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Australian Journal of Chemistry. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ConnectSci.
  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Teixeira, F., et al. (2006).
  • Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis.
  • European Patent Office. (n.d.). Process for the preparation of a carboxylic acid salt.
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of the C-3 Position of 1,5-Dimethyl-1H-indazole.
  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. DOI:10.1039/C8RA01546E.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • NIH. (2024).
  • The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement.
  • Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid.
  • LabSolutions. (n.d.). This compound.
  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Cenmed. (n.d.). methyl 2,3-dimethyl-2H-indazole-5-carboxylate.
  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2H-indazole-5-carboxylic acid methyl ester.
  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • TargetMol. (n.d.). 2,3-Dimethyl-1H-indole-5-carboxylic acid.
  • NIH. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • ResearchGate. (n.d.). Enthalpy of formation for indazoles.
  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
  • The Royal Society of Chemistry. (n.d.).
  • Biosynth. (n.d.). 2,3-Dimethyl-2H-indazol-6-amine.
  • BLD Pharm. (n.d.). 2,6-Dimethyl-2H-indazole-3-carboxylic acid.
  • Moldb. (n.d.). 2,3-Dimethyl-2H-indazol-5-amine.
  • BLD Pharm. (n.d.). 2,5-Dimethyl-2H-indazole-3-carboxylic acid.
  • KOPS. (2022).
  • Moldb. (n.d.). 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.

Sources

Technical Support Center: Crystallization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the crystallization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS: 1234615-82-7)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a highly pure, crystalline form. As an important heterocyclic building block, controlling its solid-state properties is paramount for downstream applications, including active pharmaceutical ingredient (API) synthesis.

This document provides in-depth, question-and-answer-based troubleshooting guides that address specific experimental issues. Our approach is grounded in fundamental crystallization principles and validated by field-proven insights.

Frequently Asked Questions (FAQs)
FAQ 1: I am starting a new batch. How should I select an appropriate solvent system for the initial crystallization?

Answer:

Solvent selection is the most critical parameter in developing a successful crystallization process. The ideal solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling. Given the molecule's structure—a rigid aromatic indazole core and a polar carboxylic acid group—a range of protic and aprotic polar solvents should be considered.

Causality: The carboxylic acid group can form strong hydrogen bonds, suggesting solubility in alcohols, while the dimethyl-indazole ring provides some aromatic character, allowing for potential solubility in moderately polar aprotic solvents. The key is to find a solvent where the compound is sparingly soluble at low temperatures to maximize yield[2].

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Initial Solubility Test (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, starting with 0.1 mL. Agitate the mixture. If the solid dissolves completely at room temperature, that solvent is unsuitable for cooling crystallization but may be useful as the primary solvent in an anti-solvent system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently (e.g., in a water bath) towards the solvent's boiling point while adding small aliquots of the solvent until the solid fully dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL per gram).

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then further cool in an ice bath. Observe for crystal formation. The best solvents will produce a high yield of well-formed crystals.

  • Anti-Solvent Consideration: If the compound is highly soluble in a solvent (e.g., Dimethylformamide - DMF) even when cold, that solvent can be used to dissolve the compound, followed by the slow addition of a miscible "anti-solvent" in which the compound is insoluble (e.g., water or heptane) to induce precipitation[3].

Data Presentation: Common Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good anti-solvent candidate due to polarity.
Methanol5.165Often effective for carboxylic acids.[4]
Ethanol4.378Similar to methanol, slightly less polar.
Isopropanol (IPA)3.982A common choice for API crystallization.
Acetonitrile5.882Aprotic, may offer different selectivity.
Ethyl Acetate4.477Medium polarity, good for compounds with ester-like features.
Tetrahydrofuran (THF)4.066Aprotic ether, can be effective.
Toluene2.4111Non-polar, likely an anti-solvent.
Heptane0.198Non-polar, classic anti-solvent.
FAQ 2: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer:

The failure to form crystals from a clear, cooled solution indicates that the system has entered a metastable state where nucleation is kinetically hindered. Supersaturation has been achieved, but the molecules lack the activation energy to arrange themselves into an ordered crystal lattice[5]. Several techniques can be employed to overcome this energy barrier.

Mandatory Visualization: Troubleshooting Nucleation Failure

G start Start: Solution Cooled, No Crystals observe Is the solution clear? start->observe action1 Scratch inner surface with glass rod observe->action1 Yes cloudy Likely insufficient solvent. Re-heat, add more solvent, and re-cool. observe->cloudy No (Cloudy/Oily) check1 Crystals form? action1->check1 success Success: Allow full crystallization, then collect crystals by filtration. check1->success Yes action2 Add a seed crystal check1->action2 No check2 Crystals form? action2->check2 check2->success Yes action3 Reduce solvent volume (evaporation) check2->action3 No cool_again Cool again action3->cool_again check3 Crystals form?   cool_again->check3 check3->success Yes failure Consider Anti-Solvent Addition or Refrigeration check3->failure No

Caption: Troubleshooting workflow for inducing crystallization.

Step-by-Step Troubleshooting Protocol:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites[2].

  • Seeding: If you have a small crystal of pure this compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for crystal growth[5][6].

  • Concentration: If seeding fails, you may have used slightly too much solvent. Gently warm the solution and evaporate a small portion of the solvent (e.g., 10-15%) using a stream of nitrogen or by careful heating. Allow the solution to cool again slowly[2].

  • Anti-Solvent Addition: If the compound is still soluble, you can add a miscible anti-solvent dropwise to the solution until it becomes faintly cloudy (the point of nucleation), then allow it to stand[3].

  • Low-Temperature Shock: As a final resort, place the sealed flask in a freezer for a short period. The significant decrease in temperature can sometimes provide the thermodynamic push needed for nucleation.

FAQ 3: My compound is "oiling out" or crashing out as a fine powder instead of forming distinct crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solution becomes supersaturated so quickly that the solute separates as a liquid phase before it has time to form an ordered crystal lattice. Similarly, rapid precipitation ("crashing") forms a fine, often amorphous powder that traps impurities. Both outcomes are undesirable for purification and are typically caused by cooling the solution too rapidly or using a solvent in which the compound's solubility changes too dramatically with temperature[2].

Causality: The kinetics of desolvation and lattice formation are slower than the rate of precipitation. To achieve good crystals, the rate of crystal growth must be carefully controlled to be slow and methodical[7].

Experimental Protocol to Prevent Oiling Out:

  • Re-dissolve: Place the flask containing the oil or fine precipitate back on the heat source.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the level of supersaturation that will be achieved upon cooling[2].

  • Ensure Complete Dissolution: Heat the mixture until a completely clear solution is obtained.

  • Slow Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Instead, insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature). This slows the cooling rate dramatically, giving the molecules adequate time to align properly into a crystal lattice.

  • Solvent System Modification: If the problem persists, consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (high solubility) and add a "poorer" solvent until the solution is almost saturated at high temperature. This can moderate the solubility curve and promote better crystal growth.

FAQ 4: I've isolated crystals, but analytical data (HPLC, NMR) shows they are still impure. How can I improve the purity?

Answer:

Low purity after crystallization suggests that impurities have been incorporated into the solid material. This can happen in two primary ways: surface adsorption, where impurities stick to the outside of the crystals, or inclusion/occlusion, where impurities are trapped within the growing crystal lattice[8][9]. Structurally similar impurities are often the most difficult to reject[8]. A second crystallization (recrystallization) is the standard method to address this.

Causality: During rapid crystallization, the growth fronts can advance so quickly that they envelop pockets of solvent and dissolved impurities. A slow, controlled recrystallization allows for an equilibrium process where impurity molecules are more likely to remain in the solution rather than being incorporated into the energetically less favorable crystal lattice[7].

Step-by-Step Recrystallization Protocol:

  • Re-dissolve: Transfer the impure crystalline solid to a clean flask. Add the minimum amount of the same hot solvent system that was used previously to fully dissolve the solid. Using the minimum volume is key to maximizing recovery yield[10].

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: As described in FAQ 3, cool the solution very slowly to promote the formation of large, well-ordered crystals. This is the primary step for rejecting soluble impurities.

  • Filtration and Washing: Collect the purified crystals via suction filtration. Crucially , wash the filter cake with a small amount of ice-cold, fresh solvent. This wash removes the mother liquor clinging to the crystal surfaces, which is rich in the dissolved impurities[6]. Do not use too much wash solvent, as it will dissolve some of your product.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.

Verification: Re-analyze the purity of the recrystallized material using HPLC. A significant increase in the main peak's area percent indicates successful purification.

FAQ 5: I am getting inconsistent results between batches (e.g., different melting points, dissolution rates). Could this be due to polymorphism?

Answer:

Yes, inconsistent results are a classic indicator of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures, each having distinct physicochemical properties such as melting point, solubility, stability, and bioavailability[3][11]. Indazole derivatives are known to exhibit polymorphism, making this a critical consideration[12]. Controlling the polymorphic form is essential in pharmaceutical development to ensure consistent product performance[11].

Causality: Different arrangements of molecules in the crystal lattice have different lattice energies. The specific form obtained is determined by a combination of thermodynamic and kinetic factors during crystallization, including the choice of solvent, cooling rate, temperature, and presence of impurities[5].

Mandatory Visualization: Crystallization Method Selection

G start Start: Develop Crystallization q1 Is compound thermally stable? start->q1 q2 Is solubility highly temperature-dependent? q1->q2 Yes m2 Evaporation Crystallization q1->m2 No q3 Find a miscible anti-solvent? q2->q3 No m1 Cooling Crystallization q2->m1 Yes m3 Anti-Solvent Crystallization q3->m3 Yes m4 Re-evaluate solvent system or consider slurrying q3->m4 No

Caption: Decision tree for selecting a primary crystallization method.

Protocol for Polymorph Screening and Characterization:

  • Systematic Screening: Crystallize the compound from a diverse range of solvents (polar, non-polar, protic, aprotic) using different methods (slow cooling, fast cooling, anti-solvent addition, evaporation).

  • Slurry Experiments: Stir a suspension of the solid in a solvent at a constant temperature for an extended period (24-48 hours). This method tends to convert less stable forms into the most thermodynamically stable polymorph at that temperature.

  • Characterization: Analyze the solid obtained from each experiment using the techniques outlined in Table 2. Comparing the results will reveal if different crystal forms have been produced.

Data Presentation: Key Analytical Techniques for Crystal Form Analysis

TechniqueInformation ProvidedReference
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" for a specific crystal lattice. The position and intensity of peaks are definitive for identifying and distinguishing polymorphs.[13][14]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting points and phase transitions. Different polymorphs will have different melting points and may show solid-solid transitions.[12][14]
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature. Useful for identifying solvates (crystals containing trapped solvent) versus anhydrous forms.[12][14]
Fourier-Transform Infrared (FTIR) Spectroscopy Can distinguish polymorphs by showing shifts in vibrational modes, particularly those involved in hydrogen bonding (e.g., the carboxylic acid O-H and C=O stretches).[15][16]
Optical/Scanning Electron Microscopy (SEM) Visualizes the crystal habit (shape and size). Different polymorphs often exhibit different characteristic shapes (e.g., needles vs. plates).[17]

By systematically applying these troubleshooting steps and analytical techniques, researchers can gain robust control over the crystallization of this compound, ensuring high purity and consistent solid-state form for successful drug development and manufacturing.

References
  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Micropore Technologies. Active Pharmaceutical Ingredient (API)
  • Syrris.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • NIH. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • The Student Room. (2018).
  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • University of Connecticut.
  • International Journal of Pure and Applied Mathematics.
  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • MDPI. (2022).
  • Nature. Impact of impurities on crystal growth.
  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Intertek. Crystallography Analysis. Intertek.
  • Materia Nova. Crystal structure analysis / crystallographic characterization.
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • LabSolutions. This compound. LabSolutions.
  • Wikipedia.
  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • NIH. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • NIH. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. CN103232443A - Indazole derivative crystal and its preparation method and use.
  • PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis and optimization of 2,3-Dimethyl-2H-indazole-5-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry, notably as a key intermediate for various therapeutic agents. The synthesis, while conceptually straightforward, presents significant challenges, particularly in controlling the regioselectivity of the N-methylation step. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges, providing in-depth troubleshooting advice and validated protocols grounded in established chemical principles.

Section 1: Overview of the General Synthetic Strategy

The most common and logical synthetic approach involves a two-step process starting from the commercially available 3-methyl-1H-indazole-5-carboxylic acid or its corresponding ester. The primary challenge lies in the selective methylation of the N2 position of the indazole ring over the thermodynamically favored N1 position.

The core transformation consists of:

  • N-Methylation: Introduction of a methyl group onto the indazole nitrogen. This step is critical for establishing the final 2,3-dimethyl substitution pattern.

  • Saponification: If the starting material is an ester (e.g., methyl 3-methyl-1H-indazole-5-carboxylate), a final hydrolysis step is required to yield the target carboxylic acid. Performing the methylation on the ester can prevent unwanted side reactions with the carboxylic acid moiety and improve solubility in organic solvents.

Below is a diagram illustrating the general synthetic workflow.

Synthetic_Workflow SM 3-Methyl-1H-indazole- 5-carboxylate (Ester) N_Methylation N-Methylation (Base, Methylating Agent) SM->N_Methylation Isomer_Mix Mixture of N1 and N2 Methylated Isomers N_Methylation->Isomer_Mix Purification Chromatographic Separation Isomer_Mix->Purification N2_Isomer Methyl 2,3-Dimethyl-2H- indazole-5-carboxylate Purification->N2_Isomer Saponification Saponification (e.g., LiOH, H2O/THF) N2_Isomer->Saponification Final_Product 2,3-Dimethyl-2H-indazole- 5-carboxylic acid Saponification->Final_Product

Caption: General Synthetic Workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

► Issue 1: Poor Regioselectivity in N-Methylation

Question: My methylation reaction is producing a significant amount of the undesired 1,3-dimethyl-1H-indazole isomer along with my target 2,3-dimethyl-2H-indazole product. How can I improve the selectivity for the N2 position?

Answer: This is the most prevalent challenge in the N-alkylation of indazoles. The outcome is a delicate balance between kinetic and thermodynamic control, influenced by steric and electronic factors.[1][2] The 1H-indazole tautomer is generally more stable than the 2H form.[3][4] Consequently, alkylation at the N1 position is often the thermodynamically favored pathway. To achieve N2 selectivity, reaction conditions must be carefully optimized.

Causality and Solutions:

  • Steric Hindrance: The N1 position is sterically less hindered than the N2 position, which is flanked by the fused benzene ring. However, the substituent at the C7 position can dramatically influence this. For indazoles with bulky or electron-withdrawing groups at the C7 position, N2 selectivity is often enhanced.[1][5] In your case (substitution at C3 and C5), this effect is less pronounced.

  • Base and Solvent System: The choice of base and solvent is paramount as it dictates the nature of the indazolide anion and its solvation sphere.

    • For N2 Selectivity: Conditions that favor the kinetic product can enhance N2 alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common starting point.[1][6] The counter-ion (e.g., Na+) and its coordination with the solvent can influence the nucleophilicity of the respective nitrogen atoms.

    • For N1 Selectivity (to be avoided): Conditions like potassium carbonate (K₂CO₃) in acetone or acetonitrile often favor the thermodynamically more stable N1 isomer.

  • Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) after deprotonation can sometimes improve kinetic selectivity for the N2 position.

Optimization Table: Conditions Influencing N-Methylation Regioselectivity

ParameterCondition Favoring N1-Alkylation (Undesired)Condition Favoring N2-Alkylation (Desired)Rationale
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaH, LDA)Stronger bases create a "harder" anion, which can favor attack at the more electron-rich N2.
Solvent Polar protic (e.g., alcohols) or less polar aproticPolar aprotic (e.g., DMF, THF, DMSO)Polar aprotic solvents effectively solvate the cation, leaving a more "naked" and reactive anion, where kinetic factors at N2 can dominate.
Temperature Higher temperatures (reflux)Lower temperatures (0 °C to RT)Lower temperatures favor the kinetic product over the thermodynamic one.
Methylating Agent Bulky agents (e.g., methyl tosylate)Smaller, reactive agents (e.g., methyl iodide, dimethyl sulfate)A smaller electrophile can more easily access the slightly more hindered N2 position.

► Issue 2: Low Overall Yield and Incomplete Conversion

Question: I am experiencing low yields, and my starting material (3-methyl-1H-indazole-5-carboxylate) is not fully consumed even after extended reaction times. What should I investigate?

Answer: Low yield and incomplete conversion can stem from several factors, ranging from inefficient deprotonation to reagent degradation.

Causality and Solutions:

  • Incomplete Deprotonation: The pKa of the indazole N-H is approximately 14. A base that is not strong enough will result in an equilibrium with a significant amount of protonated starting material remaining.

    • Action: Ensure you are using at least 1.1-1.2 equivalents of a strong base like NaH. Ensure the NaH is fresh and has not been passivated by atmospheric moisture.

  • Reagent Quality: The methylating agent (e.g., methyl iodide) can degrade over time.

    • Action: Use a freshly opened or purified bottle of the methylating agent.

  • Reaction Temperature: While lower temperatures can aid selectivity, they also slow down the reaction rate.

    • Action: If conversion is low at 0 °C, try allowing the reaction to slowly warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Side Reactions: The carboxylic ester can potentially be cleaved under strongly basic conditions, especially at elevated temperatures, although this is less common with NaH at low temperatures.

Troubleshooting_Yield Start Low Yield or Incomplete Conversion Check_SM Is Starting Material (SM) still present? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Check_Base Review Base: 1. Is it strong enough (e.g., NaH)? 2. Are >1.1 equivalents used? 3. Is it fresh/active? Check_Temp Review Temperature: Is it too low for the reaction rate? Check_Reagent Review Methylating Agent: Is it fresh? Are >1.1 eq. used? Side_Reaction Check for Side Products: - Ester cleavage? - Degradation? Yes_SM->Check_Base Yes_SM->Check_Temp Yes_SM->Check_Reagent No_SM->Side_Reaction

Caption: Decision tree for troubleshooting low reaction yield.

► Issue 3: Difficult Product Isolation and Isomer Separation

Question: I have a mixture of the N1 and N2 methylated isomers. How can I effectively separate them to isolate the pure 2,3-dimethyl product?

Answer: The separation of N1 and N2 indazole isomers is a classic challenge in purification. Their structural similarity can make separation difficult, but their differing polarities can be exploited.

Causality and Solutions:

  • Polarity Difference: The N2-alkylated indazole is typically less polar than the N1-alkylated isomer. This is because the lone pair on the N1 nitrogen in the N2-isomer contributes more significantly to the overall dipole moment, making the N1-isomer more polar and likely to have a lower Rf value on a normal-phase silica TLC plate.

  • Purification Technique:

    • Flash Column Chromatography: This is the most effective method. Use a shallow solvent gradient to maximize separation.

      • Recommended Solvent System: Start with a non-polar system like Hexanes/Ethyl Acetate. A typical gradient might be from 95:5 to 70:30 Hexanes:EtOAc. The less polar N2 isomer should elute first.

    • Recrystallization: If you can obtain a solid material that is enriched in one isomer (>80-90%), recrystallization may be a viable option. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the N-methylation reaction? A1: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. Use a Hexanes:EtOAc (e.g., 7:3) mobile phase. The starting material should be the most polar (lowest Rf), the N1-isomer will be intermediate, and the desired N2-isomer should be the least polar (highest Rf). For quantitative analysis of the isomer ratio, High-Performance Liquid Chromatography (HPLC) or ¹H NMR of the crude reaction mixture is recommended.[7]

Q2: I am starting with 3-methyl-1H-indazole-5-carboxylic acid directly, not the ester. What new problems might I encounter? A2: Using the free acid introduces complications. The base will deprotonate both the indazole N-H and the carboxylic acid O-H. This requires using at least two equivalents of base. Furthermore, the resulting carboxylate can compete with the indazole nitrogens as a nucleophile, potentially leading to the formation of a methyl ester side product, though this is generally less favorable. It is highly recommended to use the ester form for this reaction to avoid these issues.

Q3: Is there a way to synthesize the target molecule that avoids the regioselectivity problem altogether? A3: Yes, de novo synthesis strategies that build the ring with the N2-methyl group already in place can be employed. For example, a Cadogan-style reductive cyclization of an o-nitrobenzylidene amine, derived from a pre-methylated hydrazine, can provide unambiguous regiocontrol.[8] However, these routes often involve more steps and may have lower overall yields compared to optimizing the late-stage methylation.

Section 4: Validated Experimental Protocol

This protocol provides a robust starting point for the selective N2-methylation of methyl 3-methyl-1H-indazole-5-carboxylate.

Protocol: Selective N2-Methylation

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 3-methyl-1H-indazole-5-carboxylate (1.0 equiv).

    • Add anhydrous DMF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution at 0 °C.

    • Observe: Effervescence (H₂ gas evolution) should occur.

    • Stir the mixture at 0 °C for 30-45 minutes after the addition is complete to ensure full formation of the indazolide anion.

  • Methylation:

    • Add methyl iodide (MeI, 1.2 equiv) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up and Isolation:

    • Monitor the reaction by TLC (e.g., 7:3 Hexanes:EtOAc) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to separate the N1 and N2 isomers. The N2-isomer (methyl 2,3-dimethyl-2H-indazole-5-carboxylate) will be the less polar product.

  • Saponification (if applicable):

    • Dissolve the purified N2-ester in a mixture of THF and water (e.g., 3:1).

    • Add lithium hydroxide (LiOH, 2-3 equiv) and stir at room temperature until the ester is consumed (monitor by TLC).

    • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final product, this compound.

References

  • Lai, A.-Q., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available at: [Link]

  • Google Patents. (n.d.). US11629137B2 - Methods of manufacturing of niraparib.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]

  • LabSolutions. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of indazoles from 2-formylphenylboronic acids. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available at: [Link]

  • Wiley Online Library. (2015). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Available at: [Link]

  • National Institutes of Health (NIH). (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

  • Bulgarian Chemical Communications. (n.d.). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • ResearchGate. (2022). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

The synthesis of this compound typically involves the construction of the indazole core, followed by a crucial N-methylation step, and often concludes with the hydrolysis of a carboxylate ester. Each of these stages presents unique challenges, with the control of regioselectivity during N-alkylation being a paramount concern. The formation of the undesired N-1 isomer is the most common and often most difficult side reaction to manage. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these and other synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Poor Regioselectivity during N-Methylation (Formation of 1,3-Dimethyl-1H-indazole-5-carboxylic acid)

Symptoms:

  • You obtain a mixture of two isomeric products that are difficult to separate by column chromatography.

  • ¹H NMR analysis shows two distinct sets of N-methyl and C-methyl signals.

  • The overall yield of the desired 2,3-dimethyl isomer is low.

Root Cause Analysis: The nitrogen atoms at the N-1 and N-2 positions of the indazole ring are both nucleophilic and can be alkylated. The ratio of N-1 to N-2 alkylation is highly sensitive to a variety of factors, including the substrate's electronic properties, the choice of base and solvent, and the nature of the alkylating agent.[1][2] The 1H-tautomer is generally more stable than the 2H-tautomer, which can often lead to a thermodynamic preference for N-1 substitution.[2][3]

Strategic Solutions:

StrategyRationaleRecommended Protocol
Choice of Base and Solvent The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) often favors N-1 alkylation for many indazole derivatives.[1][4] To enhance N-2 selectivity, alternative conditions are necessary. Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can sometimes lead to nearly equal amounts of N-1 and N-2 isomers, which is also undesirable.[5]For enhanced N-2 selectivity, consider a protocol using triflic acid (TfOH) with a diazo compound as the methyl source. This has been shown to provide excellent N-2 regioselectivity.[6]
Influence of Substituents Electron-withdrawing groups on the indazole ring can influence the regioselectivity of alkylation. While your target molecule has a carboxylic acid group at the 5-position, which is electron-withdrawing, its effect may not be sufficient to fully direct methylation to the N-2 position under standard conditions.While modifying the core structure isn't an option for this target, be aware that the electronic nature of your starting material plays a significant role.
Alternative Alkylating Agents The reactivity of the alkylating agent can impact the N-1/N-2 ratio. More reactive agents may exhibit less selectivity.While methyl iodide or dimethyl sulfate are common, consider the use of diazomethane in the presence of a catalyst that favors N-2 alkylation if you have the appropriate safety measures in place.

Visualizing the Competing Pathways:

G cluster_0 N-Alkylation of 3-Methyl-1H-indazole-5-carboxylate Start Methyl 3-methyl-1H-indazole-5-carboxylate Conditions Base, Solvent, Methylating Agent Start->Conditions N1_Product Methyl 1,3-dimethyl-1H-indazole-5-carboxylate (Side Product) N2_Product Methyl 2,3-dimethyl-2H-indazole-5-carboxylate (Desired Product) Conditions->N1_Product  Path A (Often Favored) Conditions->N2_Product  Path B (Desired)

Caption: Competing N-1 and N-2 alkylation pathways.

Problem 2: Incomplete Ester Hydrolysis or Product Decomposition

Symptoms:

  • The final product is contaminated with the starting methyl or ethyl ester.

  • Low yield of the carboxylic acid, with evidence of decarboxylation (loss of CO₂).

  • Formation of dark, tarry byproducts.

Root Cause Analysis: The hydrolysis of the ester to the carboxylic acid is typically straightforward but can be problematic. Incomplete reaction can occur if the reaction time is too short or the temperature is too low. Conversely, harsh basic or acidic conditions, especially at elevated temperatures, can lead to decomposition of the indazole ring or decarboxylation.

Strategic Solutions:

StrategyRationaleRecommended Protocol
Optimizing Hydrolysis Conditions Standard hydrolysis with NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol is usually effective. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion.Use a moderate concentration of base (e.g., 2-4 M NaOH) in a 1:1 mixture of methanol and water at room temperature or slightly elevated temperatures (40-50 °C). Stir until the starting material is no longer detectable.
Work-up Procedure Proper work-up is essential to isolate the carboxylic acid. The product will be in its carboxylate salt form in the basic reaction mixture. Acidification is required to precipitate the free carboxylic acid.After completion of the hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with an acid like 1M HCl until the pH is around 3-4. The product should precipitate and can be collected by filtration.[7]

Troubleshooting Workflow for Hydrolysis:

G Start Ester Hydrolysis Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Decomposition Decomposition Observed Start->Decomposition Incomplete Incomplete Reaction Monitor->Incomplete Starting Material Present Complete Complete Reaction Monitor->Complete No Starting Material Extend Extend Reaction Time or Increase Temperature Incomplete->Extend Workup Proceed to Acidic Work-up Complete->Workup Extend->Monitor Final_Product Isolate Pure Carboxylic Acid Workup->Final_Product Milder Use Milder Conditions (Lower Temp, Less Base) Decomposition->Milder

Caption: Decision workflow for ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the 3-methyl-indazole-5-carboxylic acid core?

A1: A common and effective route to a 1H-indazole-3-carboxylic acid is through the ring-opening of isatin, followed by diazotization and reductive cyclization.[8] Alternatively, syntheses starting from substituted o-toluidines are also well-established.[3][8] The choice of starting material will depend on commercial availability and the substitution pattern of your target.

Q2: How can I confirm the regiochemistry of my N-methylated products?

A2: Unambiguous structure elucidation is critical. Two-dimensional NMR techniques are the gold standard for this. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be used to determine the position of the methyl group.[2][5] An HMBC experiment will show a correlation between the N-methyl protons and the carbon atoms of the indazole ring, allowing for a definitive assignment.

Q3: My crude product is an oil and is difficult to purify. What should I do?

A3: If the carboxylic acid product is oily, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. If it remains an oil, purification by column chromatography on silica gel may be necessary. A solvent system with a small amount of acetic acid (e.g., 0.5-1%) can help to keep the carboxylic acid protonated and improve the peak shape during chromatography.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Sodium Hydride (NaH): Highly reactive with water and flammable. Handle under an inert atmosphere.

  • Methylating Agents (e.g., methyl iodide, dimethyl sulfate): These are toxic and potential carcinogens. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Diazomethane (if used): Highly toxic and explosive. Should only be handled by experienced personnel with specialized equipment.

Experimental Protocols

Protocol 1: N-Methylation of Methyl 3-methyl-1H-indazole-5-carboxylate (Illustrative for N-1/N-2 Mixture)

This protocol is representative of conditions that often yield a mixture of isomers and would require careful optimization for regioselectivity.

  • To a solution of methyl 3-methyl-1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).[5]

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

Protocol 2: Saponification of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
  • Dissolve the methyl 2,3-dimethyl-2H-indazole-5-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add a 4M aqueous solution of sodium hydroxide (3.0 eq).

  • Stir the mixture at 40 °C and monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1M HCl with stirring until the pH of the solution is approximately 3-4.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

References

  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • (n.d.).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • (n.d.). Proposed process of isatin to indazole rearrangement.
  • (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? Reddit.
  • (n.d.). Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives.
  • Teixeira, F. C., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central.
  • (n.d.). This compound. LabSolutions.
  • (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
  • (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • (n.d.).
  • (2025, October 10).
  • (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
  • (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • (n.d.). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Benchchem.
  • (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazol…. OUCI.

Sources

Technical Support Center: Resolving Impurities in 2,3-Dimethyl-2H-indazole-5-carboxylic acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dimethyl-2H-indazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals, including the PARP inhibitor Niraparib, ensuring its high purity is paramount for successful downstream applications.[1][2][3][4]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the "why" behind each troubleshooting step, grounding our recommendations in established chemical principles and analytical best practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: Based on typical synthetic routes, the most prevalent impurities can be categorized as follows:

  • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic pathway are a common source of contamination. For instance, if the synthesis involves the methylation of an indazole precursor, you might find residual unmethylated or mono-methylated species.

  • Isomeric Impurities: The formation of constitutional isomers is a significant challenge in indazole chemistry. Specifically, the N1-methylated isomer, 1,3-dimethyl-1H-indazole-5-carboxylic acid, is a common impurity that can be difficult to separate due to its similar physical properties.[5][6]

  • Byproducts of Side Reactions: Depending on the specific reagents and reaction conditions, various side reactions can occur. For example, over-methylation or reactions involving residual solvents can lead to unexpected byproducts.

  • Degradation Products: Although this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.

Q2: I'm observing a persistent spot on my TLC with a similar Rf to my product. How can I confirm if it's an isomer?

A2: Differentiating between the desired N2-methylated product and the N1-methylated isomer is a classic challenge. While TLC can provide initial indications, more powerful analytical techniques are necessary for confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between N-1 and N-2 isomers of indazoles.[7] The chemical shifts of the protons and carbons on the indazole ring are significantly influenced by the position of the methyl group. Advanced 2D NMR techniques like HMBC and NOESY can provide definitive structural elucidation by showing correlations between the N-methyl protons and the protons on the indazole ring.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often resolve these isomers.[8] Method development may involve screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions. The inclusion of a buffer and varying the pH can significantly impact the retention times and selectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is extremely powerful. While both isomers will have the same mass-to-charge ratio (m/z), the chromatographic separation combined with mass detection allows for the quantification of each isomer.

Troubleshooting Guide

Problem 1: Low Purity After Initial Synthesis

Symptom: Crude product purity is below 90% as determined by HPLC or NMR, with multiple unidentified peaks.

Root Cause Analysis & Solution Workflow:

Caption: Workflow for addressing low initial product purity.

Detailed Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in your starting materials will inevitably carry through to the final product. Always analyze the purity of your reagents before starting the synthesis.

  • Optimize Reaction Conditions:

    • Temperature Control: Indazole synthesis can be sensitive to temperature. Run small-scale experiments to determine the optimal temperature that favors the formation of the desired product while minimizing side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the point of maximum product formation and minimal byproduct accumulation.

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of a particular reagent could lead to unwanted side products.

  • Refine Work-up Procedure:

    • pH Adjustment: The carboxylic acid functionality makes the solubility of your product highly dependent on pH. Careful adjustment of the pH during aqueous work-up can help to selectively precipitate the product or remove acidic/basic impurities.

    • Solvent Extraction: Ensure you are using the appropriate organic solvent for extraction and that you are performing a sufficient number of extractions to maximize the recovery of your product.

Problem 2: Difficulty in Removing Isomeric Impurity

Symptom: The N1-methylated isomer (1,3-dimethyl-1H-indazole-5-carboxylic acid) is present at >1% and is difficult to remove by standard recrystallization.

Root Cause Analysis & Purification Strategies:

Isomeric impurities often co-crystallize with the desired product, making simple recrystallization ineffective. More selective purification techniques are required.

Experimental Protocol: Recrystallization for Isomer Enrichment

While a single recrystallization may not be sufficient, a fractional crystallization approach can sometimes enrich the desired isomer.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof). The goal is to find a solvent system where the desired product and the isomeric impurity have a significant difference in solubility.[9]

  • Procedure: a. Dissolve the impure solid in a minimal amount of the chosen hot solvent to form a saturated solution. b. Allow the solution to cool slowly to room temperature. c. If crystals form, collect them by filtration. If not, place the solution at a lower temperature (e.g., 4°C) to induce crystallization. d. Collect the first crop of crystals and analyze their purity by HPLC or NMR. e. Concentrate the mother liquor and cool to obtain a second crop of crystals. Analyze their purity. f. By comparing the purity of the different crops, you can determine if the recrystallization is effectively separating the isomers.

Experimental Protocol: Column Chromatography

For more challenging separations, column chromatography is the preferred method.[10]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of organic compounds.

  • Mobile Phase Selection: a. Use TLC to screen for an appropriate eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[9] b. The ideal eluent system will show good separation between the product spot and the impurity spot on the TLC plate, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing and Loading: a. Prepare a slurry of silica gel in the chosen eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution and Fraction Collection: a. Elute the column with the mobile phase, collecting fractions. b. Monitor the fractions by TLC to identify those containing the pure product. c. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity AchievedTypical RecoveryKey Considerations
Recrystallization 95-98%70-90%Highly dependent on solvent selection and impurity profile. May not be effective for isomeric impurities.[9]
Column Chromatography >99%50-80%More time-consuming and uses larger volumes of solvent. Highly effective for removing closely related impurities.[10]
Problem 3: Product Appears Oily or Fails to Solidify

Symptom: After solvent removal, the product is a viscous oil or a waxy solid instead of a crystalline powder.

Root Cause Analysis & Solution Workflow:

Caption: Decision-making workflow for an oily product.

Detailed Troubleshooting Steps:

  • Check for Residual Solvents: The presence of residual solvents can significantly depress the melting point and prevent crystallization. Analyze the sample by ¹H NMR to check for characteristic solvent peaks. If present, dry the sample under high vacuum, possibly with gentle heating if the compound's stability allows.

  • Trituration: If the product is of high purity but still oily, trituration can induce crystallization. This involves suspending the oil in a solvent in which it is insoluble (e.g., hexanes or pentane) and stirring vigorously. The mechanical action can break up the oil and encourage the formation of a solid.

  • Re-purification: If significant impurities are present, they may be acting as a "eutectic" mixture, lowering the melting point. In this case, further purification by column chromatography is recommended.

By systematically applying these troubleshooting principles and analytical techniques, you can effectively identify, quantify, and resolve impurity issues in your this compound samples, ensuring the quality and reliability of your research and development efforts.

References

  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. Benchchem.
  • Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka.
  • Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ResearchGate.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications.

Sources

stability issues of 2,3-Dimethyl-2H-indazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution.

This compound belongs to the indazole class of aromatic heterocycles, which are of significant interest in medicinal chemistry.[1][2] A critical structural feature of this specific molecule is the "2H-indazole" core, where the hydrogen on the pyrazole ring is on the second nitrogen atom. This is noteworthy because the 2H-tautomer of indazole is generally less thermodynamically stable than its 1H-indazole counterpart.[2][3][4][5] This inherent structural property necessitates careful consideration of experimental and storage conditions to ensure sample integrity and reproducibility.

This guide provides a framework for identifying, troubleshooting, and mitigating common stability issues through a series of Q&A guides and validated protocols.

Section 1: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and recommended actions.

Q1: My compound's concentration, as measured by HPLC-UV, is decreasing in my aqueous working solution at neutral pH. What is the likely cause?

A1: A decrease in concentration in aqueous solutions, even at neutral pH, points towards potential hydrolytic or oxidative degradation. The indazole ring system, while aromatic, can be susceptible to degradation under certain conditions.

  • Causality:

    • Hydrolytic Degradation: Although often accelerated under acidic or basic conditions, hydrolysis can still occur at a slower rate at neutral pH, especially over extended periods or at elevated temperatures.[6] The carboxylic acid moiety itself does not readily hydrolyze, but the indazole ring's integrity can be compromised.

    • Oxidative Degradation: Dissolved oxygen in aqueous buffers can lead to slow oxidation of the indazole ring.[6] This process can be accelerated by trace metal ion contaminants, which can catalyze the formation of reactive oxygen species.[7][8]

  • Troubleshooting & Recommended Actions:

    • Prepare Fresh Solutions: Always prepare aqueous working solutions fresh for each experiment. Avoid storing dilute aqueous solutions for more than a few hours at room temperature.

    • Use High-Purity Water: Utilize HPLC-grade or Milli-Q® water to minimize potential metal ion contamination.

    • De-gas Buffers: Before use, de-gas your aqueous buffers via sonication or sparging with nitrogen or argon to remove dissolved oxygen.

    • Perform a Control Experiment: Prepare a solution and measure its concentration immediately (T=0) and after your typical experimental duration (T=x hours) at room temperature. A significant drop confirms instability under those conditions.

Q2: I observe a new, significant peak appearing in my chromatogram after leaving my solution exposed to ambient light. Why is this happening?

A2: The appearance of a new peak upon light exposure is a classic sign of photodegradation. Indazole derivatives are known to be susceptible to photochemical reactions.[6]

  • Causality:

    • Photochemical Rearrangement: A primary photodegradation pathway for indazoles involves a phototransposition reaction, where the indazole ring rearranges to form a more stable benzimidazole isomer.[6] This occurs when the molecule absorbs UV radiation (from sunlight or fluorescent lab lighting), promoting it to an excited state that can undergo structural rearrangement.[6]

    • Photodimerization: In some cases, two excited-state molecules can react with each other, forming a dimer as a competing reaction.[6]

  • Troubleshooting & Recommended Actions:

    • Protect from Light: Always store both stock and working solutions in amber vials or wrap clear vials with aluminum foil. Minimize exposure to ambient light during experimental setup.

    • Conduct a Photostability Stress Test: To confirm light sensitivity, expose a solution to a controlled light source (e.g., a photostability chamber with UVA/UVB lamps) while keeping a "dark control" sample wrapped in foil at the same temperature. Analyze both samples by HPLC to confirm that degradation only occurs in the light-exposed sample. Refer to Protocol 3.2 for a detailed methodology.

Q3: My experimental results are inconsistent when using heated solutions. Is the compound degrading at high temperatures?

A3: Yes, thermal degradation is a significant concern. Inconsistency in heated applications suggests the compound is not stable at the temperatures used.

  • Causality:

    • General Thermal Decomposition: Elevated temperatures provide the energy needed to break chemical bonds, leading to fragmentation of the molecule into various smaller impurities.[6]

    • Decarboxylation: A specific and highly probable thermal degradation pathway for this molecule is decarboxylation—the loss of the carboxylic acid group as CO₂ gas. Aromatic carboxylic acids are known to be prone to decarboxylation at high temperatures, particularly in solution.[9][10] This would result in the formation of 2,3-dimethyl-2H-indazole.

  • Troubleshooting & Recommended Actions:

    • Avoid Excessive Heat: If your protocol allows, perform reactions at the lowest effective temperature.

    • Limit Exposure Time: Minimize the duration for which the solution is held at an elevated temperature.

    • Perform Thermal Stress Testing: To understand the thermal limits of the compound, incubate solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for a fixed time. Analyze the samples by HPLC to determine the temperature at which significant degradation begins. See Protocol 3.3 .

Q4: How should I prepare and store stock solutions of this compound to ensure long-term stability?

A4: Proper preparation and storage of stock solutions are critical for experimental success. The goal is to minimize exposure to factors that promote degradation: water, light, and heat.

  • Causality: The principles discussed above (hydrolysis, oxidation, photodegradation, and thermal decomposition) are all mitigated by proper solvent choice and storage conditions. Anhydrous, aprotic organic solvents prevent hydrolysis, and freezing temperatures dramatically slow down all chemical degradation reactions.

  • Recommended Protocol for Stock Solutions:

    • Solvent Selection: Use a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.

    • Storage Conditions: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for maximum longevity, at -80°C.

    • Handling: When you need to use the compound, remove one aliquot from the freezer and allow it to come to room temperature completely before opening the cap. This prevents atmospheric moisture from condensing into the cold solvent.

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFMinimizes hydrolysis and oxidation.
Storage Temperature -20°C (short-term) or -80°C (long-term)Drastically reduces the rate of all degradation reactions.
Container Amber vials or foil-wrapped tubesProtects from photodegradation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles and contamination.
Aqueous Solutions Prepare fresh daily; do not storeAqueous environments promote hydrolysis and oxidation.

Section 2: Visualizing Stability Challenges and Workflows

Understanding the potential degradation pathways and the experimental workflow to test for them is key.

Caption: Potential degradation pathways for this compound.

StabilityWorkflow start Prepare Compound in Test Solution t0 T=0 Analysis (HPLC Baseline) start->t0 stress Apply Stress Condition (pH, Light, Heat) start->stress dark_control Dark Control (for Photostability) start->dark_control compare Compare T=X vs T=0 t0->compare tx T=X Analysis (HPLC) stress->tx dark_control->tx tx->compare stable Result: Stable compare->stable No Change unstable Result: Unstable (Identify Degradants) compare->unstable >5% Change/ New Peaks

Sources

Technical Support Center: Enhancing the Solubility of 2,3-Dimethyl-2H-indazole-5-carboxylic Acid for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for 2,3-Dimethyl-2H-indazole-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Due to its chemical structure, specifically the presence of a carboxylic acid group and a dimethylated indazole ring, this compound can exhibit poor aqueous solubility, which is a critical factor for obtaining reliable and reproducible assay results.[1]

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and overcome these solubility issues. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of this compound?

A1: The solubility of this compound is influenced by several factors inherent to its molecular structure. The indazole core is a bicyclic aromatic system, which contributes to its lipophilicity. While the carboxylic acid group can be ionized to improve solubility, the overall molecule has a delicate balance of hydrophilic and hydrophobic regions. The pKa of the parent indazole molecule is approximately 13.86 for the equilibrium between indazole and the indazolate anion.[2] The carboxylic acid group will have its own pKa, which is crucial for solubility. At pH values below the pKa of the carboxylic acid, the compound will be in its less soluble, neutral form.

Q2: I'm observing precipitation of the compound in my aqueous assay buffer. What is the most likely cause?

A2: Precipitation in aqueous buffers is a common issue for compounds like this and is typically due to the concentration of the compound exceeding its solubility limit under the specific assay conditions (pH, temperature, ionic strength). If your buffer's pH is close to or below the pKa of the carboxylic acid group, the compound will be protonated and less soluble.

Q3: Can I use DMSO to dissolve the compound? What are the potential drawbacks?

A3: Dimethyl sulfoxide (DMSO) is a powerful organic solvent and is often used to prepare high-concentration stock solutions of poorly soluble compounds. While it can effectively dissolve this compound, it's crucial to be mindful of the final concentration of DMSO in your assay. High concentrations of DMSO can interfere with biological assays by denaturing proteins, inhibiting enzymes, or affecting cell viability. It is essential to determine the tolerance of your specific assay to DMSO.

Q4: Are there alternatives to DMSO for creating stock solutions?

A4: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. The choice of solvent will depend on the specific requirements of your assay and the compound's solubility in each. It's always recommended to perform a small-scale solubility test with your chosen solvent before preparing a large stock solution.

Q5: How can I determine the pKa of this compound?

A5: The pKa can be determined experimentally using techniques like potentiometric titration or UV-Vis spectrophotometry. Alternatively, computational methods can provide an estimated pKa value. Knowing the pKa is critical for developing a pH-based solubilization strategy. For indazole itself, the pKa for the equilibrium between the indazole and the indazolate anion is 13.86.[2] The carboxylic acid moiety will have a significantly lower pKa.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols to address solubility challenges. The choice of method will depend on the specific requirements of your assay.

pH Adjustment Method

Scientific Rationale: For a carboxylic acid, increasing the pH of the solution above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3] This is often the simplest and most effective initial approach.

Experimental Protocol:

  • Prepare a concentrated stock solution: Dissolve a small, accurately weighed amount of this compound in a minimal amount of 0.1 M NaOH.

  • Determine the target pH: The target pH for your final assay buffer should be at least 1-2 pH units above the pKa of the carboxylic acid to ensure it remains in its ionized, soluble form.

  • Prepare the final solution: Slowly add the concentrated stock solution to your assay buffer while stirring.

  • Monitor for precipitation: Observe the solution for any signs of cloudiness or precipitation.

  • Adjust pH if necessary: If precipitation occurs, you may need to adjust the pH of the final assay buffer upwards.

  • Control experiment: Always include a vehicle control (assay buffer with the same amount of NaOH used for solubilization) in your experiments to account for any effects of the pH change or the base itself.

Troubleshooting:

  • Precipitation upon addition to buffer: This may indicate that the buffer's pH is too low or that its buffering capacity is insufficient. Consider using a buffer with a higher pH or a higher concentration.

  • Compound instability at high pH: Some compounds can degrade at high pH. It is advisable to assess the stability of your compound at the required pH over the duration of your assay.

Co-Solvent System

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[4][5]

Experimental Protocol:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO or another suitable organic solvent (e.g., ethanol, PEG 300).

  • Determine the maximum allowable co-solvent concentration: Test the tolerance of your assay to the chosen co-solvent by running control experiments with varying concentrations of the solvent alone.

  • Prepare the final solution: Add the stock solution to your assay buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Final co-solvent concentration: Ensure the final concentration of the co-solvent in the assay does not exceed the predetermined tolerance level.

Troubleshooting:

  • Compound precipitates out of the final solution: The final concentration of the co-solvent may be too low. You may need to explore a different co-solvent or a combination of solubilization techniques.

  • Assay interference: If you observe changes in your assay's performance with the co-solvent, you will need to find an alternative solvent or reduce its concentration.

Use of Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its apparent water solubility.[5][6][7]

Experimental Protocol:

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher water solubility and lower toxicity compared to parent β-cyclodextrin.[5][7]

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in your assay buffer at a concentration typically ranging from 1-10% (w/v).

  • Add the compound: Add the solid this compound directly to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration: Accurately measure the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting:

  • Low solubilization efficiency: The chosen cyclodextrin may not be optimal for this specific compound, or the concentration of the cyclodextrin may be too low. Experiment with different types and concentrations of cyclodextrins.

  • Interference with the assay: The cyclodextrin itself might interact with components of your assay. Always run a control with the cyclodextrin alone.

Summary of Solubilization Strategies
Method Principle Advantages Potential Disadvantages
pH Adjustment Ionization of the carboxylic acid group to a more soluble salt.Simple, cost-effective, often very effective for acidic compounds.Compound may not be stable at the required pH; may alter assay conditions.
Co-solvents Reduction of solvent polarity.Can achieve high stock concentrations; a wide range of co-solvents are available.Co-solvents can interfere with biological assays; risk of precipitation upon dilution.
Cyclodextrins Formation of water-soluble inclusion complexes.Can significantly increase solubility without using organic solvents; can also improve compound stability.Can be more expensive; may interfere with assays; requires optimization of cyclodextrin type and concentration.
Visualization of Workflow

The following diagram outlines a logical workflow for approaching the solubilization of this compound.

Solubility_Workflow Start Start: Solubility Issue with This compound pH_Adjust Attempt pH Adjustment (increase pH > pKa) Start->pH_Adjust Check_Solubility1 Is it soluble and stable? pH_Adjust->Check_Solubility1 Co_Solvent Use Co-solvent System (e.g., DMSO, Ethanol) Check_Solubility1->Co_Solvent No Success Success: Proceed with Assay Check_Solubility1->Success Yes Check_Solubility2 Is it soluble and assay compatible? Co_Solvent->Check_Solubility2 Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Check_Solubility2->Cyclodextrin No Check_Solubility2->Success Yes Check_Solubility3 Is it soluble and assay compatible? Cyclodextrin->Check_Solubility3 Check_Solubility3->Success Yes Combine Consider Combination of Methods (e.g., pH + Co-solvent) Check_Solubility3->Combine No Contact_Support Contact Technical Support Combine->Contact_Support

Caption: Decision workflow for enhancing solubility.

References

  • This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
  • 2H-Indazole-5-carboxylic acid, 2-methyl- | CymitQuimica. (n.d.).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
  • methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618) - Cenmed. (n.d.).
  • This compound. (n.d.).
  • Indazole - Wikipedia. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025).
  • 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR 1092351-86-4 - Sigma-Aldrich. (n.d.).
  • 2,3-Dimethyl-1H-indole-5-carboxylic acid - TargetMol. (n.d.).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025).
  • 2H-Indazole-5-carboxylic acid, 2-[2-[(1-oxido-2-pyridinyl)amino]ethyl] - Guidechem. (n.d.).
  • 2,6-Dimethyl-2H-indazole-3-carboxylic acid|BLD Pharm. (n.d.).
  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem - NIH. (n.d.).
  • 1196154-00-3 | 2,4,6,7-Tetrahydro-5H-indazol-5-one | ChemScene. (n.d.).
  • Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged scaffold. Indazole derivatives are crucial components in numerous pharmaceuticals, including kinase inhibitors like Axitinib and antiemetics such as Granisetron.[1] However, their synthesis is often plagued by challenges, most notably controlling regioselectivity.

This resource provides practical, field-tested solutions to common problems encountered during the synthesis of substituted indazoles. The content is structured in a question-and-answer format to directly address the pitfalls you may face at the bench.

Frequently Asked Questions (FAQs)

Section 1: The Core Challenge - Regioselectivity in N-Alkylation

The most common and frustrating pitfall in indazole chemistry is controlling the site of substitution on the pyrazole ring's nitrogen atoms. Direct alkylation or acylation often yields a mixture of N1 and N2 regioisomers, which can be difficult to separate and leads to reduced yields of the desired product.[2][3]

Q1: I'm getting a mixture of N1 and N2 isomers during alkylation. Why is this happening?

Answer: This issue stems from the inherent chemical nature of the indazole ring, which exhibits annular tautomerism. The proton on the nitrogen can reside on either N1 or N2, creating two different tautomers: the 1H-indazole and the 2H-indazole.[2][3][4] The 1H-tautomer is generally the more thermodynamically stable form.[2][3]

When you deprotonate the indazole with a base, it forms an indazolide anion. This anion has two nucleophilic nitrogen atoms (N1 and N2), and an incoming electrophile (e.g., an alkyl halide) can attack either site. The ratio of N1 to N2 products depends on a delicate balance of factors including thermodynamics, kinetics, sterics, electronics, and reaction conditions.[2][5]

tautomerism cluster_equilibrium Annular Tautomerism & Alkylation 1H_Indazole 1H-Indazole (More Stable Tautomer) 2H_Indazole 2H-Indazole (Less Stable Tautomer) 1H_Indazole->2H_Indazole Equilibrium Indazolide_Anion Indazolide Anion (Ambident Nucleophile) 1H_Indazole->Indazolide_Anion + Base - H+ 2H_Indazole->Indazolide_Anion + Base - H+ N1_Product N1-Alkylated Product (Thermodynamic Product) Indazolide_Anion->N1_Product + R-X (k_thermo) N2_Product N2-Alkylated Product (Kinetic Product) Indazolide_Anion->N2_Product + R-X (k_kinetic)

Caption: Competing pathways in indazole N-alkylation.

Q2: How can I improve the selectivity for the N1-alkylated product?

Answer: To favor the N1 isomer, you generally want to use conditions that allow the reaction to reach thermodynamic equilibrium, as the N1-substituted product is often more stable.[2][6]

Causality: The choice of base and solvent is the most critical factor. The combination of a strong, non-nucleophilic hydride base in a polar aprotic solvent creates conditions that favor the formation of the more stable product.

  • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective and widely reported system for achieving excellent N1 selectivity.[5][7][8] This is considered the "gold standard" for favoring N1 alkylation.

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring will sterically hinder the approach of the electrophile to the N2 position, thus favoring N1 alkylation.[2]

  • Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the initially formed N2 product can isomerize to the more stable N1 product over time or at elevated temperatures.[7][8]

Base/Solvent SystemTypical N1:N2 RatioControl TypeReference
NaH / THF >95 : 5 Thermodynamic[7][8]
K₂CO₃ / DMFVariable (Substrate Dependent)Mixed[9]
Cs₂CO₃ / DMFVariable (Substrate Dependent)Mixed[3]
NaH / DMSOLower N1 SelectivityMixed/Kinetic[8]

Table 1. Effect of reaction conditions on N1/N2 regioselectivity.

Q3: My target is the N2-alkylated indazole. How can I achieve this selectively?

Answer: Selectively forming the N2 isomer requires steering the reaction towards kinetic control or using substrates with specific electronic properties that inherently favor N2 attack.

Causality: The N2 position is often more electronically nucleophilic but sterically more hindered. By using conditions that prevent equilibration to the thermodynamic N1 product and by manipulating the electronics of the indazole ring, you can favor the formation of the N2 isomer.

  • Electronic Directing Groups: This is the most powerful strategy. A strong electron-withdrawing group (EWG) like a nitro (-NO₂) or ester (-CO₂Me) at the C7 position strongly directs alkylation to the N2 position, often with excellent selectivity (≥96%).[2][8][10]

  • Reaction Conditions: While less general than using directing groups, certain conditions can favor the N2 product. Phase-transfer catalysis or using specific base/solvent combinations that don't allow for thermodynamic equilibration can sometimes favor the N2 isomer, although results are highly substrate-dependent.[11] Some acidic conditions have also been shown to promote N2-alkylation.[2]

Section 2: Troubleshooting Specific Synthetic Routes

Beyond N-alkylation, various methods for constructing the indazole core itself have their own unique pitfalls.

Q4: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but my yield is very low. What is going wrong?

Answer: The Davis-Beirut reaction, which cyclizes an o-nitrobenzylamine to a 2H-indazole, is a powerful but sensitive transformation.[12][13] Low yields can almost always be traced back to incorrect reaction parameters.

Causality: The reaction proceeds through a highly reactive nitroso-imine intermediate.[12][14] The stability and desired reaction pathway of this intermediate are exquisitely sensitive to the reaction medium.

  • Water Content: This is the most critical parameter. The reaction often requires a specific, optimized amount of water. Too little water can stall the reaction, while too much water can promote a competitive side reaction where the nitroso-imine intermediate is hydrolyzed, cleaving the imine bond and preventing cyclization.[12][14][15]

  • Base Concentration & Solvent: The concentration of the base (typically KOH) and the choice of alcohol solvent must be optimized for your specific substrate.[12][15]

  • Reaction Time/Temperature: Incomplete conversion can result from insufficient reaction time or temperature. It is essential to monitor the reaction's progress by TLC or LC-MS to determine when the starting material has been consumed and to avoid product degradation.[15]

davis_beirut_troubleshooting start Low Yield in Davis-Beirut Reaction q1 Is the reaction monitored by TLC/LC-MS? start->q1 a1_no Action: Monitor reaction to check for full conversion. q1->a1_no No a1_yes Starting material is fully consumed. q1->a1_yes Yes q2 Have you optimized the water content? a1_yes->q2 a2_no Action: Screen different percentages of H₂O in alcohol solvent. q2->a2_no No a2_yes Water content has been optimized. q2->a2_yes Yes q3 Have you optimized the base concentration? a2_yes->q3 a3_no Action: Screen different concentrations of KOH. q3->a3_no No a3_yes Base concentration is optimal. q3->a3_yes Yes conclusion Consider alternative pathways: - Imine hydrolysis side reaction - Substrate stability issue a3_yes->conclusion

Caption: Troubleshooting workflow for the Davis-Beirut reaction.

Q5: My indazole synthesis from an o-fluorobenzaldehyde and hydrazine is producing a significant amount of the corresponding fluorotoluene. How can I prevent this?

Answer: You are observing a competitive Wolf-Kishner reduction, a known side reaction under these conditions.

Causality: The hydrazine can react with the aldehyde to form a hydrazone. Under the reaction conditions (often basic and/or high temperature), this hydrazone intermediate can be reduced to a methyl group (the fluorotoluene) instead of undergoing the desired intramolecular nucleophilic aromatic substitution to form the indazole ring.

Solution: A practical and effective way to eliminate this side reaction is to use an O-methyloxime derivative of the o-fluorobenzaldehyde instead of the aldehyde itself.[16] The methyloxime is less susceptible to reduction and will still readily condense with hydrazine to proceed to the desired indazole product.[16]

Q6: I am exploring a transition-metal-catalyzed C-H activation/annulation route, but the reaction is inefficient. What are the common failure points?

Answer: Transition-metal-catalyzed syntheses are powerful but can be sensitive to substrate scope and reaction conditions.[17][18]

Causality: These reactions rely on a precise catalytic cycle, often involving chelation assistance or a specific directing group to achieve C-H activation at the correct position. If the substrate doesn't fit the electronic or steric requirements of the catalyst, the reaction will fail.

  • Substrate Scope: Many published methods have limitations. For example, sterically hindered starting materials (e.g., 2,5-dimethyl-substituted azobenzene) may fail to react.[17] The electronic nature of substituents is also critical; strongly electron-donating or withdrawing groups can shut down catalysis.

  • Catalyst and Ligand Choice: The specific combination of the metal precursor (e.g., Pd(OAc)₂, Rh(III) catalyst) and any necessary ligands is crucial and often not interchangeable between different substrate classes.

  • Oxidant/Additives: These reactions often require a specific co-oxidant (e.g., Cu(OAc)₂) or additive to function.[19] Ensure these are fresh and used in the correct stoichiometry.

Section 3: Work-up and Purification
Q7: My N1 and N2 isomers have very similar Rf values and are co-eluting during column chromatography. How can I separate them?

Answer: This is a common consequence of poor regioselectivity. If optimizing the reaction to produce a single isomer is not feasible, several purification strategies can be employed.

  • Optimize Chromatography: Systematically screen different solvent systems. Sometimes a switch from ethyl acetate/hexanes to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve separation.

  • Crystallization: This is often the best method for obtaining highly pure material. Screen a variety of solvents to find one in which one isomer is significantly less soluble than the other, allowing it to crystallize out.

  • Preparative HPLC/SFC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can often resolve isomers that are inseparable by standard flash chromatography.

Key Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of 1H-Indazole

This protocol is adapted from methodologies known to favor the thermodynamically controlled N1-alkylation product.[7][8]

Objective: To selectively synthesize a 1-alkyl-1H-indazole.

Materials:

  • 1H-Indazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole.

  • Add anhydrous THF via syringe. Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N1-alkylated indazole.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2009). PubMed. [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2023). National Institutes of Health. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). National Institutes of Health. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). National Institutes of Health. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. [Link]

  • Davis–Beirut reaction. (n.d.). Wikipedia. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork Research Profiles. [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). ResearchGate. [Link]

  • Process for the preparation of substituted indazoles. (1976).
  • Synthesis of Indolines and Derivatives by Aza-Heck Cyclization. (2019). National Institutes of Health. [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2018). ResearchGate. [Link]

  • Transition-Metal-Catalyzed Syntheses of Indazoles. (2020). IDR@NITK. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. [Link]

  • Transition-Metal-Catalyzed Syntheses of Indazoles. (2020). ResearchGate. [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). AUB ScholarWorks. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2023). ResearchGate. [Link]

  • INDAZOLE. (n.d.). Organic Syntheses. [Link]

  • The Davis-Beirut Reaction. (2013). Blog Baladi. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 2,3-Dimethyl-2H-indazole-5-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the HPLC separation of these compounds. The insights provided herein are based on established chromatographic principles and extensive field experience in separating aromatic and chiral isomers.

Introduction to the Challenge

This compound and its potential isomers, such as regioisomers (e.g., 1,3-dimethyl-1H-indazole-5-carboxylic acid) or stereoisomers if a chiral center is present, pose a significant chromatographic challenge. Their similar structures and physicochemical properties often lead to co-elution or poor resolution, complicating accurate quantification and isolation. This guide provides a systematic approach to method development and troubleshooting to achieve optimal separation.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the HPLC separation of this compound isomers, providing causative explanations and actionable solutions.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: My chromatogram shows a single, broad peak, or multiple peaks with very poor separation (Resolution < 1.5) for the this compound isomers. What are the primary causes and how can I improve the resolution?

Answer:

Poor resolution is the most common challenge when separating isomers. The root cause lies in insufficient differential interaction between the analytes and the stationary phase. Here’s a logical workflow to address this:

Caption: A logical approach to diagnosing and resolving peak fronting.

Common Causes and Solutions for Peak Fronting:

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting. [1] * Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak shape can be distorted. [2][1] * Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Degradation: A physical collapse of the column bed or the formation of a void at the column inlet can cause severe peak fronting. [3]This can happen when the column is operated outside its recommended pH or temperature range. [3] * Solution: Replace the column. To prevent recurrence, ensure that the mobile phase pH and operating temperature are within the manufacturer's specifications for the column.

Issue 3: Peak Tailing

Question: The peaks for my indazole isomers are asymmetrical with a drawn-out trailing edge. How can I achieve a more symmetrical peak shape?

Answer:

Peak tailing for an acidic analyte like this compound is often due to secondary interactions with the stationary phase. [4][5]

  • Cause: Unwanted interactions between the analyte and active sites on the silica backbone of the stationary phase (silanol groups) can cause peak tailing. [4]This is particularly prevalent when operating at a mid-range pH where silanol groups can be ionized.

  • Solutions:

    • Lower the Mobile Phase pH: Operating at a low pH (e.g., < 3) suppresses the ionization of silanol groups, minimizing these secondary interactions. [6] 2. Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups and reduce peak tailing for basic and acidic compounds. [4] 3. Mobile Phase Additives: In some cases, adding a small amount of a competing agent to the mobile phase can help to mask the active sites on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for this compound isomers?

A1: A robust starting point would be a reversed-phase method on a C18 or Phenyl-Hexyl column with a gradient elution.

Recommended Starting Conditions:

ParameterRecommendation
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV, monitor at the λmax of the analyte
Injection Volume 5 µL

This provides a generic gradient that covers a wide polarity range and a low pH to ensure the carboxylic acid is protonated, promoting good peak shape. [7][8] Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: The choice of organic modifier is a powerful tool for optimizing selectivity. [9]Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often results in sharper peaks. However, methanol can offer different selectivity due to its protic nature and different interactions (e.g., hydrogen bonding) with analytes. It is highly recommended to screen both solvents during method development, as a switch from one to the other can sometimes be all that is needed to resolve a difficult peak pair.

Q3: My isomers are chiral. What special considerations are needed?

A3: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP). [10][11]* Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including aromatic heterocycles. [10][12][11]* Mobile Phase: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. For your analyte, a reversed-phase approach with an aqueous buffer and an organic modifier (acetonitrile or methanol) is a good starting point. [12]* Method Development: A systematic screening of different CSPs and mobile phase combinations is often necessary to find the optimal conditions for enantioseparation. [13] Q4: Can temperature be used to optimize the separation?

A4: Yes, column temperature can influence selectivity, although usually to a lesser extent than mobile phase composition or stationary phase chemistry. [1]Increasing the temperature generally decreases retention times and can improve peak efficiency (narrower peaks) by reducing mobile phase viscosity. In some cases, changing the temperature can alter the relative retention of isomers, thus improving resolution. It is a useful parameter to fine-tune a separation once the column and mobile phase have been broadly optimized.

References

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Understanding Peak Fronting in HPLC - Phenomenex.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed.
  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS | Advanced Chromatography Solutions.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - pgeneral.com.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - - Mastelf.
  • Steps for HPLC Method Development | Pharmaguideline.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • Control pH During Method Development for Better Chromatography - Agilent.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography | Request PDF - ResearchGate.
  • HPLC analytical Method development: an overview - PharmaCores.
  • Optimization of chromatography conditions : How to optimize the ph of the mobile phase ? | ResearchGate.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Biological Activity of 2,3-Dimethyl-2H-indazole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the biological activity of 2,3-Dimethyl-2H-indazole-5-carboxylic acid and its analogs. The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Notably, the 2,3-dimethyl-2H-indazole moiety is a key component of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. This precedent strongly suggests that derivatives of 2,3-Dimethyl-2H-indazole, including the 5-carboxylic acid, are promising candidates for investigation as kinase inhibitors.

This guide will focus on a comparative analysis of this compound and its simple amide and ester analogs. While direct comparative biological data for this specific series is not extensively published, we will leverage the known pharmacology of structurally related compounds, particularly Pazopanib's inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to propose a robust experimental workflow for their evaluation. We will provide detailed, field-proven protocols for key assays and outline the expected data presentation and interpretation.

Rationale for Comparative Analog Analysis

The carboxylic acid moiety at the 5-position of the indazole ring serves as a versatile chemical handle for creating a library of analogs, such as esters and amides. These modifications can significantly impact a compound's physicochemical properties, including solubility, cell permeability, and metabolic stability, which in turn influence its biological activity and pharmacokinetic profile. A systematic comparison of the parent carboxylic acid with its analogs is crucial for understanding the structure-activity relationship (SAR) and identifying candidates with improved therapeutic potential.

Hypothesized Primary Target: VEGFR-2

Given that Pazopanib, which contains the 2,3-dimethyl-2H-indazole core, is a potent VEGFR-2 inhibitor, it is a primary hypothesis that this compound and its analogs will also exhibit inhibitory activity against this key angiogenic kinase.[4] Therefore, the experimental design outlined below will have a significant focus on evaluating the anti-VEGFR-2 activity of these compounds.

Proposed Comparative Analogs

For a focused and informative initial study, we propose the synthesis and evaluation of the following compounds:

Compound IDStructureRationale
IND-COOH This compoundThe parent compound for establishing baseline activity. The carboxylic acid may form key interactions with the target protein.
IND-COOMe Methyl 2,3-dimethyl-2H-indazole-5-carboxylateA simple ester analog to assess the impact of masking the acidic proton and increasing lipophilicity on biological activity.
IND-CONH2 2,3-Dimethyl-2H-indazole-5-carboxamideA primary amide analog that can act as a hydrogen bond donor and acceptor, potentially altering the binding mode and affinity for the target.
IND-CONHEt N-Ethyl-2,3-dimethyl-2H-indazole-5-carboxamideA secondary amide analog to explore the effect of substitution on the amide nitrogen, which can influence both target engagement and metabolic stability.
Pazopanib 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamideA positive control for VEGFR-2 inhibition, providing a benchmark for the potency of the newly synthesized analogs.

Experimental Workflow for Comparative Biological Evaluation

The following workflow is designed to provide a comprehensive comparison of the biological activities of the proposed analogs.

G cluster_0 In Vitro Kinase Inhibition cluster_1 Cell-Based Assays cluster_2 Downstream Signaling Analysis cluster_3 Data Analysis & SAR a1 VEGFR-2 Kinase Assay a2 Kinase Selectivity Profiling a1->a2 b1 Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) a2->b1 b2 Cellular Phospho-VEGFR-2 Assay b1->b2 c1 Western Blot for MAPK Pathway b2->c1 c2 Analysis of p-ERK, p-p38 c1->c2 d1 IC50/GI50 Determination c2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: Experimental workflow for comparative biological evaluation.

Part 1: In Vitro Kinase Inhibition Assays

The primary objective is to determine the direct inhibitory effect of the compounds on the target kinase, VEGFR-2.

A. VEGFR-2 Kinase Assay

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2. A luminescence-based assay that quantifies ATP consumption is a robust and high-throughput method.[5]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in 1X Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mix containing 5X Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

    • Dilute recombinant human VEGFR-2 enzyme in 1X Kinase Buffer to the desired concentration.

  • Assay Procedure (96-well plate format):

    • Add 12.5 µL of the master mix to each well.

    • Add 2.5 µL of the diluted test compounds to the appropriate wells.

    • For positive control (100% kinase activity), add 2.5 µL of 1X Kinase Buffer with the same DMSO concentration as the compound wells.

    • For the blank (no enzyme), add 2.5 µL of 1X Kinase Buffer.

    • Initiate the kinase reaction by adding 10 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 10 µL of 1X Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (using a luminescence-based ATP detection reagent like Kinase-Glo®):

    • After incubation, add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and blank controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Kinase Selectivity Profiling

To assess the selectivity of the most potent compounds, they should be screened against a panel of other kinases, particularly those in the same family as VEGFR-2 (e.g., PDGFR, c-Kit) and other major kinase families. This will provide insights into the potential for off-target effects.

Part 2: Cell-Based Assays

These assays evaluate the effects of the compounds on cellular processes, providing a more physiologically relevant context.

A. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6][7][8][9][10] Human umbilical vein endothelial cells (HUVECs) are also a relevant cell line for assessing anti-angiogenic effects.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be sensitive to VEGFR-2 inhibition like KATO-III or SNU-16) into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound by plotting cell viability against compound concentration.

Part 3: Downstream Signaling Analysis

A. Western Blot for MAPK Pathway Modulation

VEGFR-2 activation triggers downstream signaling cascades, including the MAPK pathway (e.g., ERK, p38).[5][11] Western blotting can be used to assess whether the test compounds inhibit the phosphorylation of key proteins in this pathway, providing mechanistic insight into their cellular activity.[12][13][14]

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds at concentrations around their GI50 values for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-VEGFR-2, VEGFR-2, p-ERK, ERK, p-p38, p38). Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation and Interpretation

The quantitative data from the assays should be summarized in clear, well-structured tables for easy comparison of the analogs.

Table 1: Comparative In Vitro Kinase Inhibition Data

Compound IDVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
IND-COOHExperimental DataExperimental DataExperimental Data
IND-COOMeExperimental DataExperimental DataExperimental Data
IND-CONH2Experimental DataExperimental DataExperimental Data
IND-CONHEtExperimental DataExperimental DataExperimental Data
PazopanibReference ValueReference ValueReference Value

Table 2: Comparative Cellular Activity Data

Compound IDKATO-III GI50 (µM)HUVEC GI50 (µM)
IND-COOHExperimental DataExperimental Data
IND-COOMeExperimental DataExperimental Data
IND-CONH2Experimental DataExperimental Data
IND-CONHEtExperimental DataExperimental Data
PazopanibReference ValueReference Value

Signaling Pathway Diagram

The following diagram illustrates the VEGFR-2 signaling pathway and the hypothesized point of inhibition by the this compound analogs.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Indazole Analog (e.g., IND-COOH) Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Response Proliferation, Migration, Survival, Angiogenesis ERK->Response Akt Akt PI3K->Akt Akt->Response

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will explore and compare robust analytical techniques, grounded in the principles of scientific integrity and regulatory compliance. The methodologies detailed herein are designed to be self-validating systems, ensuring data reliability for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Validated Methods

This compound (CAS No. 1234615-82-7) is a heterocyclic compound whose purity and quantification are critical for ensuring the safety and efficacy of final drug products.[1] An analytical method is not merely a procedure; it is a core component of quality assurance. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established rigorous guidelines to ensure that analytical methods are reliable, reproducible, and accurate.[4][5][6][7] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[2][8][9]

Chapter 1: Pre-analytical Considerations & Method Selection

The molecular structure of this compound dictates the most suitable analytical approaches. Its key features are:

  • An Indazole Ring: This aromatic heterocyclic system contains a strong chromophore, making it ideal for UV-Visible spectrophotometric detection.

  • A Carboxylic Acid Group: This polar functional group enhances solubility in polar solvents and provides a site for ionization, making it amenable to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Based on this structure, two primary analytical techniques are proposed for comparison:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, cost-effective, and widely used method for routine quality control, assay, and purity determinations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method, ideal for impurity identification, trace-level quantification, and analysis in complex biological matrices.

Comparative Analysis of Recommended Techniques
FeatureHPLC-UVLC-MSCausality and Rationale
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.UV detection is excellent for aromatic compounds like the indazole ring. MS provides structural information, making it superior for identifying unknown impurities.
Specificity Good. Can be compromised by co-eluting impurities with similar UV spectra.Excellent. Provides mass information, allowing for definitive identification even with co-elution.Specificity is the ability to assess the analyte unequivocally.[4][10] MS provides an orthogonal detection mechanism (mass) to chromatography (retention time), significantly enhancing specificity.
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL range).High (low ng/mL to pg/mL range).The chromophore allows for good UV sensitivity, sufficient for assay. For trace impurity analysis or bioanalysis, the high sensitivity of MS is often required.
Application Assay, purity testing, content uniformity, stability studies.Impurity profiling, metabolite identification, bioanalysis, trace analysis.The choice of method must be fit for its intended purpose.[2][11] HPLC-UV is the workhorse for routine QC, while LC-MS is a powerful tool for research and specialized investigations.
Cost & Complexity Lower initial and operational cost. Simpler to operate.Higher initial and operational cost. Requires more specialized expertise.The economic and personnel resources of a lab are practical considerations in method selection.

Chapter 2: Framework for Method Validation: The HPLC-UV Protocol

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] We will now detail the validation of a proposed HPLC-UV method for the assay of this compound.

The following workflow illustrates the logical progression of the validation process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Reporting Dev Analytical Procedure Development (ICH Q14) SST System Suitability Testing (SST) Dev->SST Pre-validation Check Protocol Write Validation Protocol (Define Scope & Acceptance Criteria) SST->Protocol Proceed if SST Passes Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ Quantitation Limit (QL) Robustness Robustness Report Validation Report (Summarize Results & Conclusions) Robustness->Report

Caption: Workflow for Analytical Method Validation.

Validation Parameters and Experimental Design

The core parameters for validating an assay method are specificity, linearity, range, accuracy, and precision.[4][5]

1. Specificity The ability to assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[4][10]

  • Experimental Rationale: To prove the method can distinguish the main analyte from potential interferences.

  • Protocol:

    • Analyze a diluent blank to check for interfering peaks.

    • Analyze a placebo sample (if in a drug product formulation).

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte.

    • Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

2. Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][11]

  • Experimental Rationale: To establish a mathematical relationship between concentration and instrument response over the working range of the assay.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Prepare at least five concentration levels by serial dilution, typically ranging from 80% to 120% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Table 1: Example Linearity Data

Concentration (% of Target) Concentration (µg/mL) Peak Area (mAU*s)
80% 80 385,240
90% 90 432,110
100% 100 480,500
110% 110 527,890

| 120% | 120 | 575,630 |

3. Range The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[2][11]

  • Experimental Rationale: To confirm the method's reliability across the specified concentration interval.

  • Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the studied concentrations (e.g., 80% to 120% of the assay concentration).

4. Accuracy The closeness of test results to the true value.[4][5]

  • Experimental Rationale: To demonstrate that the method provides results that are correct and free from systemic error.

  • Protocol (Spike/Recovery):

    • Prepare a placebo mixture (if applicable) or use the sample matrix.

    • Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 80.0 79.2 99.0%
100% 100.0 101.1 101.1%

| 120% | 120.0 | 119.4 | 99.5% |

5. Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][10]

  • Experimental Rationale: To quantify the random error of the method.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.[10]

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Table 3: Example Precision Data

Precision Type Sample # Result (Assay %) Mean (%) RSD (%)
Repeatability 1-6 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 100.0 0.35%

| Intermediate | 1-6 | 100.5, 101.0, 99.9, 100.8, 100.2, 100.6 | 100.5 | 0.41% |

6. Limit of Quantitation (LOQ) & Limit of Detection (LOD) While not required for an assay method, they are crucial for impurity quantification methods.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

7. Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

  • Experimental Rationale: To ensure the method is reliable during normal day-to-day use.

  • Protocol: Deliberately vary parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the assay results should not be significantly impacted.

Chapter 3: Detailed Experimental Protocols

Protocol 3.1: Proposed HPLC-UV Method

This protocol is a scientifically sound starting point for method development.

G HPLC_System HPLC System Agilent 1260 or equivalent with DAD/VWD Detector Column Column Phenomenex Luna C18(2) 150 x 4.6 mm, 5 µm Mobile_Phase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Gradient Gradient Program Time (min) %B 0 20 10 80 12 80 12.1 20 15 20 Conditions Operating Conditions Flow Rate: 1.0 mL/min Column Temp: 30 °C Injection Vol: 10 µL Detection λ: 280 nm

Caption: Proposed HPLC-UV Method Parameters.

Protocol 3.2: Preparation of Solutions
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the test substance equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with diluent.

Conclusion

The validation of an analytical method is a mandatory, systematic process that underpins the quality of pharmaceutical development. For this compound, a well-developed RP-HPLC-UV method provides a robust, reliable, and cost-effective solution for routine quality control and assay purposes. For more demanding applications requiring higher sensitivity or specificity, such as impurity identification, LC-MS serves as a powerful alternative. By following the structured validation framework presented in this guide, which is firmly rooted in the principles of ICH, FDA, and EMA guidelines, researchers can ensure the integrity and defensibility of their analytical data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • LabSolutions. (n.d.). This compound.

Sources

The Indazole Scaffold: A Privileged Structure with Inherent Cross-Reactivity Risks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Characterizing the Cross-Reactivity of 2,3-Dimethyl-2H-indazole-5-carboxylic acid and Related Analogs

This guide provides a comprehensive framework for evaluating the selectivity and potential cross-reactivity of novel chemical entities, using this compound as a representative example. We will move beyond simple IC50 values to build a robust, multi-tiered strategy for de-risking lead compounds, ensuring that observed biological effects are unequivocally linked to the intended target.

The indazole core is a cornerstone of modern medicinal chemistry, found in numerous approved drugs and clinical candidates. Its unique heterocyclic structure makes it an excellent bioisostere for purines, enabling it to function as a versatile "hinge-binding" motif for ATP-binding sites, particularly within the human kinome. This success, however, comes with a critical caveat: the very features that make indazoles effective also predispose them to off-target interactions across the structurally similar ATP-binding sites of many kinases and other ATP-dependent enzymes.

Therefore, for any novel indazole-based compound like this compound, a rigorous cross-reactivity assessment is not just recommended; it is an essential component of its preclinical validation.

A Tiered Strategy for Comprehensive Selectivity Profiling

A robust assessment of selectivity is a process of gradually increasing stringency. We advocate for a tiered approach that begins with a broad screen to identify potential liabilities, followed by more focused, orthogonal assays to confirm or dismiss initial findings.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Orthogonal Validation & Cellular Confirmation cluster_2 Tier 3: In-Depth Mechanistic Studies cluster_3 Final Output T1_A Compound Synthesis (this compound) T1_B Primary Target Assay (e.g., Biochemical IC50) T1_A->T1_B Confirm On-Target Activity T1_C Large-Scale Kinase Panel (e.g., Eurofins DiscoverX, Promega) T1_B->T1_C Define Screening Concentration T2_A Biochemical IC50 Determination for Top Off-Targets T1_C->T2_A Identify Hits (% Inhibition > 50%) T2_B Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) T2_A->T2_B Confirm Hits in Cellular Context T3_A Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) T2_A->T3_A Characterize Binding Mode T2_C Downstream Signaling Pathway Analysis (e.g., Western Blot for p-STAT3, p-ERK) T2_B->T2_C Validate Functional Impact T3_B Phenotypic Screening (e.g., Cell Proliferation, Apoptosis Assays) T2_C->T3_B Link Target to Cellular Phenotype Report Comprehensive Selectivity Profile (S-Score, KINOMEscan, etc.) T3_A->Report T3_B->Report

Figure 1: A tiered workflow for assessing compound selectivity.

Tier 1: Broad Kinase Panel Screening

The first step is to understand the compound's promiscuity across a large, representative panel of kinases. Commercial services like the Eurofins DiscoverX KINOMEscan™ or Promega's broad kinase panels offer a standardized and efficient way to achieve this.

Experimental Rationale: The goal here is not to generate precise IC50 values, but to rapidly identify potential off-target "hits" at a single, high concentration (typically 1 µM or 10 µM). This concentration should be at least 100-fold higher than the compound's on-target IC50 to provide a reasonable window for identifying physiologically relevant off-targets.

Protocol: Representative Kinase Panel Screen (Binding Assay Format)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Prepare a working solution for the screening provider that will result in a final assay concentration of 1 µM.

  • Assay Execution (Performed by Vendor): The compound is incubated with a panel of several hundred kinases. The assay typically measures the amount of compound that binds to each kinase, often using a competition assay against a known ligand.

  • Data Analysis: Results are usually provided as percent inhibition (%Inh) or percent of control (%Ctrl). A common threshold for identifying a "hit" is >50% inhibition.

Data Interpretation: The output is a list of kinases that interact with your compound. This forms the basis for all subsequent investigations.

Target Putative On-Target Off-Target Hit 1 Off-Target Hit 2 Off-Target Hit 3
Kinase Kinase XKinase YKinase ZKinase A
% Inhibition @ 1 µM 98%85%62%51%
Initial Assessment High-confidence on-target activityHigh-priority for follow-upMedium-priority for follow-upLow-priority, monitor

Table 1: Example data from a Tier 1 kinase panel screen.

Tier 2: Orthogonal Validation and Cellular Confirmation

A hit from a biochemical screen does not guarantee a cellular effect. Assay artifacts, compound aggregation, or poor cell permeability can all lead to misleading results. Tier 2 aims to validate the biochemical hits in a more physiologically relevant context.

A. Biochemical IC50 Determination

First, confirm the Tier 1 hits by generating full dose-response curves to determine their biochemical IC50 values. This quantifies the potency of the interaction.

B. Cellular Target Engagement Assays

Next, you must prove that the compound can bind to its on-target and off-target proteins within a live cell. This is a critical step that bridges the gap between biochemical activity and cellular function.

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay from Promega is a gold-standard method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).

  • Cell Line Preparation: Transfect host cells (e.g., HEK293) with a plasmid encoding the kinase of interest (e.g., Kinase Y) fused to a NanoLuc® luciferase.

  • Tracer Optimization: Determine the optimal concentration of the fluorescent NanoBRET™ tracer for the specific kinase target.

  • Compound Dosing: Plate the cells and treat with a serial dilution of this compound for a defined period (e.g., 2 hours).

  • Assay Execution: Add the NanoBRET™ tracer and the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

  • Analysis: Calculate the BRET ratio. A decrease in the BRET ratio upon compound addition indicates that the compound is displacing the tracer and engaging the target. Plot the data to determine the cellular IC50.

G cluster_0 Mechanism of NanoBRET™ Assay cluster_1 No Compound cluster_2 Compound Present Compound 2,3-Dimethyl-2H-indazole- 5-carboxylic acid Kinase Target Kinase (fused to NanoLuc®) Compound->Kinase Binds & Competes Substrate Nano-Glo® Substrate Kinase->Substrate Catalyzes Kinase->Substrate Catalyzes Tracer Fluorescent Tracer Tracer->Kinase Binds Light_610 Light Emission (610 nm - BRET) Tracer->Light_610 Light_460 Light Emission (460 nm) Substrate->Light_460 Substrate->Light_460 Light_460->Tracer Energy Transfer (BRET) No_BRET No/Reduced BRET Light_460->No_BRET No Energy Transfer

Figure 2: Workflow of the NanoBRET™ target engagement assay.

Comparative Data Presentation:

Target Biochemical IC50 (nM) Cellular IC50 (nM) (NanoBRET™) Selectivity Window (Cellular/Biochemical) Conclusion
Kinase X (On-Target) 15503.3xConfirmed cellular engagement
Kinase Y (Off-Target) 2508003.2xConfirmed cellular off-target
Kinase Z (Off-Target) 800>10,000>12.5xLikely a biochemical artifact or cell-impermeable

Table 2: Comparing biochemical potency with cellular target engagement.

Tier 3: Functional Consequences of Off-Target Engagement

If a cellular off-target is confirmed, the final step is to determine if this engagement has a functional consequence. This is crucial for predicting potential side effects.

Protocol: Western Blot for Downstream Signaling

  • Cell Treatment: Treat a relevant cell line (that expresses both the on-target and the off-target) with this compound at various concentrations, typically centered around the cellular IC50 values for both targets.

  • Stimulation: If the pathway is inducible, stimulate the cells (e.g., with a growth factor like EGF or a cytokine like IL-6).

  • Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE & Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of downstream substrates for both the on-target and off-target kinases (e.g., p-STAT3 for the JAK family, p-ERK for the MAPK pathway).

  • Detection & Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensity to measure the inhibition of signaling.

By comparing the dose-response of on-target pathway inhibition versus off-target pathway inhibition, you can establish a functional selectivity window, which is the ultimate measure of a compound's specificity in a biological system.

Conclusion and Best Practices

The cross-reactivity profiling of any new chemical entity, including this compound, is a mandatory exercise in due diligence. By employing a tiered strategy that moves from broad, biochemical screening to specific, cellular, and functional validation, researchers can build a comprehensive selectivity profile.

Key Takeaways:

  • Never rely on a single IC50 value. Selectivity is a relative measure that must be assessed across a wide range of potential targets.

  • Biochemical activity does not equal cellular function. Always validate hits in a cellular context using orthogonal assays like NanoBRET™ or CETSA®.

  • Quantify functional consequences. The most important selectivity window is the one between the desired on-target functional effect and any undesired off-target functional effects.

This rigorous, evidence-based approach ensures that your research is built on a foundation of well-characterized tools, ultimately leading to more reliable and translatable scientific findings.

References

  • KINOMEscan™ Assay Platform. Eurofins DiscoverX.[Link]

  • Cellular Thermal Shift Assay (CETSA®). Nature Reviews Methods Primers.[Link]

  • The Indazole Motif in Medicinal Chemistry. Molecules (Journal).[Link]

  • Western Blotting: An Introduction. Bio-Rad Laboratories.[Link]

A Comparative Guide to the Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, known to be a bioisostere of indole, and is present in numerous pharmacologically active molecules. The specific substitution pattern of a carboxylic acid at the C5 position, combined with methylation at N2 and C3, offers a unique template for library synthesis and the development of novel therapeutic agents. The efficient and regioselective synthesis of this target molecule is paramount for its further investigation and application.

This guide provides an in-depth comparison of two plausible synthetic routes for this compound. We will analyze a linear approach involving late-stage N-methylation and a convergent strategy based on early-stage indazole ring formation. Each route will be evaluated based on chemical rationale, experimental feasibility, potential yield, and scalability, providing researchers with the critical insights needed to select the most appropriate pathway for their objectives.

Overview of Synthetic Strategies

Two primary retrosynthetic strategies are considered for the synthesis of the target molecule.

Route A employs a late-stage regioselective N-methylation of a pre-formed 3-methyl-1H-indazole-5-carboxylic acid intermediate. This linear approach builds the molecule sequentially, with the key challenge being the controlled methylation at the N2 position over the thermodynamically favored N1 position.

Route B utilizes a convergent approach where the 2,3-dimethyl-2H-indazole core is constructed early via a Cadogan cyclization. This strategy relies on forming the heterocyclic ring from a suitably substituted nitroaromatic precursor, followed by a challenging final-step oxidation of a methyl group to the required carboxylic acid.

G cluster_A Route A: Late-Stage N-Methylation cluster_B Route B: Early-Stage Ring Formation Target This compound Intermediate_A1 Methyl 2,3-dimethyl-2H- indazole-5-carboxylate Target->Intermediate_A1 Hydrolysis Intermediate_B1 2,3,5-Trimethyl- 2H-indazole Target->Intermediate_B1 Side-Chain Oxidation Intermediate_A2 Methyl 3-methyl-1H- indazole-5-carboxylate Intermediate_A1->Intermediate_A2 N2-Methylation (Kinetic Control) Intermediate_A3 3-Methyl-1H-indazole- 5-carboxylic acid Intermediate_A2->Intermediate_A3 Esterification Starting_A 4-Amino-3-methylbenzoic acid Intermediate_A3->Starting_A Diazotization & Cyclization Starting_B 2-Nitro-4-methylacetophenone + Methylamine Intermediate_B1->Starting_B Cadogan Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Route A: Late-Stage N-Methylation

This synthetic pathway is a linear sequence that constructs the indazole core first, followed by protection, regioselective methylation, and deprotection. The key advantage of this route lies in addressing the regioselectivity challenge on a well-defined heterocyclic system.

Chemical Rationale

The synthesis begins with the commercially available 4-amino-3-methylbenzoic acid. The core indazole ring is formed via a classical diazotization of the aniline, followed by an intramolecular cyclization. The resulting carboxylic acid is then protected as a methyl ester to prevent unwanted side reactions during the subsequent methylation step.

The critical transformation is the regioselective methylation of the indazole nitrogen. In the indazole system, the N1-alkylated product is typically the thermodynamically more stable isomer, while the N2-alkylated product is favored under kinetic control.[1] By employing specific reaction conditions, such as the use of dimethyl carbonate with a non-nucleophilic base at elevated temperatures, the reaction can be directed towards the desired, kinetically favored N2-methylated product.[1] The final step is a standard basic hydrolysis of the methyl ester to yield the target carboxylic acid.

G cluster_workflow Route A: Experimental Workflow S1 1. Diazotization/ Cyclization S2 2. Esterification S1->S2 Isolate Intermediate 1 S3 3. N2-Methylation S2->S3 Isolate Intermediate 2 S4 4. Hydrolysis S3->S4 Isolate Intermediate 3 P Final Product Purification S4->P

Caption: Workflow for the Late-Stage N-Methylation route.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-1H-indazole-5-carboxylic acid

  • To a stirred suspension of 4-amino-3-methylbenzoic acid (1.0 eq) in 2 M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Slowly add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Adjust the pH of the mixture to ~4-5 with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole-5-carboxylic acid.

Step 2: Synthesis of Methyl 3-methyl-1H-indazole-5-carboxylate

  • Suspend 3-methyl-1H-indazole-5-carboxylic acid (1.0 eq) in methanol.

  • Add concentrated sulfuric acid (0.1 eq) catalytically.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester, which can be purified by column chromatography.

Step 3: Synthesis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

  • Dissolve methyl 3-methyl-1H-indazole-5-carboxylate (1.0 eq) and triethylenediamine (DABCO) (1.0 eq) in N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add dimethyl carbonate (DMC) (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 120-130 °C) and stir for 6 hours.[1]

  • Cool the mixture to room temperature and pour it into water, which will precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude N2-methylated product. This step typically yields a mixture of N1 and N2 isomers, which must be separated by column chromatography.

Step 4: Synthesis of this compound

  • Suspend the purified methyl 2,3-dimethyl-2H-indazole-5-carboxylate (1.0 eq) in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[2][3]

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Route B: Early-Stage Ring Formation (Cadogan Cyclization)

This route is a convergent strategy that aims to construct the fully substituted 2,3-dimethyl-2H-indazole ring in a single key step. The success of this route hinges on the feasibility of the final oxidation step.

Chemical Rationale

The synthesis begins with the preparation of 2-nitro-4-methylacetophenone. This intermediate undergoes a Cadogan cyclization, which is a reductive cyclization of a nitro group in the presence of a trivalent phosphorus reagent (e.g., triethyl phosphite or tributylphosphine).[4] When performed in the presence of methylamine, the reaction proceeds via an in-situ formed imine, which upon reduction of the nitro group to a nitrene (or a related species), cyclizes to form the 2,3-disubstituted 2H-indazole ring directly. This efficiently assembles the core of the molecule.

The final and most challenging step is the selective oxidation of the C5-methyl group to a carboxylic acid. Aromatic methyl groups can be oxidized using strong oxidizing agents like potassium permanganate or sodium dichromate. However, the indazole ring itself is susceptible to oxidation, making this a potentially low-yielding transformation that requires careful optimization.

G cluster_workflow Route B: Experimental Workflow S1 1. Synthesis of 2-Nitro-4-methylacetophenone S2 2. Cadogan Cyclization S1->S2 Isolate Starting Material S3 3. C5-Methyl Oxidation S2->S3 Isolate Intermediate P Final Product Purification S3->P

Caption: Workflow for the Early-Stage Ring Formation route.

Experimental Protocol

Step 1: Synthesis of 2-Nitro-4-methylacetophenone

  • To a solution of 3-methylacetophenone (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography to separate the desired 2-nitro-4-methylacetophenone from other isomers.[5]

Step 2: Synthesis of 2,3,5-Trimethyl-2H-indazole

  • In a reaction vessel, combine 2-nitro-4-methylacetophenone (1.0 eq) and a solution of methylamine (2.0 eq in THF or ethanol) and heat to form the corresponding imine.

  • After imine formation is confirmed by TLC, add tributylphosphine or triethyl phosphite (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically >150 °C for phosphites) and stir for 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate 2,3,5-trimethyl-2H-indazole.

Step 3: Synthesis of this compound

  • Suspend 2,3,5-trimethyl-2H-indazole (1.0 eq) in a mixture of water and a co-solvent like pyridine or t-butanol.

  • Heat the mixture to 70-80 °C.

  • Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over several hours, maintaining the temperature.

  • After the addition is complete, continue heating until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to pH 3-4 to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry. Further purification may be required.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific requirements of the researcher, including scale, available equipment, and tolerance for challenging purification or reaction steps.

MetricRoute A: Late-Stage N-MethylationRoute B: Early-Stage Ring Formation
Number of Steps 4 (from 4-amino-3-methylbenzoic acid)3 (from 3-methylacetophenone)
Key Challenge Regioselective N2-methylation and isomer separation.Selective oxidation of the C5-methyl group without degrading the indazole ring.
Predictability High. All steps are based on well-established transformations.Moderate to Low. The final oxidation step is high-risk and unpredictable.
Estimated Yield Moderate. Each step should proceed with reasonable yield, but purification losses, especially after methylation, may lower the overall yield.Low. The final oxidation step is expected to have a low yield, significantly impacting the overall efficiency.
Scalability Moderate. The diazotization step can be hazardous on a large scale. Chromatographic separation of isomers can be difficult to scale up.Low. The Cadogan reaction often requires high temperatures, and the final oxidation with KMnO₄ can be difficult to manage on a large scale.
Safety Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures.The Cadogan reaction requires high temperatures and pyrophoric reagents. Permanganate oxidations can be highly exothermic.
Reagent Cost Starting materials are commercially available and relatively inexpensive.Reagents are also common, but the overall low yield may increase the effective cost per gram of the final product.

Conclusion and Recommendation

After a thorough evaluation of both synthetic strategies, Route A: Late-Stage N-Methylation is the recommended pathway for a reliable, laboratory-scale synthesis of this compound.

While Route B appears more convergent with fewer steps, its reliance on a non-selective and potentially destructive final-stage oxidation presents a significant risk of failure or extremely low yields. The conditions required for oxidizing an aromatic methyl group are harsh and likely incompatible with the electron-rich indazole ring system.

In contrast, every transformation in Route A is based on a well-documented and predictable chemical reaction. The primary challenge—regioselective N-methylation—has established precedents in the literature for similar systems, providing a clear and viable path forward.[1] Although this step may require careful chromatographic purification to separate the N1 and N2 isomers, the overall predictability and higher likelihood of success make it the superior choice for researchers aiming to obtain the target compound with confidence. The safety concerns associated with the diazotization step are well-understood and can be managed with standard laboratory precautions.

References

  • Organic Syntheses, Coll. Vol. 6, p.69 (1988); Vol. 58, p.15 (1978).
  • BenchChem. (2025).
  • Biosynth.
  • ChemicalBook. 4-Amino-3-methylbenzoic acid synthesis.
  • Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.
  • Guidechem. (2023). How to Synthesize 2-Nitroacetophenone?.
  • Baddam, S. et al. (2013).
  • Blog Baladi. (2013). The Davis-Beirut Reaction.
  • Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 12, p.58 (1932).
  • Google Patents. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Quora. (2019).
  • Organic Syntheses, Coll. Vol. 4, p.730 (1963); Vol. 34, p.76 (1954).
  • Google Patents. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Haddadin, M. J. et al. (2018).
  • PrepChem.com. Synthesis of B.
  • Le Coguic, A. et al. (2018).
  • Wang, J. et al. (2024).
  • Clemens, J. et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis.
  • Banne, A. et al. (2024).
  • WuXi Biology. (2022).
  • El-Sabbagh, N. A. et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?.
  • AUB ScholarWorks. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction.
  • ResearchGate.
  • Der Pharma Chemica. (2014).
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
  • ResearchGate. A simple method for the alkaline hydrolysis of esters.
  • BenchChem. (2025).
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry.
  • YouTube. (2023). Lecture18 I Beirut Reaction I Davis–Beirut Reaction I Name Reactions I Organic Chemistry.
  • Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Organic Chemistry Portal.
  • Chem LibreTexts. Ester to Acid - Common Conditions.
  • Scientific Research Publishing. (2016).
  • ResearchGate. (2016). (PDF)
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester.

Sources

A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 2,3-Dimethyl-2H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including potent anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4][5] The unique bicyclic structure of indazoles allows for diverse substitutions, enabling chemists to fine-tune their biological activity. This guide focuses on a specific, novel class of compounds: 2,3-Dimethyl-2H-indazole-5-carboxylic acid derivatives . While the broader indazole family is well-studied, this guide provides a comprehensive framework for researchers embarking on the critical journey of characterizing these new chemical entities.

The ultimate goal in drug discovery is to develop a compound that is effective in a living system (in vivo). However, the path to this goal begins in the laboratory with cell-based assays (in vitro). A crucial and often challenging aspect of preclinical development is establishing a meaningful in vitro-in vivo correlation (IVIVC) .[6][7][8][9] An IVIVC is a predictive mathematical model that relates an in vitro property, such as the rate of drug release or cellular potency, to an in vivo response, like plasma drug concentration or tumor regression.[9]

This guide provides a strategic and methodological blueprint for objectively comparing the in vitro and in vivo performance of this compound derivatives, using an anticancer application as a working example. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and illustrate the logical workflows required to navigate the complex transition from the petri dish to a preclinical model.

Phase 1: Foundational Efficacy Assessment — The In Vitro Cascade

The initial phase of screening aims to answer a fundamental question: Do these novel indazole derivatives exhibit biological activity against cancer cells? In vitro assays offer a rapid, cost-effective, and high-throughput method to determine cytotoxicity and gain preliminary insights into the mechanism of action.[10][11][12]

The Rationale for a Tiered In Vitro Approach

A tiered screening approach is employed for efficiency. A broad primary screen identifies compounds with any cytotoxic activity. Promising "hits" from this initial screen then advance to more complex secondary assays to elucidate how they work. This prevents the costly and time-consuming process of running every compound through every possible assay. Realistic in vitro models are essential to prevent compounds with insufficient antitumor activity from advancing to preclinical animal testing.[11][12]

Primary Screening: Assessing Cytotoxicity

The most common starting point is a cell viability assay. Tetrazolium reduction assays, such as the MTT or XTT assay, are robust and reliable methods for this purpose.[10][11][13]

Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11][14] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[11][13]

Experimental Protocol 1: MTT Cell Viability Assay[14][15][16][17]
  • Cell Culture & Seeding:

    • Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[12][15]

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM).

    • Treat the cells by adding the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the culture medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition & Analysis:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from the primary screen should be summarized in a clear, comparative table.

Table 1: Example Cytotoxicity Profile of Indazole Derivatives

Compound ID Cancer Cell Line Tissue of Origin IC₅₀ (µM) ± SD Doxorubicin (Control) IC₅₀ (µM) ± SD
Derivative 1 MCF-7 Breast Adenocarcinoma 12.5 ± 1.8 0.9 ± 0.1
Derivative 1 NCI-H460 Lung Carcinoma 25.3 ± 3.1 1.3 ± 0.2
Derivative 1 SF-268 Glioma 19.7 ± 2.5 1.0 ± 0.1
Derivative 2 MCF-7 Breast Adenocarcinoma 5.2 ± 0.7 0.9 ± 0.1
Derivative 2 NCI-H460 Lung Carcinoma 8.9 ± 1.1 1.3 ± 0.2
Derivative 2 SF-268 Glioma 7.4 ± 0.9 1.0 ± 0.1

Note: Data are illustrative. SD = Standard Deviation.

In Vitro Screening Workflow

G cluster_0 In Vitro Efficacy Assessment Compound_Library Indazole Derivative Library Primary_Screen Primary Screen: MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) Compound_Library->Primary_Screen Data_Analysis Data Analysis: Calculate IC50 Values Primary_Screen->Data_Analysis Hit_Selection Hit Selection: Identify Potent Compounds (e.g., IC50 < 10 µM) Data_Analysis->Hit_Selection Secondary_Screen Secondary Screen: Mechanistic Assays (e.g., Apoptosis, Cell Cycle) Hit_Selection->Secondary_Screen Potent Inactive Inactive Compounds Hit_Selection->Inactive Inactive Lead_Candidates Lead Candidates for In Vivo Studies Secondary_Screen->Lead_Candidates

Caption: Workflow for the in vitro screening of novel indazole derivatives.

Phase 2: The Proving Ground — In Vivo Efficacy Models

While in vitro data are essential for initial screening, they cannot capture the complexities of a living organism.[17] Factors such as drug absorption, distribution, metabolism, excretion (ADME), and interactions with the tumor microenvironment can only be assessed in vivo.[17] Animal-based systems are therefore indispensable tools for advancing potential cancer therapies from the lab toward the clinic.[17][18]

Rationale for Model Selection: The Xenograft Model

For initial in vivo testing of compounds against human cancers, the cell line-derived xenograft (CDX) model is a widely accepted standard.[17][19] In this model, human cancer cell lines—the same ones used for in vitro testing—are implanted into immunodeficient mice.[17][20] This allows the human tumor to grow in a living system, providing a platform to evaluate a drug's ability to inhibit tumor growth under physiological conditions.[17]

Experimental Protocol 2: Subcutaneous Xenograft Tumor Model[20][22]
  • Animal & Cell Preparation:

    • Use immunodeficient mice (e.g., Athymic Nude or NSG mice), 4-6 weeks old. Allow a 3-5 day acclimatization period.[21]

    • Culture the selected human cancer cell line (e.g., MCF-7 or NCI-H460) under sterile conditions. Harvest cells when they are 70-80% confluent.[21]

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Assess viability with trypan blue; viability should be >90%.[19][21]

    • Resuspend the cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells per 100 µL. Matrigel helps support cell viability and tumor formation.[19]

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[21]

  • Tumor Growth and Cohort Randomization:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors become palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[21]

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration and Monitoring:

    • Administer the indazole derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of compound toxicity.

  • Study Endpoint and Data Analysis:

    • The study concludes when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after the treatment course is complete.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot the mean tumor volume ± SEM (Standard Error of the Mean) for each group over time.

In Vivo Experiment Workflow

G cluster_1 In Vivo Efficacy Assessment (CDX Model) Lead_Candidates Lead Candidates from In Vitro Screen Cell_Prep Cell Preparation: Culture & Harvest Human Cancer Cells Lead_Candidates->Cell_Prep Implantation Tumor Implantation: Subcutaneous Injection into Immunodeficient Mice Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization: Group Mice into Cohorts (Vehicle vs. Treatment) Tumor_Growth->Randomization Dosing Dosing Period: Administer Compound (e.g., 21 days) Randomization->Dosing Monitoring Monitoring: Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) Monitoring->Endpoint

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.

Bridging the Gap: Interpreting the In Vitro vs. In Vivo Data

The ultimate test of a compound is its performance in vivo. A successful correlation is achieved when potent in vitro activity translates to significant tumor growth inhibition in vivo with acceptable toxicity. However, discrepancies are common and provide crucial learning opportunities.

Table 2: Interpreting Potential Outcomes

Scenario In Vitro Result In Vivo Result Potential Explanation Next Steps
Ideal Correlation High Potency (Low IC₅₀) High Efficacy (High TGI) The compound has good cellular activity and favorable pharmacokinetic (PK) properties. Advance to further preclinical development (e.g., PDX models, toxicology studies).
The "False Positive" High Potency (Low IC₅₀) Low or No Efficacy Poor PK profile (low absorption, rapid metabolism/clearance), inability to reach the tumor at therapeutic concentrations, or high toxicity at effective doses. Conduct pharmacokinetic studies; consider formulation changes or chemical modification to improve PK properties.
The "False Negative" Low Potency (High IC₅₀) High Efficacy (High TGI) The compound may be a pro-drug that is metabolized into a more active form in vivo. Alternatively, it may accumulate in the tumor tissue, reaching higher local concentrations than in culture. Investigate metabolism and perform biodistribution studies to measure drug concentration in tumor vs. plasma.

| General Toxicity | High Potency (Low IC₅₀) | High Efficacy but Unacceptable Toxicity (e.g., >20% body weight loss) | The compound is not selective for cancer cells and affects healthy, dividing cells in the body. | Redesign the molecule to improve its therapeutic index (selectivity for cancer cells over normal cells). |

Factors Influencing In Vitro-In Vivo Correlation

G cluster_0 In Vitro Environment cluster_1 In Vivo Environment cluster_2 Translational Factors InVitro In Vitro Potency (IC50) PK Pharmacokinetics (ADME) InVitro->PK is influenced by TME Tumor Microenvironment (e.g., Hypoxia, Stroma) InVitro->TME is influenced by Toxicity Systemic Toxicity InVitro->Toxicity is influenced by Formulation Drug Formulation & Bioavailability InVitro->Formulation is influenced by InVivo In Vivo Efficacy (Tumor Growth Inhibition) PK->InVivo TME->InVivo Toxicity->InVivo Formulation->InVivo

Caption: The relationship between in vitro potency and in vivo efficacy.

Conclusion

The evaluation of novel this compound derivatives requires a systematic, evidence-based progression from in vitro to in vivo models. The initial cell-based assays serve as a crucial filter to identify biologically active compounds, while subsequent animal models provide the definitive test of their therapeutic potential in a complex physiological system. Discrepancies between in vitro and in vivo results should not be viewed as failures, but as critical data points that inform our understanding of a compound's pharmacology. By rigorously applying the protocols and logical frameworks outlined in this guide, researchers can effectively navigate the challenges of preclinical drug development and unlock the therapeutic promise of this exciting chemical class.

References

  • Biocompare. (2025, November 10). In Vivo Models.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?.
  • Souto, E. B., et al. (n.d.). In vitro–in vivo correlations: general concepts, methodologies and regulatory applications.
  • Protocol Online. (2005, December 20). Xenograft Tumor Model Protocol.
  • PharmTech. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Pharmacology Discovery Services. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Singh, A. P., et al. (2024, July 25). From lab to animal facility: A complete guide for tumor xenograft model creation.
  • Li, H., & Jia, L. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology.
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Jantratid, E., & Dressman, J. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Asati, V., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.
  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Stanford Medicine. (n.d.). In vivo tumor models.
  • IJCRT.org. (2023, December). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • Ayuso-Sacido, A., et al. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central.
  • Abcam. (n.d.). MTT assay protocol.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Solomon, V. R., et al. (n.d.). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents.
  • Al-Dherasi, A. V., et al. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central.
  • Austin Journal of Analytical and Pharmaceutical Chemistry. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Rivera, G., et al. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI.
  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • Li, W., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Balasubramanian, T., & Somasundaram, A. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central.
  • Cenmed. (n.d.). methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618).
  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.

Sources

A Researcher's Guide to Differentiating 1H- and 2H-Indazole Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in medicinal chemistry, materials science, and drug development, the precise structural characterization of heterocyclic compounds is paramount. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules, existing primarily as two distinct tautomers: 1H-indazole and 2H-indazole.[1][2] These isomers often exhibit different physicochemical and biological properties, making their unambiguous identification a critical step in synthesis and development.[1] While 1H-indazole is the thermodynamically more stable and predominant tautomer, synthetic pathways can frequently result in mixtures of N-1 and N-2 substituted isomers, necessitating robust analytical methods for their differentiation.[1][2][3][4]

This technical guide offers an in-depth comparison of the spectroscopic signatures of 1H- and 2H-indazole isomers. By leveraging key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can confidently assign the correct isomeric structure.

The Structural Foundation of Spectroscopic Differences

The core difference between 1H- and 2H-indazole lies in the position of the hydrogen atom on the pyrazole ring's nitrogen. In the 1H-tautomer, the hydrogen is on N1, creating a "benzenoid" electronic structure. In the 2H-tautomer, the hydrogen resides on N2, resulting in a "quinonoid" form.[5][6] This fundamental structural variance alters the electron density distribution across the bicyclic system, which in turn gives rise to distinct and predictable differences in their interaction with electromagnetic radiation. The 1H form is generally more stable by approximately 2-5 kcal/mol.[3][6][7]

G cluster_workflow Spectroscopic Workflow for Isomer Differentiation Sample Indazole Sample (Unknown Isomer Mixture) NMR_Acq Acquire ¹H and ¹³C NMR Spectra Sample->NMR_Acq IR_Acq Acquire IR Spectrum Sample->IR_Acq UV_Acq Acquire UV-Vis Spectrum Sample->UV_Acq NMR_Analysis Analyze NMR Data: - Check for N-H proton (~13 ppm) - Compare C3-H shift - Compare C3/C7a shifts NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Data: - Check for broad N-H stretch (~3150 cm⁻¹) IR_Acq->IR_Analysis UV_Analysis Analyze UV-Vis Data: - Determine λₘₐₓ - Check for bathochromic shift UV_Acq->UV_Analysis Conclusion Structure Assignment NMR_Analysis->Conclusion IR_Analysis->Conclusion UV_Analysis->Conclusion

Caption: A logical workflow for differentiating 1H- and 2H-indazole isomers.

Conclusion

The differentiation of 1H- and 2H-indazole isomers is a critical task that can be reliably accomplished using standard spectroscopic techniques. NMR spectroscopy stands out as the most definitive method, offering a wealth of structural information through the chemical shifts of key protons (N-H, C3-H) and carbons (C3, C7a). IR spectroscopy provides a rapid confirmation of the 1H-tautomer via its N-H stretching vibration, while UV-Vis spectroscopy can offer supporting evidence based on the characteristic bathochromic shift observed in 2H-isomers. By applying the protocols and understanding the diagnostic markers outlined in this guide, researchers can confidently and accurately characterize their synthesized indazole derivatives.

References

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Fernandes, C., et al. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Denisov, G. S., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules. Available at: [Link]

  • Otero-Fraga, J., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Al-Jaber, H., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elguero, J., et al. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC. Available at: [Link]

  • Abbasi, M. A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]

  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry. Available at: [Link]

  • Boyd, M. J., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer‐Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Chemistry – A European Journal. Available at: [Link]

  • Claramunt, R. M., et al. (2006). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry. Available at: [Link]

  • Faria, C. et al. (2015). Download Table | 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids 4b-i and from publication: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]

  • Faria, C., et al. (2015). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Indazole-Based γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indazole and bioisosteric heterocyclic scaffolds as modulators of γ-secretase, a key therapeutic target in Alzheimer's disease. While direct SAR studies on 2,3-Dimethyl-2H-indazole-5-carboxylic acid are not extensively published, this document extrapolates from known γ-secretase modulators to provide a comparative framework for researchers in drug discovery. We will explore how subtle molecular modifications can profoundly impact potency, selectivity, and pharmacokinetic properties, using clinically investigated compounds such as Avagacestat and Nirogacestat as key reference points.

The Rationale for Targeting γ-Secretase in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1] These plaques are formed by the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] γ-Secretase is a multi-subunit intramembrane protease responsible for the final cleavage of APP, producing Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and pathogenic Aβ42.[3]

The therapeutic hypothesis is that modulating γ-secretase activity to selectively reduce the production of Aβ42 in favor of shorter, less amyloidogenic Aβ species could be a viable treatment for Alzheimer's disease.[4][5] However, γ-secretase also cleaves other transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions.[6][7] Non-selective inhibition of γ-secretase can lead to severe side effects due to the disruption of Notch signaling.[6] This has led to the development of γ-secretase modulators (GSMs), which allosterically alter the enzyme's activity to decrease Aβ42 production without affecting its other functions, a concept known as "Notch-sparing".[4][8]

Core Scaffolds and the Importance of the Indazole Moiety

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[9][10] Its rigid bicyclic structure and ability to participate in various non-covalent interactions make it an attractive starting point for drug design. In the context of γ-secretase modulation, the indazole ring can serve as a central scaffold to orient key functional groups for optimal interaction with the enzyme complex.

While our initial focus was on this compound, we will broaden our scope to a hypothetical SAR exploration around a generic indazole-5-carboxylic acid core and compare it with known, more complex heterocyclic γ-secretase modulators. This comparative approach will provide valuable insights for designing novel GSMs.

Comparative Structure-Activity Relationship Analysis

The following sections will dissect the SAR of key structural regions of hypothetical indazole-based GSMs and compare them to established modulators.

The nature of the central heterocyclic core is critical for establishing the overall geometry and electronic properties of the molecule. While the indazole core is a valid starting point, related heterocycles have also been successfully employed.

CompoundCore ScaffoldKey Features
Hypothetical Indazole Series IndazoleA versatile and synthetically accessible scaffold.
Avagacestat (BMS-708163) ArylsulfonamideA non-traditional core that demonstrated high potency.[11][12]
Nirogacestat ImidazoleAn imidazole core is present in this potent γ-secretase inhibitor.[13]

The choice of the core influences the spatial orientation of the substituents that interact with the binding pocket on γ-secretase, which is believed to be on the presenilin subunit.[4][14]

Let's consider a generic 2,3-disubstituted-2H-indazole-5-carboxylic acid scaffold. The substituents at the R1 and R2 positions are crucial for modulating potency and selectivity.

Caption: Key substitution points on a hypothetical indazole core.

  • R1 Position (N-substitution): This position is often occupied by a larger, lipophilic group that can form hydrophobic interactions within the binding pocket. For instance, in many kinase inhibitors, this position is crucial for achieving high potency.

  • R2 Position (C3-substitution): Small alkyl groups like methyl at this position can enhance binding by filling small hydrophobic pockets. The presence and nature of this substituent can also influence the overall conformation of the molecule.

The carboxylic acid group at the 5-position is a key feature, likely involved in a critical hydrogen bond interaction with a polar residue in the enzyme's binding site. Its acidity and placement are vital for activity.

ModificationRationaleExpected Outcome
Carboxylic Acid Forms key hydrogen bonds with the target.High potency, but potential for poor cell permeability and rapid metabolism.
Tetrazole A common bioisostere for carboxylic acids with similar acidity but improved metabolic stability and cell permeability.Maintained or improved potency with better pharmacokinetic properties.
Hydroxamic Acid Another potential bioisostere, known to chelate metal ions if present in the active site.Potency would depend on the specific interactions in the binding pocket.

To ground our hypothetical SAR in reality, let's compare it to the structures of Avagacestat and Nirogacestat.

CompoundKey Structural Features and SAR Insights
Avagacestat Possesses a complex sulfonamide structure with a difluorophenyl moiety. The sulfonamide group is crucial for its activity. It was designed to be a Notch-sparing γ-secretase inhibitor, although its selectivity has been debated.[2][6]
Nirogacestat Features a central imidazole ring and a difluorophenyl group, which can form hydrogen bonds with the biological target.[15] It is a potent γ-secretase inhibitor that has shown efficacy in treating desmoid tumors by blocking Notch signaling.[13][15]

This comparison highlights that while our simplified indazole model is a useful starting point, potent γ-secretase modulators often incorporate more complex and diverse chemical features to achieve high affinity and selectivity.

Experimental Protocols for Evaluating γ-Secretase Modulators

To validate the SAR of newly synthesized compounds, a robust set of in vitro and cellular assays is essential.

This assay directly measures the enzymatic activity of isolated γ-secretase.

Principle: This method relies on the detection of Aβ peptides produced from an APP-C99 substrate by purified or membrane-prepped γ-secretase.

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare cell membranes containing γ-secretase from a cell line overexpressing APP (e.g., CHO cells).

  • Substrate: Use a recombinant APP-C99 fragment as the substrate.

  • Reaction: Incubate the cell membranes with the C99 substrate in a suitable buffer (pH 6.8) in the presence of the test compounds at various concentrations.[16][17]

  • Detection: After incubation, quantify the produced Aβ40 and Aβ42 peptides using specific ELISAs or mass spectrometry.

  • Data Analysis: Calculate the IC50 values for the inhibition of Aβ40 and Aβ42 production for each compound.

Caption: Workflow for a cell-free γ-secretase activity assay.

This assay measures the effect of compounds on γ-secretase activity in a cellular context.

Principle: Utilizes a cell line stably expressing a fluorescently tagged APP-C99 construct. Inhibition of γ-secretase leads to the accumulation of this fluorescent substrate in intracellular vesicles, which can be quantified.[1][18][19]

Step-by-Step Protocol:

  • Cell Culture: Plate U2OS cells stably expressing a green fluorescent protein (GFP)-tagged APP-C99 construct in 96-well plates.

  • Compound Treatment: Treat the cells with test compounds at various concentrations for 24 hours.

  • Staining: Stain the cell nuclei with a fluorescent dye like DAPI.

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Quantify the accumulation of GFP-APP-C99 vesicles within the cytoplasm.

  • Data Analysis: Determine the EC50 values for the induction of vesicle accumulation for each compound.

This assay is crucial to determine if the compounds spare Notch signaling.

Principle: Measures the inhibition of Notch cleavage in a cellular assay.

Step-by-Step Protocol:

  • Cell Line: Use a cell line that expresses the Notch receptor.

  • Compound Treatment: Treat the cells with the test compounds.

  • Detection of NICD: Measure the levels of the Notch Intracellular Domain (NICD), which is released upon Notch cleavage, using Western blotting or a specific reporter gene assay.

  • Data Analysis: Calculate the IC50 for Notch inhibition and compare it to the IC50 for Aβ42 inhibition to determine the selectivity index. Avagacestat, for example, has a reported 193-fold selectivity for APP over Notch.[11]

Summary of SAR and Comparative Data

The table below summarizes the inhibitory concentrations (IC50) for Avagacestat, providing a benchmark for new compounds.

CompoundTargetIC50 (nM)Notch Selectivity (Fold)Reference
Avagacestat Aβ400.30193[11]
Aβ420.27[11][12]
Notch58[7]
Nirogacestat γ-secretasePotent inhibitor (specific IC50 not provided in search results)Primarily a Notch inhibitor[13][15]

Key Takeaways from the SAR:

  • Aromatic moieties with electron-withdrawing groups (e.g., difluorophenyl) are often beneficial for potency. This is observed in both Avagacestat and Nirogacestat.

  • A hydrogen bond-accepting group (like a carboxylic acid or sulfonamide) is likely essential for anchoring the molecule in the active site.

  • The overall three-dimensional shape and lipophilicity of the molecule must be carefully balanced to ensure good cell permeability and pharmacokinetic properties.

  • Subtle changes in the scaffold or substituent positions can have a dramatic impact on Notch selectivity, which is a critical parameter for the safety of GSMs.

Conclusion

The development of potent and selective γ-secretase modulators remains a significant challenge in the pursuit of a treatment for Alzheimer's disease. While the specific SAR of this compound is not yet elucidated in public literature, by analyzing the SAR of related heterocyclic scaffolds and established modulators like Avagacestat and Nirogacestat, we can derive valuable principles for the design of novel GSMs. A systematic approach, combining rational drug design with robust in vitro and cellular assays, is paramount for identifying compounds with the desired profile of high potency, Notch-sparing selectivity, and favorable drug-like properties. The indazole scaffold continues to be a promising starting point for such endeavors.

References

  • Wikipedia. Nirogacestat. [Link]

  • Innoprot. Gamma Secretase Activity Assay Cell Line - Innoprot In Vitro CNS Models. [Link]

  • Alzheimer's Drug Discovery Foundation. Mechanism of gamma-secretase modulators. [Link]

  • PubChem. Nirogacestat. [Link]

  • ALZFORUM. Avagacestat. [Link]

  • PubMed. Cell-free assays for gamma-secretase activity. [Link]

  • National Center for Biotechnology Information. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. [Link]

  • Iasr. Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line. [Link]

  • Frontiers. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. [Link]

  • Innoprot. Gamma secretase activity assay - Innoprot In Vitro CNS Assays. [Link]

  • University of Kentucky. Cell-free assays for gamma-secretase activity. [Link]

  • National Center for Biotechnology Information. γ-Secretase inhibitors and modulators. [Link]

  • National Center for Biotechnology Information. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease. [Link]

  • National Center for Biotechnology Information. Turning the tide on Alzheimer's disease: modulation of γ-secretase. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • National Center for Biotechnology Information. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • ResearchGate. Design of the 2,3-diphenyl-2H-indazole derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

A Comparative Analysis of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The unique bicyclic structure of indazole, with its fused benzene and pyrazole rings, provides a versatile framework for designing molecules that can effectively compete with ATP for binding to the kinase active site.[2] Several U.S. Food and Drug Administration (FDA)-approved drugs, including Axitinib, Pazopanib, and Linifanib, feature an indazole core, underscoring the clinical significance of this heterocyclic motif.[2]

This guide provides a comparative analysis of a selection of indazole-based kinase inhibitors, focusing on their target selectivity, biochemical potency, and cellular activity. We will delve into the structure-activity relationships (SAR) that govern their performance, provide detailed protocols for their evaluation, and visualize a key signaling pathway they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the rational design and evaluation of next-generation kinase inhibitors.

Comparative Analysis of Indazole-Based Kinase Inhibitors

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency against the intended target and its selectivity profile across the human kinome. High potency ensures that the desired biological effect can be achieved at low concentrations, while high selectivity minimizes off-target effects that can lead to toxicity.[3] The following table summarizes the biochemical potency (IC50 values) of several notable indazole-based kinase inhibitors against their primary targets. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.

Inhibitor Primary Kinase Target(s) IC50 (nM) Reference(s)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3[4][5]
PDGFRβ, c-Kit1.6, 1.7[4]
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47[4][5]
PDGFRβ, c-Kit, FGFR1, FGFR384, 74, 47, 140[4]
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[6]
Compound 13i (Indazole-pyrimidine sulfonamide) VEGFR-234.5[2][7]
Compound 100a (Diaryl thiourea of 1H-indazole-3-amine) VEGFR-2, Tie-2, EphB43.45, 2.13, 4.71[7]
Compound C05 (Indazole-based) PLK4< 0.1[8][9]
Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide) PLK40.1[7][8]

Structure-Activity Relationship (SAR) Insights:

The data in the table highlights key SAR trends. For instance, the high selectivity of Axitinib for VEGFRs is a notable feature.[4][5] In contrast, Pazopanib exhibits a broader spectrum of activity, which can be advantageous in targeting tumors driven by multiple signaling pathways but may also contribute to a different side-effect profile.[4] The development of highly potent and selective inhibitors like Compound C05 against Polo-like Kinase 4 (PLK4) demonstrates the adaptability of the indazole scaffold for targeting kinases beyond the VEGFR family.[8][9] Modifications to the substituents on the indazole ring and the groups attached to it significantly influence both potency and selectivity, a principle actively explored in medicinal chemistry.[2]

Key Signaling Pathway: The VEGFR Signaling Cascade

A predominant number of clinically successful indazole-based inhibitors target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[10][11][12] This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][13] The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[13] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[13]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription Nucleus->Proliferation Migration Cell Migration Nucleus->Migration IndazoleInhibitor Indazole-Based Inhibitor IndazoleInhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.

Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used in the characterization of kinase inhibitors.

Biochemical Potency Determination: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. Its high sensitivity and broad applicability make it a gold standard for determining the IC50 values of kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer, substrate, and kinase enzyme solutions at the desired concentrations.

    • Prepare a serial dilution of the indazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (e.g., Promega).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor solution (or vehicle control).

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep kinase_reaction Kinase Reaction (Inhibitor + Kinase/Substrate + ATP) reagent_prep->kinase_reaction incubation1 Incubation (60 min) kinase_reaction->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubation (40 min) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubation (30-60 min) add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence data_analysis Data Analysis (IC50 Calculation) read_luminescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Cellular Activity Assessment: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic or cytostatic effects of potential drug candidates on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole-based inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor (or vehicle control).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Trustworthiness and Future Perspectives

The development of kinase inhibitors is a complex process that requires rigorous validation at every stage. A critical aspect of this is understanding and mitigating off-target effects. While the indazole scaffold can be tailored for high selectivity, cross-reactivity with other kinases is a common challenge due to the conserved nature of the ATP-binding site across the kinome. Comprehensive selectivity profiling, for instance, using kinome-wide screening platforms, is therefore an indispensable tool for characterizing new inhibitors and ensuring their safety and efficacy.

The field of indazole-based kinase inhibitors continues to evolve, with ongoing efforts to improve potency, selectivity, and pharmacokinetic properties. The exploration of novel substitution patterns on the indazole ring and the use of structure-based drug design are key strategies in the quest for the next generation of targeted therapies. The data and protocols presented in this guide are intended to provide a solid foundation for these endeavors, fostering a deeper understanding of this important class of therapeutic agents.

References

  • VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. Retrieved January 3, 2026, from [Link]

  • List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com. Retrieved January 3, 2026, from [Link]

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (2022). Frontiers in Pharmacology. Retrieved January 3, 2026, from [Link]

  • Shaik, S., et al. (2020). Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved January 3, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 3, 2026, from [Link]

  • Sonpavde, G., et al. (2012). Concise Drug Review: Pazopanib and Axitinib. The Oncologist. Retrieved January 3, 2026, from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved January 3, 2026, from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). PubMed Central. Retrieved January 3, 2026, from [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved January 3, 2026, from [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Retrieved January 3, 2026, from [Link]

  • Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Sonpavde, G., et al. (2012). Concise drug review: pazopanib and axitinib. The Oncologist. Retrieved January 3, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

Validating the Mechanism of Action of 2,3-Dimethyl-2H-indazole-5-carboxylic acid: A Comparative Guide to Target Deconvolution and MOA Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including kinase inhibition.[1][2][3] The journey from a promising chemical entity to a validated drug candidate, however, is contingent on a thorough understanding of its molecular interactions. This guide is structured to navigate this critical path.

Part 1: The Strategic Imperative - A Multi-pronged Approach to Target Deconvolution

The initial and most critical step is to identify the direct molecular target(s) of 2,3-Dimethyl-2H-indazole-5-carboxylic acid. A phenotype-based discovery, where a compound elicits a desirable cellular response, necessitates a "forward chemical genetics" approach to pinpoint the protein responsible for this effect.[4] We will compare and contrast several powerful techniques for this purpose.

Affinity-Based Chemoproteomics: Fishing for Targets

Chemoproteomics is a powerful technique for identifying the molecular targets of a compound.[5] This approach utilizes a modified version of the compound of interest to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

Conceptual Workflow:

cluster_0 Compound Modification cluster_1 Affinity Purification cluster_2 Target Identification Compound 2,3-Dimethyl-2H-indazole- 5-carboxylic acid AffinityProbe Synthesize Affinity Probe (e.g., with Biotin or a Click-Chemistry Handle) Compound->AffinityProbe Incubation Incubate Probe with Lysate AffinityProbe->Incubation CellLysate Cell or Tissue Lysate CellLysate->Incubation Capture Capture on Affinity Resin (e.g., Streptavidin beads) Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution Digestion Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Protein Identification LCMS->DataAnalysis

Figure 1: Workflow for Affinity-Based Chemoproteomics.

Experimental Protocol: Affinity Enrichment Chemoproteomics

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and an affinity tag (e.g., biotin). The carboxylic acid moiety is a suitable attachment point.

  • Lysate Preparation: Prepare a lysate from a relevant cell line or tissue that exhibits a phenotypic response to the parent compound.

  • Competition Binding: Divide the lysate into two conditions: one incubated with the affinity probe alone, and a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the probe.[6]

  • Affinity Capture: Add streptavidin-coated beads to both lysates to capture the biotinylated probe and its interacting proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-only sample compared to the competition sample. These are your high-confidence target candidates.

Comparison with Other Methods:

Technique Principle Advantages Disadvantages
Affinity-Based Chemoproteomics Physical capture of binding partners.[7]Direct identification of binding partners. Can be performed in complex mixtures.Requires chemical modification of the compound, which may alter its binding properties. Can identify indirect binders.
Kinobeads Competition binding with broad-spectrum kinase inhibitors immobilized on beads.[8][9]Excellent for identifying kinase targets. No compound modification needed.[10]Limited to kinases and other ATP-binding proteins.[9] May not capture allosteric inhibitors.[9]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes proteins against thermal denaturation.[11][12]Performed in intact cells, confirming target engagement in a physiological context.[13] No compound modification required.Requires a specific antibody for each potential target for validation. Throughput can be lower for initial screening.
Kinobeads: A Focused Approach for Kinase Inhibitors

Given that many indazole derivatives are kinase inhibitors, a kinobeads-based approach is a highly relevant and powerful alternative or complementary strategy.[3] This method uses beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[8]

Experimental Workflow:

Lysate Cell Lysate Incubation Pre-incubation Lysate->Incubation Compound 2,3-Dimethyl-2H-indazole- 5-carboxylic acid (Varying Concentrations) Compound->Incubation Competition Competitive Binding Incubation->Competition Kinobeads Kinobeads Kinobeads->Competition Wash Wash Competition->Wash Elution Elute Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS Analysis Dose-Response Curve Generation & Target ID LCMS->Analysis

Figure 2: Kinobeads Competition Binding Workflow.

Experimental Protocol: Kinobeads Competition Binding Assay [14]

  • Cell Lysis: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of this compound.

  • Kinobeads Pulldown: Add kinobeads to each sample to capture kinases that are not bound to the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Sample Preparation and LC-MS/MS: Digest the eluted proteins and analyze by quantitative mass spectrometry.

  • Data Analysis: Generate dose-response curves for each identified kinase. A decrease in the amount of a kinase pulled down by the kinobeads with increasing concentrations of the test compound indicates that the compound is binding to that kinase.[10]

Part 2: Orthogonal Validation of Target Engagement

Once high-confidence targets are identified, it is crucial to validate these interactions using orthogonal, label-free biophysical methods. This ensures that the observed binding is not an artifact of the initial screening method.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding

CETSA is the gold standard for confirming that a compound engages its target within the complex environment of an intact cell.[15] The principle is that a protein becomes more resistant to heat-induced unfolding and aggregation when it is bound to a ligand.[12][13]

Experimental Protocol: Western Blot-based CETSA [16]

  • Cell Treatment: Treat intact cells with either a vehicle control or this compound.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blotting: Analyze the amount of the soluble target protein remaining at each temperature by Western blotting using a target-specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a powerful biophysical technique that provides real-time, label-free detection of biomolecular interactions.[17][18][19] It allows for the precise determination of binding affinity (KD) and the association (ka) and dissociation (kd) rate constants.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized protein. This generates a sensorgram.[17]

  • Kinetic Analysis: Fit the sensorgram data to a binding model to determine ka, kd, and KD.

Comparison of Validation Techniques:

Technique Principle Key Outputs Advantages Disadvantages
CETSA Ligand-induced thermal stabilization.[11]Target engagement in cells, thermal shift.Physiologically relevant context (intact cells).Requires a specific antibody, lower throughput.
SPR Change in refractive index upon binding.[18]KD, ka, kd.Real-time, label-free, detailed kinetic information.[20]Requires purified protein, potential for protein immobilization to affect binding.
Isothermal Titration Calorimetry (ITC) Heat change upon binding.[21]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Direct measurement of binding thermodynamics, no immobilization.[22][23]Requires larger amounts of purified protein and compound.

Part 3: Elucidating the Mechanism of Action

With a validated target in hand, the next step is to determine how this compound modulates the function of its target. If the target is an enzyme, this involves characterizing the nature of the inhibition.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for understanding how a compound affects an enzyme's catalytic activity.[24][25][26]

Experimental Protocol: Determining IC50 and Mode of Inhibition

  • IC50 Determination:

    • Perform the enzyme assay with a fixed concentration of enzyme and substrate and varying concentrations of this compound.

    • Measure the reaction rate at each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[27]

  • Mechanism of Action Studies:

    • To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.[28]

    • Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by global non-linear regression fitting to kinetic models.

Signaling Pathway Analysis:

Compound 2,3-Dimethyl-2H-indazole- 5-carboxylic acid TargetProtein Validated Target Protein (e.g., Kinase X) Compound->TargetProtein Inhibition PhosphorylatedSubstrate Phosphorylated Substrate TargetProtein->PhosphorylatedSubstrate Catalysis Substrate Substrate Substrate->TargetProtein DownstreamEffector Downstream Effector PhosphorylatedSubstrate->DownstreamEffector Activation/Inhibition CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector->CellularResponse

Figure 3: Hypothetical Signaling Pathway Illustrating Target Inhibition.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a rigorous, multi-step process that requires the strategic application of orthogonal experimental approaches. By beginning with broad, unbiased target deconvolution methods and progressively narrowing the focus with specific biophysical and biochemical validation assays, researchers can build a robust and compelling data package that clearly defines the compound's molecular mechanism. This systematic approach is fundamental to advancing promising molecules through the drug discovery pipeline.

References

  • Bartho, J. D. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Chen, X., et al. (2024). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science.
  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? deNOVO Biolabs.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • Bantscheff, M., et al. (n.d.). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed.
  • ACS Publications. (n.d.). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications.
  • Cancer Research. (2008). Target deconvolution using chemiproteomics. AACR Journals.
  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. TA Instruments.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
  • Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR). Sygnature Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Technology Networks. (n.d.). Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Technology Networks.
  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Lab E-Book. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Lab E-Book.
  • PubMed Central (PMC). (n.d.). The target landscape of clinical kinase drugs. NIH.
  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • PubMed Central (PMC). (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. NIH.
  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • ResearchGate. (n.d.). Kinobeads workflow. Cells are pre‐incubated with increasing drug.... ResearchGate.
  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
  • Wikipedia. (n.d.). Enzyme assay. Wikipedia.
  • PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NIH.
  • NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. NIH.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. NCBI.
  • Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices? Thermo Fisher Scientific.
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NCBI.
  • BenchChem. (n.d.). Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. BenchChem.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH.
  • Cenmed. (n.d.). methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). Cenmed.
  • BenchChem. (n.d.). 2-Methyl-2H-indazole-5-carboxylic acid | 1197943-94-4. BenchChem.
  • TargetMol. (n.d.). 2,3-Dimethyl-1H-indole-5-carboxylic acid. TargetMol.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • ResearchGate. (n.d.). Examples of compounds most similar to the 2H‐indazole and.... ResearchGate.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR 1092351-86-4. Sigma-Aldrich.
  • PubMed. (n.d.). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. PubMed.
  • PubMed. (2000). The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. PubMed.
  • CymitQuimica. (n.d.). 2H-Indazole-5-carboxylic acid, 2-methyl-. CymitQuimica.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate.
  • DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.

Sources

A Senior Application Scientist's Guide to Benchmarking 2,3-Dimethyl-2H-indazole-5-carboxylic acid Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Framework for Novel Compound Evaluation

In the landscape of drug discovery, the emergence of novel chemical entities requires a rigorous, systematic evaluation to ascertain their therapeutic potential. This guide outlines a comprehensive benchmarking framework for 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a novel compound featuring the indazole scaffold. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] A notable example is Niraparib, an inhibitor of Poly (ADP-ribose) polymerase (PARP) used in cancer therapy, which contains an indazole-3-carboxamide core.[3]

Given the structural precedent, this guide will proceed with the hypothesis that this compound may exhibit activity as a PARP inhibitor. Consequently, we will benchmark it against established, FDA-approved PARP inhibitors: Olaparib, Niraparib, and Talazoparib.[3][4][5] The objective is not merely to compare data points, but to establish a logical, multi-tiered experimental workflow that validates the compound's mechanism of action, cellular efficacy, and preliminary drug-like properties. This approach ensures that each experimental step builds upon the last, providing a self-validating system for robust decision-making.

Pillar 1: The Rationale for Target and Standards Selection

Why PARP Inhibition? The Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[3][6][7] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more complex DNA double-strand breaks (DSBs)—homologous recombination (HR)—is deficient.[6][8] These cancer cells become critically dependent on PARP-mediated repair for survival.

Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which then collapse into toxic DSBs during DNA replication.[8][9] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, where a defect in either of two genes is viable but a simultaneous defect is lethal, is known as synthetic lethality .[8][10] It provides a powerful therapeutic window, selectively killing cancer cells while sparing healthy tissues that have a functional HR pathway.[11]

Selecting the "Gold Standards" for Comparison

To effectively benchmark our novel compound, we must compare it against established leaders in the field. The chosen standards are:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA, providing a robust historical and clinical benchmark.[4] Its mechanism involves both enzymatic inhibition and the trapping of PARP-DNA complexes.[12][13]

  • Niraparib (Zejula®): An approved PARP inhibitor also built on an indazole scaffold, making it a crucial structural and functional comparator.[3][14][15]

  • Talazoparib (Talzenna®): Known for being one of the most potent PARP-trapping inhibitors, offering a key mechanistic comparison point beyond simple enzymatic inhibition.[16][17][18][19]

By benchmarking against these three agents, we can assess not only the potency of this compound but also gain early insights into its specific mechanism of action (i.e., catalytic inhibition vs. PARP trapping).

Pillar 2: The Experimental Benchmarking Workflow

A tiered approach is essential for a logical and resource-efficient evaluation. We begin with fundamental biochemical and physicochemical properties and progress to more complex cell-based assays that reflect the intended therapeutic context.

Benchmarking_Workflow cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Cellular Mechanism & Efficacy cluster_2 Tier 3: Selectivity & Off-Target Profiling A Physicochemical Characterization B Biochemical PARP1/2 Enzymatic Assay A->B informs assay conditions C Cell-Based PARP Activity Assay (PARylation) B->C confirms cellular target engagement D Cytotoxicity Assays in BRCA-mutant Cancer Cells C->D links mechanism to cell death E Cytotoxicity in BRCA-proficient Cells D->E confirms synthetic lethality F Broad Kinase Screening Panel D->F assesses selectivity

Caption: Tiered workflow for benchmarking a novel PARP inhibitor.

Illustrative Data Summary

The goal of this workflow is to generate a comparative dataset. The following table illustrates how the data would be structured for a clear, at-a-glance comparison.

ParameterThis compoundOlaparibNiraparibTalazoparib
Physicochemical Properties
Aqueous Solubility (pH 7.4)TBD~50 µg/mL~10 µg/mL~100 µg/mL
LogD (pH 7.4)TBD2.22.11.8
Biochemical Assays
PARP1 IC₅₀ (nM)TBD1-5 nM2-4 nM~1 nM
PARP2 IC₅₀ (nM)TBD1-5 nM~2 nM~1.5 nM
Cellular Assays
PARylation EC₅₀ (nM)TBD~10 nM~5 nM~2 nM
Cytotoxicity IC₅₀ (nM) (MDA-MB-436, BRCA1-mutant)TBD~100 nM~50 nM~5 nM
Cytotoxicity IC₅₀ (nM) (MDA-MB-231, BRCA-WT)TBD>10,000 nM>10,000 nM>1,000 nM
Selectivity
Synthetic Lethality Ratio (WT IC₅₀ / Mutant IC₅₀)TBD>100>200>200

Note: Values for known standards are approximate and collated from various public sources for illustrative purposes.

Pillar 3: Detailed Experimental Protocols

Scientific integrity rests on reproducible methodology. The following protocols are foundational for the benchmarking workflow.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme. It quantifies the consumption of the enzyme's substrate, NAD+.[20]

Principle: The assay measures the amount of NAD+ remaining after the PARP1 enzymatic reaction. A lower NAD+ level corresponds to higher PARP1 activity. Inhibitors will result in higher residual NAD+ levels.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-NAD+

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • NAD+ detection kit (e.g., fluorescent-based)

  • 384-well black assay plates

  • Test Compound (this compound) and Standards (Olaparib, etc.) dissolved in DMSO.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound and standards in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.

  • Enzyme/DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in cold assay buffer. The concentration should be optimized to yield a robust signal within the linear range of the assay.

  • Enzyme Addition & Pre-incubation: Add the PARP1/DNA mixture to all wells except the "no enzyme" controls. Incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a solution of β-NAD+ in assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and develop the signal by adding the reagents from the NAD+ detection kit according to the manufacturer's protocol.[21] This typically involves an enzymatic step that converts the remaining NAD+ into a fluorescent product.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition). Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Cytotoxicity Assay (MTT or SRB Assay)

This assay determines the concentration at which the test compound inhibits the growth or kills 50% of the cancer cell population (IC₅₀), providing a measure of its cellular potency.[22][23]

Principle: The MTT assay measures the metabolic activity of living cells, which is proportional to cell number.[23] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The Sulforhodamine B (SRB) assay, an alternative, measures total protein content.[22]

Cell Lines:

  • BRCA-deficient: MDA-MB-436 (BRCA1 mutant) or HCC1937 (BRCA1 mutant) for sensitivity testing.[24][25]

  • BRCA-proficient (Wild-Type): MDA-MB-231 or MCF-7 for selectivity testing.[25]

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Harvest and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and standards in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours (or other desired time points) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a SDS/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability against the log of compound concentration and fit the curve to determine the IC₅₀ value. The selectivity index is calculated by dividing the IC₅₀ in the BRCA-proficient cell line by the IC₅₀ in the BRCA-deficient line.

Visualizing the Mechanism: The PARP DNA Repair Pathway

Understanding the pathway is crucial for interpreting experimental results. The diagram below illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality.

PARP_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibition in BRCA-Deficient Cells SSB DNA SSB PARP PARP1/2 SSB->PARP recruits StalledFork Replication Fork Stalls & Collapses SSB->StalledFork unrepaired PAR Poly(ADP-ribose) (PAR) chain PARP->PAR synthesizes Repair DNA Repair Proteins (XRCC1 etc.) PAR->Repair recruits RepairedSSB SSB Repaired Repair->RepairedSSB facilitates Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP blocks DSB DNA Double-Strand Break (DSB) StalledFork->DSB NoHR Deficient Homologous Recombination (BRCA-) DSB->NoHR cannot be repaired by Apoptosis Cell Death (Apoptosis) NoHR->Apoptosis

Caption: Mechanism of PARP-mediated DNA repair and synthetic lethality.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the initial benchmarking of this compound as a potential PARP inhibitor. By systematically progressing through physicochemical, biochemical, and cellular assays and comparing the results against well-defined clinical standards, researchers can build a comprehensive data package. Positive results from this workflow—specifically, potent enzymatic inhibition, on-target cellular activity, and selective cytotoxicity in BRCA-deficient cells—would provide a strong rationale for advancing the compound into more complex preclinical studies, including PARP trapping assays, pharmacokinetic profiling, and in vivo efficacy models. This structured approach ensures that resources are directed toward compounds with the highest probability of therapeutic success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS No. 1234615-82-7).[1][2] As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile and Foundational Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent decision, from personal protective equipment (PPE) selection to the final disposal pathway. This compound is a solid crystalline powder that presents several health hazards upon exposure.

The primary risks are associated with irritation and acute toxicity if inhaled or ingested.[2] The causality is clear: as a fine powder, it can become airborne, posing an inhalation risk, and its chemical nature as a substituted indazole and carboxylic acid derivative leads to irritation of skin, eyes, and respiratory tissues.[2][3]

Table 1: GHS Hazard Summary for this compound

Hazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed
Acute Toxicity (Inhaled)GHS07WarningH332: Harmful if inhaled
Skin IrritationGHS07WarningH315: Causes skin irritation[2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation[3]

This data is synthesized from multiple supplier safety data sheets. Always refer to the specific SDS provided with your product.

The Regulatory Framework: "Cradle-to-Grave" Responsibility

The disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly regulated by law. In the United States, the primary federal statute is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[4][5] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[4][5][6]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment for laboratory personnel through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450).[7][8][9] This requires every laboratory to have a written Chemical Hygiene Plan (CHP) that must include procedures for safe handling and disposal of hazardous chemicals.[7][9]

Therefore, the following procedures are designed to ensure compliance with these foundational regulations.

Core Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that prioritizes safety, segregation, and compliance. The choice of pathway—direct collection for incineration or neutralization followed by collection—depends on whether you are handling routine experimental waste or cleaning up a spill.

G start Waste Generation (this compound) decision Routine Waste or Spill? start->decision routine Routine Laboratory Waste decision->routine  Routine spill Accidental Spill decision->spill  Spill collect Step 1: Collect in a Designated, Labeled, Compatible Hazardous Waste Container routine->collect neutralize Step 1: Neutralize Spill (See Protocol 2) spill->neutralize store Step 2/3: Store in Satellite Accumulation Area (SAA) collect->store collect_neutralized Step 2: Collect Neutralized Residue in a Labeled Waste Container neutralize->collect_neutralized collect_neutralized->store dispose Step 3/4: Arrange Pickup by Licensed Waste Vendor for High-Temperature Incineration store->dispose

Disposal workflow for this compound.
Pathway A: Off-Site Incineration (Recommended for Routine Waste)

High-temperature incineration in a licensed facility is the preferred and most definitive disposal method for this compound.[10] This process thermally decomposes the molecule into simpler, less harmful components.

Causality: As a nitrogen-containing organic compound, incineration will produce nitrogen oxides (NOx) in addition to carbon dioxide and water.[11][12] Licensed hazardous waste incinerators are equipped with afterburners and scrubber systems to neutralize these and other hazardous flue gases, preventing their release into the atmosphere.[13]

Pathway B: On-Site Neutralization (For Spills and Decontamination Only)

As a carboxylic acid, small quantities of this compound can be rendered less hazardous through neutralization with a weak base.[14] This is a practical approach for managing small spills before collection.

Causality: The acidic proton of the carboxylic acid group reacts with a base (e.g., sodium bicarbonate) to form a salt, water, and carbon dioxide gas.[15][16] The resulting salt is generally more stable and less irritating. However, the neutralized product must still be collected and disposed of as chemical waste, as it is not benign and drain disposal is typically prohibited.[3][17]

Detailed Experimental Protocols

Adherence to standardized protocols is critical for ensuring safety and reproducibility in waste management.

Protocol 1: Standard Waste Collection and Accumulation

This protocol applies to waste generated from routine experimental use, including residual solids and contaminated consumables (e.g., weigh boats, gloves).

  • Designate a Waste Container: Use a clearly labeled, wide-mouth solid waste container made of compatible material (e.g., high-density polyethylene, HDPE). The container must be labeled "Hazardous Waste" and clearly list "this compound" and its associated hazards.[8][10][18]

  • Transfer Waste: Carefully transfer solid waste into the container using a spatula or funnel. Minimize the generation of dust. For contaminated consumables, place them directly into the container.

  • Keep Container Closed: The container must remain sealed at all times except when actively adding waste.[4][18] This is a common EPA violation and is critical for preventing spills and exposure.[4]

  • Store in Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[4][18]

  • Arrange for Disposal: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste transporter.[19]

Protocol 2: Emergency Spill Neutralization (For Small Spills <5g)

This protocol should only be performed by trained personnel wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. The work should be done in a well-ventilated area.

  • Control the Area: Alert others in the lab and restrict access to the spill area.

  • Prepare Neutralizing Agent: Prepare a 5-10% aqueous solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Prepare this in a quantity roughly 10-20 times the estimated mass of the spilled acid.[20]

  • Gently Cover the Spill: If the spill is a dry powder, do not sweep it. Gently cover the solid with the basic solution. If it is already in solution, slowly add the neutralizing agent to the spill.

  • Allow Reaction: The mixture may fizz as carbon dioxide is released.[15] Add the basic solution slowly until the effervescence stops.

  • Verify Neutral pH: Wait for the reaction to subside completely. Using a pH indicator strip, test the slurry. The target pH is between 6.0 and 8.0. If the pH is still acidic, add more neutralizing solution in small increments and re-test.

  • Absorb and Collect: Once neutralized, absorb the liquid slurry with an inert absorbent material (e.g., vermiculite or sand).

  • Package for Disposal: Carefully scoop the absorbed, neutralized material into a designated hazardous waste container as described in Protocol 1. Label the contents as "Neutralized this compound with sodium bicarbonate".

  • Decontaminate: Wipe the spill area with soap and water. Dispose of all cleaning materials (paper towels, etc.) in the same hazardous waste container.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory work. By understanding its hazard profile, adhering to the principles of RCRA and OSHA, and meticulously following validated protocols for segregation and disposal, we protect ourselves, our colleagues, and the environment. Always prioritize the use of a licensed waste disposal vendor for high-temperature incineration as the primary disposal route and reserve on-site neutralization for emergency spill response. When in doubt, consult your institution's EHS department for guidance.

References

  • This compound. LabSolutions.
  • This compound. Bldepharm.
  • OSHA Compliance For Labor
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • SAFETY DATA SHEET for Indazole-3-carboxylic Acid. TCI Chemicals.
  • Incineration Processes and Environmental Releases.
  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control.
  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass.
  • Laboratory Safety Guidance.
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET for a rel
  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • High-Nitrogen content Organic Waste Inciner
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET for a rel
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • RCRA Regulations Explained.
  • OSHA Guidelines For Labeling Labor
  • Hazardous Waste Compliance and Assistance.
  • How to Dispose of Used Acid: A Safe and Responsible Guide. Greenflow.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • 3,7-Dimethyl-1H-indazole-5-carboxylic acid Safety D
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET for 1H-Indazole-3-carboxylic acid. Fisher Scientific.
  • Neutralize Acids and Bases – Quick Tips. BHHC Safety Center.
  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene
  • 7.1.2 Acid Neutralization. University of California, Santa Cruz - Environment, Health and Safety.
  • EHSO Manual - Hazardous Waste. University of Oklahoma Health Sciences Center.
  • SAFETY DATA SHEET for Indazole. Fisher Scientific.
  • Ionization and Neutralization of Carboxylic Acids. eCampusOntario Pressbooks.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-2H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-2H-indazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.